Product packaging for Methyl 10-bromodecanoate(Cat. No.:CAS No. 26825-94-5)

Methyl 10-bromodecanoate

Cat. No.: B1348773
CAS No.: 26825-94-5
M. Wt: 265.19 g/mol
InChI Key: SHCRSWJVWSAMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 10-bromodecanoate is a useful research compound. Its molecular formula is C11H21BrO2 and its molecular weight is 265.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21BrO2 B1348773 Methyl 10-bromodecanoate CAS No. 26825-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 10-bromodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRSWJVWSAMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339143
Record name Methyl 10-bromodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-94-5
Record name Decanoic acid, 10-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26825-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 10-bromodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 10-bromodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 10-Bromodecanoate from 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 10-bromodecanoate from 10-bromodecanoic acid. This process, a classic example of Fischer-Speier esterification, is a fundamental reaction in organic synthesis, yielding a versatile bifunctional molecule used as a building block in the creation of more complex chemical structures, including pharmaceuticals and functionalized polymers.[1][2]

Introduction to the Synthesis

The conversion of 10-bromodecanoic acid to this compound is achieved through an acid-catalyzed esterification reaction with methanol. The Fischer-Speier esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[2][3][4] To favor the formation of the ester product, the equilibrium is shifted to the right by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water formed during the reaction.[2][3][4]

The overall reaction is as follows:

Br(CH₂)₉COOH + CH₃OH ⇌ Br(CH₂)₉COOCH₃ + H₂O

This guide will detail the necessary reagents, a step-by-step experimental protocol, purification techniques, and characterization of the final product.

Materials and Reagents

The following table outlines the key materials and reagents required for the synthesis, along with their relevant physical properties.

Compound Name Formula Molecular Weight ( g/mol ) CAS Number Key Properties
10-Bromodecanoic AcidBr(CH₂)₉CO₂H251.1650530-12-6Melting Point: 38-41 °C
This compoundBr(CH₂)₉CO₂CH₃265.1926825-94-5Boiling Point: 186 °C, Density: 1.137 g/mL at 25 °C[1][5][6][7]
MethanolCH₃OH32.0467-56-1Boiling Point: 64.7 °C, Flammable
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Corrosive, Strong Acid
Sodium BicarbonateNaHCO₃84.01144-55-8Mild Base
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Flammable, Volatile Solvent

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromodecanoic acid in an excess of methanol. A significant excess of methanol is crucial to drive the reaction equilibrium towards the product.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux using a heating mantle and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

3.2. Reaction Work-up

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the ethereal solution to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted 10-bromodecanoic acid.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

3.3. Purification

The crude product can be purified by either vacuum distillation or column chromatography.[8]

  • Vacuum Distillation: Given the boiling point of this compound is 186 °C, vacuum distillation is a suitable method for purification on a larger scale.[1][5][6][7]

  • Column Chromatography: For smaller scales or to achieve higher purity, column chromatography on silica gel is effective.[9][10][11] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The progress of the separation can be monitored by TLC.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 10-Bromodecanoic Acid + Methanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Add Reflux Reflux Catalyst->Reflux Heat Evaporation Evaporate Methanol Reflux->Evaporation Cool Extraction Dissolve in Ether Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis.

Parameter Value Notes
Reactants Ratio 1 equivalent 10-Bromodecanoic Acid
Large excess of MethanolActs as both reactant and solvent
Catalyst Loading Catalytic amount (e.g., 0.1-0.5 mol eq.)Sulfuric acid is commonly used[12]
Reaction Temperature Reflux temperature of Methanol (~65 °C)
Reaction Time Several hours (monitor by TLC)
Expected Yield >80%Yields can be high with proper technique
Purity (after purification) >95%

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methylene protons adjacent to the bromine atom, the methylene protons adjacent to the carbonyl group, and the long alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methoxy carbon, the carbon bonded to the bromine, and the carbons of the alkyl chain.

6.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically around 1740 cm⁻¹.

Safety Precautions

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling:

    • Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

    • Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in methanol is exothermic.

    • Diethyl Ether: is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Acidic and organic waste streams should be collected in separate, appropriately labeled containers.

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. By following these detailed protocols and safety guidelines, researchers can confidently produce this valuable chemical intermediate for their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of methyl 10-bromodecanoate, a valuable bifunctional molecule utilized in various chemical and biomedical research applications. The synthesis is a two-step process commencing with the preparation of 10-bromodecanoic acid from 1,10-decanediol, followed by a Fischer esterification to yield the final product. This guide presents detailed experimental protocols, quantitative data in tabular format, and a visual representation of the synthetic workflow.

I. Synthesis of 10-bromodecanoic acid

The initial step involves the conversion of 1,10-decanediol to 10-bromodecanoic acid. This is achieved through a two-stage process: the formation of 10-bromo-1-decanol followed by its oxidation.

Experimental Protocol

Step 1: Synthesis of 10-bromo-1-decanol

  • A solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To this solution, 48% hydrobromic acid (22.6 mL, 0.2 mol) is added dropwise with stirring.

  • The reaction mixture is heated to reflux at 180°C for 24 hours.

  • After cooling to room temperature, the mixture is sequentially washed with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (4:1) eluent to afford 10-bromo-1-decanol.[1]

Step 2: Synthesis of 10-bromodecanoic acid

  • A solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) is cooled to -5°C in an ice-salt bath.

  • A chromic acid solution is prepared separately by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (22.5 mL, 0.34 mol) while cooling in an ice bath.

  • The freshly prepared chromic acid solution is added dropwise to the solution of 10-bromo-1-decanol at a temperature maintained at or below 0°C.

  • The reaction mixture is stirred at 0°C for 2 hours and then left overnight at room temperature.

  • The mixture is extracted with diethyl ether (3 x 250 mL). The combined organic extracts are washed with water (250 mL) and brine (250 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from petroleum ether to yield 10-bromodecanoic acid as a white solid.[1]

Quantitative Data
ParameterValue
Starting Material 1,10-decanediol
Intermediate 10-bromo-1-decanol
Yield of Intermediate92% (43.5 g)
Final Product (Acid) 10-bromodecanoic acid
Yield of Final Product73% (31.0 g)
Melting Point36-37 °C

II. Synthesis of this compound

The second part of the synthesis is the Fischer esterification of 10-bromodecanoic acid with methanol, catalyzed by a strong acid, to produce this compound.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, 10-bromodecanoic acid (e.g., 10.0 g, 0.04 mol) is dissolved in methanol (100 mL).

  • Concentrated sulfuric acid (1 mL) is carefully added to the solution while stirring.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (150 mL) and washed sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation to obtain the pure ester.

Quantitative Data
ParameterValue
Starting Material 10-bromodecanoic acid
Reagents Methanol, Sulfuric Acid
Product This compound
Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol [2][3]
Boiling Point 186 °C[2][3]
Density 1.137 g/mL at 25 °C[2][3]

III. Synthetic Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical progression of the synthesis and the general mechanism of the key reaction.

Synthesis_Workflow Start 1,10-Decanediol Intermediate1 10-Bromo-1-decanol Start->Intermediate1 HBr, Toluene, Reflux Intermediate2 10-Bromodecanoic Acid Intermediate1->Intermediate2 CrO3, H2SO4, Acetone FinalProduct This compound Intermediate2->FinalProduct Methanol, H2SO4, Reflux

Caption: Overall synthetic workflow for this compound.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism CarboxylicAcid R-COOH (10-Bromodecanoic Acid) ProtonatedCarbonyl R-C(OH)2+ (Protonated Carbonyl) CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate R-C(OH)2(OR')H+ ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Alcohol R'-OH (Methanol) ProtonatedEster R-COOR'H+ TetrahedralIntermediate->ProtonatedEster - H2O Ester R-COOR' (this compound) ProtonatedEster->Ester - H+

Caption: Simplified mechanism of the Fischer Esterification.

References

Characterization of Methyl 10-bromodecanoate by NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the characterization of methyl 10-bromodecanoate, a bifunctional molecule often used in the synthesis of more complex chemical entities. Understanding its NMR spectral features is crucial for confirming its identity, assessing its purity, and tracking its transformation in subsequent chemical reactions. This document provides predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and assignments for the protons and carbons in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. The numbering convention used for the assignments is as follows:

Br-(C¹⁰H₂)-(C⁹H₂)-(C⁸H₂)-(C⁷H₂)-(C⁶H₂)-(C⁵H₂)-(C⁴H₂)-(C³H₂)-(C²H₂)-(C¹=O)-O-(C¹¹H₃)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C¹¹-H~ 3.67Singlet (s)3HO-CH₃
C¹⁰-H~ 3.40Triplet (t)2HBr-CH₂ -
C²-H~ 2.30Triplet (t)2H-CH₂ -C=O
C⁹-H~ 1.85Quintet2HBr-CH₂-CH₂ -
C³-H~ 1.63Quintet2H-CH₂ -CH₂-C=O
C⁴-C⁸-H~ 1.2-1.4Multiplet (m)10H-(CH₂ )₅-

Note: The chemical shift of the methylene protons adjacent to the bromine atom is based on the reported value for 10-bromodecanoic acid[1]. Other shifts are estimated based on standard values for similar functional groups[2].

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)Assignment
~ 174.2C =O
C¹¹~ 51.4O-C H₃
C¹⁰~ 34.0Br-C H₂-
C⁹~ 32.8Br-CH₂-C H₂-
~ 34.1-C H₂-C=O
~ 24.9-C H₂-CH₂-C=O
C⁴-C⁸~ 28-30-(C H₂)₅-

Note: Chemical shifts are estimated based on typical values for ester carbonyls, methyl esters, alkyl bromides, and long alkyl chains[3][4][5].

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Analyte Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer : To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1] The final volume in the NMR tube should be sufficient to cover the detector coils, typically a height of 4-5 cm.[6]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition
  • Spectrometer Setup : The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for adequate signal dispersion.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay : A delay of 1-2 seconds between scans is usually adequate.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

    • Relaxation Delay : A delay of 2-5 seconds is recommended.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied. For ¹H NMR, the spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for referencing.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Methyl 10-bromodecanoate B Dissolve in Deuterated Solvent (CDCl₃) A->B C Filter and Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Reference Spectra G->H I Assign Signals (Chemical Shift, Multiplicity, Integration) H->I J Structural Confirmation I->J

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 10-bromodecanoate. It outlines the experimental protocol for acquiring a spectrum, details the interpretation of characteristic absorption bands, and presents the data in a clear, structured format. This document serves as a practical resource for the qualitative analysis of this bifunctional molecule, which is often used in chemical synthesis and materials science.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

This compound (C₁₁H₂₁BrO₂) is a long-chain fatty acid ester containing a terminal bromine atom. Its structure incorporates key functional groups that are readily identifiable by FT-IR: a methyl ester group, a long aliphatic chain, and a carbon-bromine bond.

Experimental Protocol: FT-IR Analysis of a Neat Liquid Sample

The following protocol details the transmission method for analyzing a pure liquid sample, such as this compound, using salt plates.

Materials:

  • FT-IR Spectrometer

  • Polished salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl)[1]

  • Desiccator for storing salt plates

  • Pasteur pipette

  • Sample of this compound

  • Cleaning solvent (e.g., acetone or methylene chloride)[1][2]

  • Lint-free tissues

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[3]

    • Perform a background scan with an empty sample holder. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Retrieve two clean, dry salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.[1]

    • Using a Pasteur pipette, place one small drop of this compound onto the center of one salt plate.[1][2]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[1][2] A slight rotation can help achieve a uniform film.

  • Data Acquisition:

    • Place the assembled salt plates ("sandwich") into the sample holder in the FT-IR spectrometer.[1]

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, it is common practice to co-add multiple scans (e.g., 16 or 32).[3]

  • Post-Analysis and Cleaning:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly by wiping with a tissue and washing with an appropriate volatile solvent like acetone.[1][2]

    • Return the clean, dry plates to the desiccator for storage.

FT_IR_Workflow cluster_prep Preparation cluster_acq Analysis cluster_interp Interpretation A Instrument Setup & Background Scan B Prepare Neat Liquid Sample on Salt Plate C Place Sample in Spectrometer B->C D Acquire Spectrum (Multiple Scans) C->D E Process Data (Baseline Correction) D->E F Identify Characteristic Absorption Peaks E->F

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

Data Presentation and Spectral Interpretation

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to its constituent functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.[4]

The table below summarizes the expected quantitative data for the key vibrational modes.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2960-2850Alkane (C-H)C-H StretchStrong
1750-1735Ester (C=O)C=O StretchStrong
1470-1450Alkane (CH₂)C-H Bend (Scissoring)Medium
1300-1000Ester (C-O)C-O StretchStrong (often two bands)
690-515Alkyl Halide (C-Br)C-Br StretchStrong

Interpretation of Key Peaks:

  • C-H Stretching (2960-2850 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the long methylene (-CH₂-) chain and the terminal methyl (-CH₃) group.[4]

  • C=O Stretching (1750-1735 cm⁻¹): A very strong and sharp peak in this region is the most prominent feature of the spectrum, confirming the presence of the ester carbonyl group. Saturated esters typically absorb in this range.[5][6][7]

  • C-O Stretching (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[6][8] These correspond to the asymmetric and symmetric vibrations of the C-O-C linkage and are a key part of the ester "fingerprint."

  • C-H Bending (1470-1450 cm⁻¹): Medium-intensity peaks in this region are due to the bending (scissoring) vibrations of the methylene groups in the aliphatic chain.[4]

  • C-Br Stretching (690-515 cm⁻¹): A strong absorption in the lower frequency (fingerprint) region of the spectrum indicates the presence of the carbon-bromine bond.[4][9]

Functional_Groups cluster_mol This compound Structure cluster_peaks Characteristic FT-IR Absorption Regions cluster_wn Wavenumber (cm⁻¹) mol Br-(CH₂)₉-C(=O)O-CH₃ node1 C=O Stretch (Ester) node2 C-H Stretch (Aliphatic) node3 C-O Stretch (Ester) node4 C-Br Stretch (Alkyl Bromide) wn1 ~1740 node1->wn1 wn2 ~2925, 2855 node2->wn2 wn3 ~1250-1100 node3->wn3 wn4 < 700 node4->wn4

References

Mass Spectrometry of Methyl 10-bromodecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 10-bromodecanoate, a halogenated fatty acid methyl ester. The document outlines predicted fragmentation patterns based on established principles of mass spectrometry, a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of the fragmentation pathway. This guide is intended to assist researchers in identifying and characterizing this compound in various matrices.

Predicted Electron Ionization Mass Spectrum Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence. This prediction is based on the known fragmentation behaviors of long-chain fatty acid methyl esters (FAMEs) and terminal bromoalkanes. The presence of the bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature for bromine-containing fragments.

The following table summarizes the major predicted ions, their mass-to-charge ratios (m/z), and the fragmentation mechanisms responsible for their formation.

Predicted Fragment Ionm/zProposed Fragmentation PathwayKey Characteristics
Molecular Ion [M]+• 264 / 266Ionization of the parent moleculeDoublet peak with a ~1:1 intensity ratio, characteristic of a single bromine atom.
[M - •OCH3]+ 233 / 235Alpha-cleavage at the ester carbonyl group with loss of a methoxy radical.Bromine-containing fragment, will exhibit the M/M+2 isotopic pattern.
[M - •Br]+ 185Cleavage of the C-Br bond, with loss of a bromine radical.A significant peak due to the relative weakness of the C-Br bond. Will not show the bromine isotopic pattern.
McLafferty Rearrangement 74Gamma-hydrogen rearrangement followed by cleavage of the α,β-carbon bond.Characteristic fragment for saturated fatty acid methyl esters. Will not contain bromine.
[Br(CH2)n]+ VariableCleavage of the alkyl chain.A series of bromine-containing fragments, each showing the M/M+2 pattern.
[CnH2n]+• VariableCleavage of the alkyl chain.A series of hydrocarbon fragments, typically with decreasing intensity as mass increases.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).[1]

2.1. Sample Preparation

  • Dissolution: Dissolve a known quantity of this compound in a high-purity volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a FAME with a different chain length not present in the sample) to the sample solution at a known concentration.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

2.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Rate: 2 scans/second.

  • Detector: Electron multiplier.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

G Predicted Fragmentation Pathway of this compound M This compound [M]+• m/z 264/266 F1 [M - •OCH3]+ m/z 233/235 M->F1 -•OCH3 F2 [M - •Br]+ m/z 185 M->F2 -•Br F3 McLafferty Ion m/z 74 M->F3 McLafferty Rearrangement

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

References

Methyl 10-bromodecanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional organic compound featuring a terminal bromine atom and a methyl ester group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules. Its long aliphatic chain provides a versatile scaffold for the introduction of various functional groups, enabling the construction of complex molecular architectures. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical characterization of this compound.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C11H21BrO2[2]
Molecular Weight 265.19 g/mol [2]
IUPAC Name This compound[2]
CAS Number 26825-94-5[3][4]
Boiling Point 186 °C (lit.)[3]
Density 1.137 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.464 (lit.)[3]
SMILES String COC(=O)CCCCCCCCCBr[3]
Appearance Colorless to pale yellow liquid[1]

The structure of this compound consists of a ten-carbon aliphatic chain. At one end (C1), a carboxylic acid methyl ester group is present. At the other end (C10), a bromine atom is attached. This structure provides two reactive sites for further chemical modifications.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 10-bromodecanoic acid and methanol using an acid catalyst, a classic example of Fischer esterification.[5]

Materials:

  • 10-Bromodecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 10-bromodecanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Acid Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purify the crude product by vacuum distillation or column chromatography on silica gel.[6][7]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 10-Bromodecanoic Acid in Methanol add_catalyst Add Sulfuric Acid start->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in DCM evaporate->dissolve wash Wash with H2O, NaHCO3, Brine dissolve->wash dry Dry (MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify end Final Product purify->end Pure Methyl 10-bromodecanoate

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the methylene group adjacent to the bromine (a triplet around 3.4 ppm), the methylene group adjacent to the carbonyl (a triplet around 2.3 ppm), and a complex multiplet for the other methylene groups in the aliphatic chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around 174 ppm, the methyl ester carbon around 51 ppm, the carbon attached to bromine around 34 ppm, and a series of signals for the other methylene carbons in the chain.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-H stretching bands in the 2850-2950 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage of the carbon chain.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The terminal bromine can be readily displaced by a variety of nucleophiles, and the ester functionality can be hydrolyzed or converted to other functional groups. This allows for the synthesis of a wide range of derivatives with potential applications in various fields.

Synthetic_Utility cluster_bromo Reactions at Bromine cluster_ester Reactions at Ester cluster_products Potential Products M10B This compound nucleophilic_sub Nucleophilic Substitution (e.g., with azides, cyanides, amines) M10B->nucleophilic_sub grignard Grignard Reagent Formation M10B->grignard hydrolysis Hydrolysis to Carboxylic Acid M10B->hydrolysis reduction Reduction to Alcohol M10B->reduction amidation Amidation M10B->amidation bioactive Bioactive Molecules nucleophilic_sub->bioactive grignard->bioactive polymers Polymers & Materials hydrolysis->polymers probes Chemical Probes reduction->probes amidation->bioactive

Figure 3: Synthetic utility of this compound as a chemical building block.

This compound has been utilized as a key intermediate in the synthesis of various organic compounds, including inhibitors of bacterial biofilm formation and novel fatty acids.[1] Its application extends to the flavor and fragrance industry as well.[1] For drug development professionals, its bifunctional nature allows for its use as a linker in the construction of proteolysis-targeting chimeras (PROTACs) and other complex therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and bioactive compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications to aid researchers and scientists in its effective utilization.

References

An In-depth Technical Guide to the Physical Properties of Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 10-bromodecanoate, a versatile intermediate in organic synthesis. The following sections detail its boiling point and density, outline standard experimental protocols for their determination, and illustrate its application in a contemporary biochemical context.

Core Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its primary physical characteristics are essential for its handling, purification, and application in synthetic chemistry.

Data Presentation

The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions and for developing purification protocols such as distillation.

Physical PropertyValueConditions
Boiling Point 186 °Cat standard atmospheric pressure (lit.)
Density 1.137 g/mLat 25 °C (lit.)

Experimental Protocols

While specific experimental determinations for this compound are not detailed in readily available literature, the following are standard and widely accepted methodologies for ascertaining the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a pure compound, the boiling point is a characteristic physical constant that can aid in its identification.[3]

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the sample is available (typically >5 mL).[2][4]

  • Apparatus Setup: A simple distillation apparatus is assembled with a distilling flask, condenser, and receiving flask. A thermometer is placed so that the top of the bulb is level with the side arm of the distilling flask.

  • Procedure: The liquid sample, along with a few boiling chips, is heated in the distilling flask.[4]

  • Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The temperature at which the vapor temperature remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.[4]

Method 2: Thiele Tube Method

This micro-method is ideal for small sample volumes (<0.5 mL).[4]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[2]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Procedure: The Thiele tube is gently heated.[5] A stream of bubbles will emerge from the capillary tube as the sample's vapor pressure exceeds the external pressure.[3]

  • Data Collection: The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[3][5]

Density Determination

Density is a fundamental physical property defined as mass per unit volume.[6]

Method 1: Pycnometry

A pycnometer is a flask with a precisely known volume, used for accurate density measurements.[6]

  • Measurement of Empty Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

  • Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

  • Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

Method 2: Oscillating U-tube Density Meter

This automated method provides rapid and precise density measurements.[6][7]

  • Principle: A volume of the liquid sample is introduced into a U-shaped oscillating tube.[7]

  • Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[7]

  • Calculation: This frequency change is used in conjunction with calibration data to determine the density of the sample.[6][7]

Application in PROTAC Synthesis

This compound and its parent acid, 10-bromodecanoic acid, are valuable reagents in the field of drug discovery, particularly as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][10] The long alkyl chain of this compound provides a flexible spacer to connect the two active ends of the PROTAC.

Below is a diagram illustrating the logical workflow of a PROTAC, where a linker derived from a molecule like this compound plays a crucial role.

PROTAC_Workflow cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Target_Ligand Target Protein Ligand Linker Linker (e.g., from Methyl 10-bromodecanoate) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

References

A Comprehensive Guide to the Purity Assessment of Technical Grade Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies employed in the purity assessment of technical grade Methyl 10-bromodecanoate. Ensuring the purity of this key chemical intermediate is critical for the reliability and reproducibility of research and the safety and efficacy of pharmaceutical products. This document outlines common impurities, analytical techniques, and detailed experimental protocols, and presents data in a clear, structured format.

Introduction to this compound and the Importance of Purity

This compound is a valuable bifunctional molecule, incorporating both a methyl ester and a terminal bromine atom. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of ten-carbon chains in the synthesis of active pharmaceutical ingredients (APIs).

Technical grade reagents, by definition, contain impurities that may arise from the manufacturing process, storage, or degradation. For scientific and pharmaceutical applications, the presence of unknown or unquantified impurities can lead to undesirable side reactions, reduced product yields, and potential toxicity in the final product. Therefore, a thorough purity assessment is a non-negotiable aspect of quality control.

Potential Impurities in Technical Grade this compound

The impurities present in technical grade this compound are typically related to its synthesis, which commonly involves the esterification of 10-bromodecanoic acid with methanol. Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 10-bromodecanoic acid and residual methanol.

  • By-products: Products from side reactions, such as the formation of ethers from methanol or the reaction of the bromide with other nucleophiles.

  • Isomers: Positional isomers of the bromo group, although less common for this specific molecule.

  • Related Substances: Other fatty acid methyl esters that may have been present in the starting materials.

  • Solvents: Residual solvents used during the synthesis and purification process.

A summary of potential impurities and their likely origins is presented in Table 1.

Table 1: Potential Impurities in Technical Grade this compound

Impurity Chemical Structure Potential Origin Typical Concentration Range
10-Bromodecanoic AcidBr(CH₂)₉COOHIncomplete esterification0.1 - 5%
MethanolCH₃OHResidual solvent/reactant< 1%
Decanoic Acid Methyl EsterCH₃(CH₂)₈COOCH₃Impurity in starting material< 0.5%
1,10-DibromodecaneBr(CH₂)₁₀BrSide reaction< 0.5%
Dimethyl EtherCH₃OCH₃By-product from methanol< 0.1%
Unknown High-Boiling Impurities-Dimerization, polymerizationVariable

Analytical Techniques for Purity Assessment

A multi-technique approach is essential for a comprehensive purity assessment of this compound. The primary analytical methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[1] For this compound, GC coupled with a Flame Ionization Detector (FID) is excellent for quantitative analysis, while GC coupled with a Mass Spectrometer (MS) is used for the identification of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC can be used as a complementary technique, especially for the analysis of non-volatile impurities like unreacted carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the main component and its impurities.[3][4] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurities. The signal intensity in NMR is directly proportional to the number of protons giving rise to the signal.[4]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity (the M+ and M+2 peaks), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a natural abundance of approximately 1:1.[5][6] This characteristic isotopic pattern is a powerful tool for identifying bromine-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of functional groups (e.g., C=O of the ester, C-Br) in the molecule.

The logical workflow for the purity assessment is depicted in the following diagram.

Purity_Assessment_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive Technical Grade This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep GC_MS GC-MS Analysis (Impurity Identification) Prep->GC_MS GC_FID GC-FID Analysis (Quantitative Purity) Prep->GC_FID NMR NMR Spectroscopy (Structure & qNMR) Prep->NMR HPLC HPLC Analysis (Non-volatile Impurities) Prep->HPLC Data_Analysis Data Integration and Impurity Profiling GC_MS->Data_Analysis GC_FID->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Report Final Purity Report and Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

4.1 Gas Chromatography (GC-FID/MS)

This method is suitable for the separation and quantification of this compound and its volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the technical grade sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.

    • For quantitative analysis, an internal standard (e.g., methyl nonadecanoate) can be added.[2]

  • Instrumentation and Conditions:

    Table 2: GC-FID/MS Method Parameters

Parameter Value
Instrument Gas Chromatograph with FID/MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 450 amu
  • Data Analysis:

    • The percentage purity is calculated from the peak areas in the chromatogram.

    • For GC-FID, the area percent method is commonly used:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

4.2 High-Performance Liquid Chromatography (HPLC-UV/MS)

This method can be used as a complementary technique to GC, particularly for non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Instrumentation and Conditions:

    Table 3: HPLC-UV/MS Method Parameters

Parameter Value
Instrument HPLC with UV and MS detectors
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
  • Data Analysis:

    • Similar to GC, the purity is determined by the relative peak areas.

    • The MS detector aids in the identification of impurities.

4.3 ¹H NMR Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For qNMR, a known amount of an internal standard with a non-overlapping signal (e.g., maleic acid) is added.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer is recommended.[7]

  • Data Acquisition and Analysis:

    • Acquire a standard proton spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

    • The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

    • The chemical shifts and coupling patterns are used to confirm the structure and identify impurities.

    Table 4: ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
-COOCH₃~3.67s3H
-CH₂Br~3.40t2H
-CH₂COO-~2.30t2H
-(CH₂)₆-~1.20 - 1.85m14H

The relationship between the different analytical techniques in providing a comprehensive purity profile is illustrated below.

Analytical_Techniques Purity Comprehensive Purity Profile GC Gas Chromatography (GC) GC->Purity Volatile Impurities (Quantitative) MS Mass Spectrometry (MS) GC->MS GC-MS HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Purity Non-Volatile Impurities (Quantitative) HPLC->MS HPLC-MS NMR Nuclear Magnetic Resonance (NMR) NMR->Purity Structural Confirmation (Absolute Purity - qNMR) MS->Purity Molecular Weight (Impurity ID)

Caption: Interrelation of analytical techniques for purity assessment.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data for a typical batch of technical grade this compound, as determined by GC-FID.

Table 5: Example Purity Profile of Technical Grade this compound by GC-FID

Component Retention Time (min) Area %
Decanoic Acid Methyl Ester12.50.2
This compound 15.8 92.5
10-Bromodecanoic Acid17.24.8
Unknown Impurity 118.11.5
Unknown Impurity 219.51.0
Total 100.0

Conclusion

The purity assessment of technical grade this compound is a critical step in ensuring its suitability for research and development applications. A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive evaluation. Gas chromatography is the primary tool for separating and quantifying volatile components, while NMR spectroscopy provides definitive structural confirmation and an alternative method for quantification. Mass spectrometry is invaluable for the identification of unknown impurities, aided by the characteristic isotopic signature of bromine. By implementing the robust analytical strategies outlined in this guide, researchers and drug development professionals can confidently ascertain the quality of their starting materials, leading to more reliable and reproducible outcomes.

References

Navigating the Solubility of Methyl 10-bromodecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 10-bromodecanoate is a long-chain fatty acid ester containing a terminal bromine atom. Its structure, featuring a long, nonpolar hydrocarbon tail and a polar ester group, dictates its solubility behavior, generally adhering to the principle of "like dissolves like." It is anticipated to be soluble in nonpolar and moderately polar organic solvents, with decreasing solubility in highly polar solvents.

Predicted Qualitative Solubility of this compound

Based on the structural characteristics of this compound, its qualitative solubility in a range of common organic solvents can be predicted. The following table summarizes these expectations. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent FamilySolventPredicted Qualitative SolubilityRationale
Nonpolar HexaneSolubleThe long hydrocarbon chain of this compound is compatible with the nonpolar nature of hexane.
TolueneSolubleSimilar to hexane, the nonpolar aromatic nature of toluene is expected to effectively solvate the nonpolar portion of the molecule.
Polar Aprotic Dichloromethane (DCM)SolubleDCM is a versatile solvent capable of dissolving a wide range of organic compounds and is expected to solubilize this compound.
Tetrahydrofuran (THF)SolubleTHF's polarity is sufficient to interact with the ester group while its ether backbone is compatible with the alkyl chain.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate is expected to be a good solvent for another ester like this compound.
AcetoneSolubleA common polar aprotic solvent that should effectively dissolve the compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide array of polar and nonpolar compounds.[1]
Polar Protic MethanolModerately SolubleThe polarity of methanol may lead to moderate solubility; however, the long nonpolar tail will limit miscibility.
EthanolModerately SolubleSimilar to methanol, the solubility is expected to be moderate due to the competing effects of the polar hydroxyl group and the nonpolar alkyl chain.
WaterInsolubleThe long, nonpolar hydrocarbon chain makes the molecule hydrophobic and thus insoluble in the highly polar water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents. This protocol is based on the common shake-flask method, a widely accepted technique for solubility determination.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several scintillation vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[2] Preliminary studies can be conducted by taking samples at various time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Using the concentration obtained from the analysis and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute B Add Known Volume of Solvent A->B to vials C Agitate at Constant Temperature B->C equilibrate D Collect Supernatant C->D after equilibration E Filter D->E F Dilute E->F G Analyze Concentration (HPLC/GC) F->G H Calculate Solubility G->H

Caption: Workflow for the experimental determination of solubility.

This technical guide provides a framework for understanding and determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and accurate quantitative solubility data, which is crucial for optimizing reaction conditions, purification processes, and formulation development in their scientific endeavors.

References

Technical Guide: Methyl 10-bromodecanoate (CAS No. 26825-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

Methyl 10-bromodecanoate is a fatty acid ester with the CAS registry number 26825-94-5. It is a key intermediate in organic synthesis, most notably as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its bifunctional nature, possessing both a reactive alkyl bromide and a methyl ester, allows for its conjugation to various molecules of interest.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 26825-94-5[3][4]
Molecular Formula C₁₁H₂₁BrO₂[3][4]
Molecular Weight 265.19 g/mol [3][4]
IUPAC Name This compound[5]
Synonyms 10-Bromodecanoic acid methyl ester[3][4]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity[3]

Table 2: Physicochemical Data

PropertyValueReference(s)
Boiling Point 186 °C (lit.)[3][4][6]
Density 1.137 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.464 (lit.)[3][4]
Flash Point >230 °F (>110 °C)[3][4]
Melting Point -8.3 °C[4]
Vapor Pressure 0.0±0.6 mmHg at 25°C (Predicted)[4]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)
CH₃-O-~3.67 (s, 3H)
-CH₂-C(=O)O-~2.30 (t, 2H)
-CH₂-Br~3.40 (t, 2H)
-(CH₂)₆-1.20-1.85 (m, 14H)

Table 4: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)
C=O~174
O-CH₃~51
-CH₂-Br~34
-CH₂-C(=O)O-~34
-(CH₂)n-24-33
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Table 5: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1740Strong, sharp absorption
C-O (ester)1250-1100Strong absorption
C-H (alkane)2950-2850Strong, sharp absorptions
C-Br650-550Moderate to weak absorption
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zFragment Ion
264/266[M]⁺ (Isotopic peaks for Br)
233/235[M - OCH₃]⁺
185[M - Br]⁺
74[CH₃OC(=O)CH₂]⁺ (McLafferty rearrangement)
59[C(=O)OCH₃]⁺

Synthesis Protocol

This compound can be synthesized via Fischer esterification of 10-bromodecanoic acid with methanol, using a strong acid catalyst.

Fischer Esterification of 10-Bromodecanoic Acid

Materials:

  • 10-bromodecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 10-bromodecanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products 10-Bromodecanoic_Acid 10-Bromodecanoic Acid Reflux Reflux 10-Bromodecanoic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup Reflux->Workup Water Water Reflux->Water Purification Purification Workup->Purification Methyl_10-bromodecanoate This compound Purification->Methyl_10-bromodecanoate

Caption: Fischer Esterification Workflow.

Application in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. The alkyl bromide moiety allows for nucleophilic substitution by a functional group on either the E3 ligase ligand or the target protein ligand.

General Workflow for PROTAC Synthesis using an Alkyl Bromide Linker

The synthesis of a PROTAC using an alkyl bromide linker like this compound typically involves a multi-step process.

PROTAC_Synthesis_Workflow Start Start Ligand_Synthesis Synthesize/Obtain E3 Ligase & Target Ligands Start->Ligand_Synthesis Linker_Functionalization Functionalize Linker (e.g., Hydrolyze Ester) Ligand_Synthesis->Linker_Functionalization Coupling1 Couple Linker to First Ligand Linker_Functionalization->Coupling1 Purification1 Purify Intermediate Coupling1->Purification1 Coupling2 Couple Intermediate to Second Ligand Purification1->Coupling2 Final_Purification Final PROTAC Purification Coupling2->Final_Purification End PROTAC Final_Purification->End

Caption: General PROTAC Synthesis Workflow.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Biological Activity and Toxicology

The primary biological role of this compound is as a linker molecule, and as such, it is not expected to have significant intrinsic biological activity. Its function is to tether a target protein ligand to an E3 ligase ligand, facilitating the degradation of the target protein.

There is limited publicly available data on the specific toxicology of this compound. As with any laboratory chemical, it should be handled with appropriate personal protective equipment.

Table 7: Safety Information

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary application in modern drug discovery is as a flexible alkyl linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a comprehensive overview of its chemical information, synthesis, and application, serving as a valuable resource for researchers in the field of drug development.

References

Reactivity of the Terminal Bromide in Methyl 10-bromodecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional molecule featuring a terminal primary bromide and a methyl ester. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of long-chain fatty acid derivatives, functionalized esters, and complex molecules relevant to drug discovery and materials science. The reactivity of the terminal bromide is central to its synthetic utility, allowing for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the key reactions involving the terminal bromide of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Reactivity: The Primary Alkyl Bromide

The terminal C-Br bond in this compound is characteristic of a primary alkyl halide. This structural feature dictates its reactivity, which is dominated by nucleophilic substitution (S(_N)2) and organometallic coupling reactions. The ester functionality is generally stable under the conditions employed for reactions at the terminal bromide, although care must be taken with strongly basic or nucleophilic reagents that could potentially react with the carbonyl group.

Key Reactions and Experimental Protocols

This section details the primary transformations involving the terminal bromide of this compound. The experimental protocols provided are based on established methods for primary alkyl bromides and have been adapted for this specific substrate.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction of this compound, enabling the introduction of a wide range of functional groups at the terminus of the C10 chain. These reactions typically proceed via an S(_N)2 mechanism.

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry.

Experimental Protocol: Synthesis of Methyl 10-azidodecanoate [1][2]

  • Materials: this compound, sodium azide (NaN(_3)), dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 10-azidodecanoate.

The displacement of the bromide with a cyanide ion is a valuable method for carbon chain extension and provides a precursor for carboxylic acids, amines, and other nitrogen-containing compounds.

Experimental Protocol: Synthesis of Methyl 10-cyanodecanoate

  • Materials: this compound, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Carefully add sodium cyanide (1.2 eq) in portions.

    • Heat the mixture to 90 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and pour into a mixture of water and ice.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford methyl 10-cyanodecanoate.

Williamson Ether Synthesis

The Williamson ether synthesis allows for the formation of an ether linkage by reacting an alkoxide with the primary alkyl bromide of this compound.

Experimental Protocol: Synthesis of Methyl 10-phenoxydecanoate [3][4][5][6]

  • Materials: this compound, phenol, sodium hydroxide (NaOH), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve phenol (1.1 eq) in ethanol.

    • Carefully add sodium hydroxide (1.1 eq) to form the sodium phenoxide in situ.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and stir for 12-18 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with 1 M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield methyl 10-phenoxydecanoate.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound is challenging due to the presence of the ester group, which can react with the newly formed organometallic species. However, with careful control of reaction conditions, it is a feasible and useful transformation.

Experimental Protocol: Formation of the Grignard Reagent and Reaction with an Aldehyde [7][8][9][10]

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), an aldehyde (e.g., benzaldehyde).

  • Procedure:

    • Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

    • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The primary bromide of this compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between an organoboron species and an organic halide.

Experimental Protocol: Synthesis of Methyl 10-phenyldecanoate [11][12]

  • Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)(_2)), a phosphine ligand (e.g., SPhos), a base (e.g., K(_3)PO(_4)), and a solvent (e.g., toluene/water).

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and K(_3)PO(_4) (3.0 eq).

    • Add Pd(OAc)(_2) (2-5 mol%) and SPhos (4-10 mol%).

    • Degas the flask and backfill with an inert gas.

    • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.

Experimental Protocol: Synthesis of Methyl 10-phenylethynyldecanoate [13][14][15]

  • Materials: this compound, phenylacetylene, a palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2)), copper(I) iodide (CuI), a base (e.g., triethylamine, Et(_3)N), and a solvent (e.g., THF).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh(_3))(_2)Cl(_2) (2-5 mol%), and CuI (5-10 mol%).

    • Degas the flask and backfill with an inert gas.

    • Add anhydrous THF and Et(_3)N.

    • Add phenylacetylene (1.2 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Dissolve the residue in diethyl ether, wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. While challenging with unactivated alkyl halides, recent advances have made this transformation more feasible.

Experimental Protocol: Synthesis of Methyl 10-styryldecanoate [16][17][18][19][20]

  • Materials: this compound, styrene, palladium(II) acetate (Pd(OAc)(_2)), a phosphine ligand (e.g., P(t-Bu)(_3)), a base (e.g., Cs(_2)CO(_3)), and a solvent (e.g., 1,4-dioxane).

  • Procedure:

    • In a glovebox, charge a vial with Pd(OAc)(_2) (5-10 mol%), P(t-Bu)(_3) (10-20 mol%), and Cs(_2)CO(_3) (2.0 eq).

    • Add a solution of this compound (1.0 eq) and styrene (2.0 eq) in anhydrous 1,4-dioxane.

    • Seal the vial and heat to 100-120 °C for 24-48 hours.

    • Cool the reaction, dilute with diethyl ether, and filter through a plug of silica gel.

    • Concentrate the filtrate and purify by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the reactions described above. Yields are indicative and can vary based on the specific reaction conditions and purity of the starting materials.

Reaction TypeNucleophile/Coupling PartnerCatalyst/ReagentsSolventTemp. (°C)Typical Yield (%)
Azide SubstitutionSodium Azide-DMF60-70>90
Cyano SubstitutionSodium Cyanide-DMSO9070-85
Williamson Ether SynthesisSodium Phenoxide-EthanolReflux60-80
Grignard & Aldehyde AdditionBenzaldehydeMgTHF0 to RT50-70
Suzuki-Miyaura CouplingPhenylboronic AcidPd(OAc)(_2)/SPhos, K(_3)PO(_4)Toluene/H(_2)O80-10070-90
Sonogashira CouplingPhenylacetylenePd(PPh(_3))(_2)Cl(_2)/CuI, Et(_3)NTHFRT-5065-85
Heck ReactionStyrenePd(OAc)(_2)/P(t-Bu)(_3), Cs(_2)CO(_3)1,4-Dioxane100-12040-60

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution M10B This compound Product Substituted Product M10B->Product SN2 Reaction Nu Nucleophile (e.g., N3⁻, CN⁻, PhO⁻) Nu->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->M10B Br Br⁻ Product->Br Leaving Group

Caption: General workflow for S(_N)2 reactions of this compound.

Grignard_Reaction M10B This compound Grignard Grignard Reagent M10B->Grignard Ether or THF Mg Mg Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Alcohol Secondary Alcohol Intermediate->Alcohol H₃O⁺ Workup Aqueous Workup (NH4Cl) Workup->Intermediate

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Suzuki_Coupling cluster_cat Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Br(L_n) Pd0->PdII Oxidative Addition (R-Br) PdII_Ar R-Pd(II)-Ar(L_n) PdII->PdII_Ar Transmetalation (Ar-B(OH)₂) PdII_Ar->Pd0 Reductive Elimination Product R-Ar PdII_Ar->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly versatile building block for the synthesis of a wide array of functionalized long-chain molecules. The terminal primary bromide readily undergoes nucleophilic substitution and participates in various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of this compound in research and development, particularly in the fields of drug discovery and materials science. The provided experimental conditions can serve as a starting point for optimization depending on the specific substrates and desired outcomes.

References

Theoretical Foundations and Experimental Validation of Alkyl Bromide Linker Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl bromide linkers are fundamental components in various molecular architectures, playing a crucial role in determining the overall three-dimensional structure and, consequently, the function of a molecule. In drug development, particularly in the design of targeted therapies like Proteolysis Targeting Chimeras (PROTACs), the conformational preferences of these linkers are of paramount importance. The spatial arrangement of the linker dictates the distance and orientation between the two ends of the molecule, which is critical for biological activity. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to study the conformation of alkyl bromide linkers, presenting quantitative data and detailed protocols to aid researchers in this field.

Theoretical Studies on Alkyl Bromide Conformation

The conformational landscape of alkyl bromide linkers is governed by a delicate balance of steric and electronic effects. Theoretical chemistry provides powerful tools to explore this landscape, offering insights into the relative energies of different conformers and the barriers to their interconversion.

Computational Methods

1. Quantum Mechanics (QM): Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to provide a highly accurate description of the electronic structure and energies of different conformers. The B3LYP functional is a commonly used and well-validated method for such calculations. These calculations can be used to generate a potential energy surface by systematically rotating around the carbon-carbon bonds of the alkyl chain (a process known as a dihedral scan). This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.

2. Molecular Mechanics (MM): Molecular mechanics offers a computationally less expensive alternative to QM methods, making it suitable for studying larger systems or for performing longer simulations. MM uses a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. Force fields such as MMFF94 (Merck Molecular Force Field) and those developed by Allinger (e.g., MM3, MM4) are parameterized to reproduce experimental and high-level QM data. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For alkyl halides, specific parameters are required to accurately model the interactions involving the bromine atom.

Key Conformational Parameters

The conformation of an alkyl bromide linker is primarily defined by the dihedral angles along its carbon-carbon backbone. For a simple alkyl bromide such as 1-bromopropane, rotation around the C1-C2 bond leads to distinct staggered and eclipsed conformations.

  • Anti (or Trans) Conformation: The bromine atom and the methyl group are positioned at a dihedral angle of 180°, representing the most stable, lowest energy conformation due to minimized steric hindrance.

  • Gauche Conformation: The bromine atom and the methyl group are at a dihedral angle of approximately 60° or 300°. These conformations are typically higher in energy than the anti conformation due to steric interactions between the bromine and methyl groups.

  • Eclipsed Conformations: These are high-energy states where the substituents on adjacent carbons are aligned, resulting in significant torsional and steric strain.

Quantitative Data: Conformational Analysis of 1-Bromopropane

The following tables summarize key quantitative data obtained from theoretical and experimental studies on the conformational preferences of 1-bromopropane, a model for simple alkyl bromide linkers.

ConformerC-C-C-Br Dihedral Angle (°)Relative Energy (kJ/mol)Population at 298 K (%)
Anti (Trans)1800.0~74
Gauche~60, ~3000.86 ± 0.08[1]~26[1]

Table 1: Conformational Properties of 1-Bromopropane. The gauche conformer is slightly less stable than the anti conformer. The energy difference was determined from variable temperature FT-IR spectra of 1-bromopropane in liquid xenon.[1]

InteractionRotational Energy Barrier (kJ/mol)
Staggered to Eclipsed (Anti to Eclipsed)~14-16
Staggered to Eclipsed (Gauche to Eclipsed)~12-14

Table 2: Approximate Rotational Energy Barriers in 1-Bromopropane. These values represent the energy required to rotate from a stable staggered conformation to a high-energy eclipsed conformation. The exact values can vary depending on the computational method used.

Experimental Protocols for Conformational Analysis

Experimental techniques are crucial for validating the predictions of theoretical models and for providing a direct measure of conformational populations and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.

1. Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be estimated. For alkyl chains, typical ³JHH values for anti-protons are in the range of 10-14 Hz, while gauche couplings are smaller, around 2-5 Hz.

2. Variable Temperature (VT) NMR: VT NMR experiments allow for the study of conformational equilibria as a function of temperature. By monitoring the changes in chemical shifts or coupling constants with temperature, the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange can be determined. At low temperatures, the exchange between conformers may become slow on the NMR timescale, allowing for the direct observation of individual conformers.

Detailed Protocol for Variable Temperature NMR:

  • Sample Preparation: Prepare a solution of the alkyl bromide compound in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, acetone, or dichloromethane). The concentration should be optimized for good signal-to-noise ratio (typically 5-20 mg in 0.5-0.7 mL of solvent).

  • Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit. Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures or ethylene glycol for high temperatures).

  • Initial Spectrum: Acquire a standard proton NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Data Acquisition: At each temperature, acquire a high-quality proton NMR spectrum, ensuring good resolution and signal-to-noise.

  • Data Analysis: Analyze the spectra to observe changes in chemical shifts, line widths, and coupling constants. If the exchange rate is slow enough at low temperatures, integrate the signals of the individual conformers to determine their relative populations.

  • Thermodynamic Analysis: Plot the natural logarithm of the equilibrium constant (K = [major conformer]/[minor conformer]) versus 1/T (van't Hoff plot). The slope of this plot is equal to -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

Visualizations

Potential Energy Diagram for 1-Bromopropane Rotation

G Potential Energy Profile for C1-C2 Bond Rotation in 1-Bromopropane cluster_0 cluster_1 0 0 60 60 120 120 180 180 240 240 300 300 360 360 p0 p60 p0->p60 p120 p60->p120 p180 p120->p180 p240 p180->p240 p300 p240->p300 p360 p300->p360 Dihedral Angle (°) Dihedral Angle (°) Relative Energy Relative Energy Eclipsed (H/Br) Eclipsed (H/Br) Gauche Gauche Eclipsed (H/H, Me/H) Eclipsed (H/H, Me/H) Anti Anti

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 10-bromodecanoate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[3]

Methyl 10-bromodecanoate, a long-chain alkyl bromide, serves as a valuable building block for PROTAC linkers. Alkyl chains are a common motif in PROTAC design, prized for their synthetic tractability and their ability to modulate the physicochemical properties of the final molecule.[2] The hydrophobic nature of long alkyl chains can enhance cell membrane permeability, a crucial factor for intracellular drug efficacy. Furthermore, the length of the alkyl linker is a key parameter to optimize for potent protein degradation, as it dictates the distance and orientation between the POI and the E3 ligase within the ternary complex.

These application notes provide a comprehensive guide to utilizing this compound and other long-chain alkyl bromides in the synthesis and evaluation of PROTACs. We present detailed protocols, data from a representative long-chain alkyl linker-containing PROTAC, and visualizations to aid in the rational design of novel protein degraders.

Data Presentation: Efficacy of a Long-Chain Alkyl Linker-Containing BET Degrader

To illustrate the potential of long-chain alkyl linkers in achieving high-potency protein degradation, we present data on BETd-260, a highly potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[4] BET proteins are attractive therapeutic targets in oncology and other diseases.[4] BETd-260 incorporates a long alkyl chain in its linker, demonstrating that this linker class can lead to picomolar degradation activity.

Table 1: In Vitro Degradation and Anti-proliferative Activity of BETd-260 [4]

ParameterCell LineValue
BRD2 Degradation (DC50)RS4;11 (Leukemia)30-100 pM
BRD3 Degradation (DC50)RS4;11 (Leukemia)30-100 pM
BRD4 Degradation (DC50)RS4;11 (Leukemia)30-100 pM
Cell Growth Inhibition (IC50)RS4;11 (Leukemia)51 pM
Cell Growth Inhibition (IC50)MOLM-13 (Leukemia)2.2 nM

Table 2: In Vivo Activity of a BET Degrader (ZBC260) in a Glioma Xenograft Model [5]

TreatmentTumor Growth InhibitionSignaling Pathway Modulation
ZBC260Significant inhibition of tumor progressionRepression of Wnt/β-catenin signaling
ZBC260Inhibition of stem cell-like properties-

Experimental Protocols

The synthesis of a PROTAC using a long-chain alkyl bromide linker like this compound typically involves a modular approach. The following protocols are generalized and can be adapted for specific warheads and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC with a Long-Chain Alkyl Linker

This protocol outlines the key steps for synthesizing a PROTAC using a long-chain alkyl bromide linker, a POI ligand with a nucleophilic handle (e.g., a phenol or amine), and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment) with a carboxylic acid handle.

Step 1: Alkylation of the POI Ligand with this compound

  • Reaction Setup: Dissolve the POI ligand (1.0 eq) and potassium carbonate (K2CO3, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Linker: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the ester-functionalized intermediate.

Step 2: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve the ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: Upon completion, neutralize the reaction with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid-functionalized intermediate.

Step 3: Amide Coupling with the E3 Ligase Ligand

  • Reaction Setup: Dissolve the carboxylic acid intermediate from Step 2 (1.0 eq), the E3 ligase ligand amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 pM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curve.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling POI_Ligand POI Ligand (with Nu:-) Intermediate1 POI-Linker-Ester POI_Ligand->Intermediate1 K2CO3, DMF Linker This compound Linker->Intermediate1 Intermediate2 POI-Linker-COOH Intermediate1->Intermediate2 LiOH, THF/MeOH Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC HATU, DIPEA, DMF E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

BET Protein Signaling Pathway

BET_Signaling BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Chromatin Chromatin BET_Proteins->Chromatin Binds to acetylated histones Transcription_Factors Transcription Factors (e.g., c-Myc) Chromatin->Transcription_Factors Recruits Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Promotes Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth Wnt_Beta_Catenin Wnt/β-catenin Signaling Wnt_Beta_Catenin->Cell_Growth BET_Degrader BET Degrader (e.g., ZBC260) BET_Degrader->BET_Proteins Induces Degradation BET_Degrader->Wnt_Beta_Catenin Represses

Caption: Simplified signaling pathway of BET proteins and the inhibitory effect of a BET degrader.

References

Synthesis of PROTACs with Alkyl Chain Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to co-opt the cell's intrinsic protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These molecules are comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is pivotal for the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] While polyethylene glycol (PEG) linkers are often used to enhance solubility, alkyl linkers present unique advantages. The hydrophobic nature of alkyl chains can improve cell membrane permeability, and their synthetic versatility allows for systematic adjustments in length to optimize the distance between the warhead and the E3 ligase ligand for efficient ternary complex formation.[1]

The synthesis of PROTACs with alkyl linkers is generally a modular process, enabling the convergent assembly of the final molecule.[1][2] This typically involves the synthesis of the warhead and E3 ligase ligand with appropriate functional groups, followed by their conjugation to a bifunctional alkyl linker.[1]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binding PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation: Quantitative Analysis of Alkyl Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a summary of quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) with varying alkyl linker lengths.

Table 1: Influence of Alkyl Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BTK PROTAC 111-atom alkyl chain>1000<10Ramos[3]
BTK PROTAC 212-atom alkyl chain~12>99Mino[3]
BTK PROTAC 318-atom alkyl chain~6>95Ramos[3]
DD-03-171Not specified5.1>95MCL cells

Table 2: Influence of Alkyl and PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4-PROTAC 1C8 Alkyl Chain8.3>90%Not specified[4]
BRD4-PROTAC 2C12 Alkyl Chain62>90%Not specified[4]
ARV-825PEG linker<1>90Burkitt's Lymphoma[5][6]
dBET6C8 Alkyl Chain18>95Jurkat[7]

Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, cell lines, and specific PROTAC constructs.

Experimental Protocols

The synthesis of PROTACs with alkyl linkers can be achieved through several synthetic strategies. The following protocols outline two common methods: amide bond formation and nucleophilic substitution.

Protocol 1: Synthesis of an Amide-Linked PROTAC with an Alkyl Linker

This protocol details the coupling of a carboxylic acid-functionalized component with an amine-functionalized alkyl linker, followed by a second coupling step to attach the other component.

Step 1: Coupling of Component A with an Amine-Alkyl-Boc Linker

  • Reagents and Materials:

    • Component A-COOH (Warhead or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)

    • Amine-C(n)-Boc linker (1.1 eq)

    • HATU (1,[(Dimethylamino)(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate

    • 5% LiCl solution

    • Saturated NaHCO3 solution

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.[1]

    • Add the Amine-C(n)-Boc linker to the reaction mixture.[1]

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography to yield Component A-Alkyl-Boc.[1]

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-Alkyl-Boc

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve Component A-Alkyl-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[1]

Step 3: Final Amide Coupling

  • Reagents and Materials:

    • Component A-Alkyl-NH2 (from Step 2) (1.0 eq)

    • Component B-COOH (E3 ligase ligand or warhead with a carboxylic acid handle) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.[1]

    • Add the solution of Component A-Alkyl-NH2 to the reaction mixture.[1]

    • Stir the reaction at room temperature for 12-24 hours.[1]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup as described in Step 1.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Synthesis of a PROTAC via Nucleophilic Substitution with an Alkyl Halide Linker

This protocol describes the alkylation of an amine- or hydroxyl-containing component with a bifunctional alkyl halide linker.

Step 1: Alkylation of Component A with a Bifunctional Alkyl Halide

  • Reagents and Materials:

    • Component A-NH or Component A-OH (e.g., pomalidomide) (1.0 eq)

    • Br-(CH2)n-Y (bifunctional alkyl bromide, where Y is a protected functional group or the final warhead) (1.2 eq)

    • DIPEA or K2CO3 (2.0-3.0 eq)

    • Anhydrous DMF or DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Dissolve Component A-NH/OH in anhydrous DMF or DMSO under a nitrogen atmosphere.

    • Add the base (DIPEA or K2CO3).

    • Add the bifunctional alkyl bromide linker.

    • Stir the reaction mixture at a specified temperature (e.g., 80-90 °C for pomalidomide alkylation) for 12-24 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.[8]

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Deprotection and/or Final Coupling (if necessary)

  • If the linker contains a protecting group (Y), it must be removed. For example, a Boc group is removed with TFA in DCM as described in Protocol 1, Step 2.

  • The deprotected intermediate is then coupled to the final component (Component B) using appropriate coupling chemistry (e.g., amide bond formation as in Protocol 1, Step 3).

Experimental Workflow

The development and evaluation of a PROTAC is a multi-step process that spans from initial design and synthesis to comprehensive biological characterization.

PROTAC_Workflow cluster_synthesis I. Design & Synthesis cluster_invitro II. In Vitro Evaluation cluster_cellular III. Cellular Assays cluster_analysis IV. Data Analysis Design PROTAC Design (POI Ligand, E3 Ligand, Linker) Synthesis Chemical Synthesis (e.g., Amide Coupling, SN2) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Target Degradation (Western Blot, In-Cell Western) Ubiquitination->Degradation DC50_Dmax DC50 & Dmax Determination Degradation->DC50_Dmax Phenotypic Phenotypic Assays (Cell Viability, Apoptosis) DC50_Dmax->Phenotypic SAR Structure-Activity Relationship (SAR) Analysis Phenotypic->SAR

Caption: Overall experimental workflow for PROTAC development.

Conclusion

The synthesis of PROTACs with alkyl chain linkers offers a versatile and effective strategy for the development of novel therapeutics. The modular nature of the synthesis allows for the systematic optimization of linker length, which is a critical parameter for achieving potent and selective protein degradation. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the rational design and efficient synthesis of next-generation PROTACs.

References

Application Notes and Protocols: Methyl 10-bromodecanoate for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional organic molecule that holds significant promise as a versatile building block for the chemical modification and functionalization of surfaces. Its unique structure, featuring a methyl ester at one end and a terminal alkyl bromide at the other, allows for a two-stage functionalization strategy. The methyl ester can be hydrolyzed to a carboxylic acid, which serves as a robust anchor group for forming self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃). Following the formation of the monolayer, the exposed terminal bromide acts as a reactive handle for the covalent attachment of a wide array of molecules, including biomolecules, polymers, and small molecule drugs. This capability is invaluable for applications in biosensor development, the creation of biocompatible coatings, and the fabrication of advanced drug delivery systems.

Principle of Surface Functionalization

The utility of this compound in surface functionalization is predicated on a straightforward chemical transformation and self-assembly process. The initial step involves the hydrolysis of the methyl ester to a carboxylic acid. This carboxylate group then readily forms a stable, ordered monolayer on hydroxylated metal oxide surfaces. The long ten-carbon alkyl chain contributes to the formation of a densely packed and well-ordered monolayer, which provides a uniform and reproducible surface. The terminal bromide of the assembled monolayer presents a chemically accessible site for subsequent modification via nucleophilic substitution reactions, enabling the covalent immobilization of molecules of interest.

Key Applications

  • Biosensor Development: The bromo-terminated surface can be functionalized with antibodies, enzymes, or nucleic acids for the specific detection of biological targets.

  • Biocompatible Coatings: Modification of implantable medical devices and materials with biocompatible polymers (e.g., polyethylene glycol) to minimize biofouling and enhance tissue integration.

  • Drug Delivery Platforms: Attachment of targeting ligands or therapeutic agents to the surface of nanoparticles for targeted drug delivery applications.

  • Controlled Surface Chemistry: Creation of surfaces with well-defined chemical and physical properties for fundamental studies of cell-surface interactions, protein adsorption, and surface wetting phenomena.

Data Presentation: Characterization of Functionalized Surfaces

Successful surface functionalization requires rigorous characterization at each step. The following tables summarize typical quantitative data expected from the analysis of surfaces modified with this compound following hydrolysis.

Table 1: Physicochemical Properties of Surfaces Before and After Functionalization.

Parameter Bare Substrate (e.g., SiO₂) After SAM Formation After Biomolecule Immobilization Technique
Water Contact Angle (°) < 10 75 ± 3 55 ± 4 Goniometry
Layer Thickness (Å) 0 14 ± 2 45 ± 5 Ellipsometry

| Zeta Potential (mV) at pH 7.4 | -50 ± 5 | -35 ± 4 | -25 ± 3 | Zeta Potential Analysis |

Table 2: Surface Elemental Composition.

Element Bare Substrate (e.g., SiO₂) After SAM Formation After Biomolecule Immobilization Technique
Carbon (C1s) (%) Adventitious 65 70 X-ray Photoelectron Spectroscopy (XPS)
Oxygen (O1s) (%) 65 20 18 X-ray Photoelectron Spectroscopy (XPS)
Silicon (Si2p) (%) 35 10 5 X-ray Photoelectron Spectroscopy (XPS)
Bromine (Br3d) (%) 0 5 < 1 X-ray Photoelectron Spectroscopy (XPS)

| Nitrogen (N1s) (%) | 0 | 0 | 7 | X-ray Photoelectron Spectroscopy (XPS) |

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of this compound to 10-bromodecanoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a 1:1 mixture of methanol and water.

  • Saponification: Add a stoichiometric excess (e.g., 1.5 equivalents) of potassium hydroxide (KOH).

  • Reflux: Heat the mixture to reflux and stir for 4 hours.

  • Acidification: After cooling to room temperature, acidify the reaction mixture to a pH of ~2 using a dilute solution of hydrochloric acid (HCl). A white precipitate of 10-bromodecanoic acid should form.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Substrate Preparation (Silicon Dioxide)

This protocol details the cleaning and hydroxylation of a silicon dioxide surface to ensure optimal SAM formation.

  • Sonication: Sequentially sonicate the silicon dioxide substrates in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidation and Hydroxylation: Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Final Drying: Dry the substrates again under a stream of nitrogen and use immediately for SAM formation.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM)

This protocol outlines the formation of a 10-bromodecanoic acid SAM on a prepared substrate.

  • Solution Preparation: Prepare a 1 mM solution of 10-bromodecanoic acid in anhydrous ethanol.

  • Immersion: Immerse the cleaned and hydroxylated substrates in the 10-bromodecanoic acid solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the SAM-coated substrates under a stream of nitrogen.

Protocol 4: Post-functionalization of the Bromo-terminated Surface

This protocol provides a general method for attaching a thiol-containing molecule via nucleophilic substitution of the terminal bromide.

  • Solution Preparation: Prepare a solution of the thiol-containing molecule (e.g., a cysteine-terminated peptide) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Reaction: Immerse the bromo-terminated SAM-coated substrates in the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Rinsing: Remove the substrates and rinse extensively with the buffer solution and then with deionized water to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen.

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_sam Step 2: SAM Formation cluster_functionalization Step 3: Surface Functionalization start This compound hydrolysis KOH, MeOH/H₂O start->hydrolysis product 10-Bromodecanoic Acid hydrolysis->product sam_formation Immersion in 10-Bromodecanoic Acid Solution product->sam_formation substrate Cleaned SiO₂ Substrate substrate->sam_formation bromo_surface Bromo-Terminated Surface sam_formation->bromo_surface reaction Nucleophilic Substitution bromo_surface->reaction biomolecule Thiol-containing Biomolecule biomolecule->reaction final_surface Functionalized Surface reaction->final_surface

Caption: Overall experimental workflow for surface functionalization.

signaling_pathway cluster_surface Biosensor Surface cluster_detection Detection Cascade surface Functionalized Surface antibody Immobilized Antibody surface->antibody covalent bond binding Antigen Binding antibody->binding specific recognition antigen Target Antigen antigen->binding detection_ab Detection Antibody (Enzyme-linked) binding->detection_ab substrate_add Substrate Addition detection_ab->substrate_add signal Detectable Signal (e.g., Color Change) substrate_add->signal

Caption: Diagram of a potential biosensor application.

Formation of Self-Assembled Monolayers (SAMs) with Methyl 10-bromodecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation and characterization of self-assembled monolayers (SAMs) derived from Methyl 10-bromodecanoate. The terminal bromine atom serves as a versatile anchor for the subsequent covalent attachment of a wide array of molecules, making these SAMs a powerful platform for applications in drug discovery, biosensor development, and fundamental surface science.

The following sections detail the necessary synthetic step to prepare the thiol precursor, the protocol for SAM formation on gold substrates, methods for characterization, and potential applications.

Overview and Principle

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. For the formation of a stable SAM on a gold surface using an alkyl chain, a thiol (-SH) headgroup is typically required. This compound, as a starting material, must first be converted to its thiol analogue, Methyl 10-mercaptodecanoate. This is a straightforward synthetic conversion. Once the thiol is obtained, it readily forms a covalent bond with a gold surface, leading to a densely packed monolayer. The exposed methyl ester and the underlying alkyl chain create a well-defined surface, while the bromine functionality (if a bromo-terminated thiol were used directly, though less common for gold) would provide a reactive handle for further chemical modifications.

Experimental Protocols

This section is divided into two main protocols: the synthesis of Methyl 10-mercaptodecanoate and the subsequent formation of the SAM on a gold substrate.

Protocol 1: Synthesis of Methyl 10-mercaptodecanoate

This protocol describes the conversion of this compound to Methyl 10-mercaptodecanoate via a thioacetate intermediate.

Materials:

  • This compound

  • Potassium thioacetate

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Thioacetate Intermediate:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add a slight molar excess (approximately 1.1 equivalents) of potassium thioacetate to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 10-acetylthiodecanoate.

  • Hydrolysis to the Thiol:

    • Dissolve the crude thioacetate in ethanol.

    • Add an excess of concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 12-24 hours.

    • After the hydrolysis is complete, remove the solvent by rotary evaporation.

    • Extract the product with dichloromethane and wash with water.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield Methyl 10-mercaptodecanoate.

    • The product should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol to a disulfide.

Protocol 2: Formation of SAM on Gold Substrate

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Methyl 10-mercaptodecanoate

  • 200 proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

  • Clean glass or polypropylene containers

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with deionized water, followed by ethanol.[1]

    • Dry the substrates under a stream of dry nitrogen gas. The gold surface should be hydrophilic if clean.

  • Solution Preparation:

    • Prepare a 1 mM solution of Methyl 10-mercaptodecanoate in 200 proof ethanol.[2] For example, dissolve 2.18 mg of the thiol in 10 mL of ethanol.

  • SAM Formation:

    • Place the cleaned, dry gold substrates in a clean glass or polypropylene container.

    • Immerse the substrates in the thiol solution.

    • To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.

  • Rinsing:

    • After the immersion period, remove the substrates from the solution with clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Characterization of the SAM

The quality and properties of the formed SAM should be characterized using surface-sensitive techniques.

Table 1: Expected Characterization Data for Methyl 10-mercaptodecanoate SAM on Gold

Characterization TechniqueParameterExpected Value/ObservationReference/Notes
Contact Angle Goniometry Water Contact Angle (Advancing)60-75°The methyl ester group is more polar than a methyl group, leading to a lower contact angle than for a simple alkanethiol.[3]
Ellipsometry Monolayer Thickness1.2 - 1.6 nmThe exact thickness will depend on the tilt angle of the alkyl chains.[3]
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162 eVThis binding energy is characteristic of a thiolate bond to a gold surface.[4][5]
C 1s SpectrumPeaks corresponding to C-C/C-H, C-O, and O-C=ODeconvolution of the C 1s spectrum can confirm the presence of the ester group.
Au 4f SpectrumAttenuation of the gold signalThe presence of the monolayer will attenuate the photoelectrons from the underlying gold substrate.[6]

Visualizations

Experimental Workflow

G Experimental Workflow for SAM Formation cluster_0 Synthesis of Thiol cluster_1 SAM Formation start This compound step1 React with Potassium Thioacetate in Ethanol start->step1 intermediate Methyl 10-acetylthiodecanoate step1->intermediate step2 Acid Hydrolysis intermediate->step2 product Methyl 10-mercaptodecanoate step2->product solution Prepare 1 mM Thiol Solution in Ethanol product->solution substrate Clean Gold Substrate immersion Immerse Substrate for 24-48h substrate->immersion solution->immersion rinsing Rinse with Ethanol & Dry immersion->rinsing final_sam SAM-Coated Substrate rinsing->final_sam

Caption: Workflow for synthesis and SAM formation.

Application: Surface Functionalization

The terminal bromine of the original molecule (if a bromo-terminated SAM were formed on a suitable substrate) or a functional group introduced after SAM formation can be used for further reactions, such as attaching biomolecules.

G Post-Formation Surface Modification cluster_apps Potential Applications SAM Bromo-Terminated SAM on Substrate Reaction Nucleophilic Substitution (e.g., with an amine- or thiol-containing biomolecule) SAM->Reaction Step 1: Reaction Functionalized_SAM Biomolecule-Functionalized Surface Reaction->Functionalized_SAM Step 2: Covalent Attachment App1 Drug Screening Functionalized_SAM->App1 App2 Biosensing Functionalized_SAM->App2 App3 Controlled Cell Adhesion Functionalized_SAM->App3

Caption: Pathway for surface functionalization.

Applications in Drug Development and Research

The ability to create well-defined, functionalized surfaces is of paramount importance in drug development and various fields of scientific research.

  • Immobilization of Biomolecules: The terminal functional group of the SAM can be used to covalently attach proteins, peptides, or nucleic acids. This is crucial for studying specific binding events, for example, in drug screening assays or for the development of biosensors.

  • Controlled Cell Adhesion: By patterning the SAMs, it is possible to control where cells attach and grow on a surface. This is a valuable tool in tissue engineering and for studying cell-surface interactions.

  • Fundamental Studies of Surface Interactions: These SAMs provide a model system to study how different chemical functionalities at a surface influence properties like wetting, adhesion, and friction.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and thiols.

  • Piranha solution is extremely dangerous and should only be used by trained personnel with appropriate safety measures in place.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Methyl 10-bromodecanoate in Drug Delivery Systems: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and patent databases was conducted to investigate the application of Methyl 10-bromodecanoate in the development of drug delivery systems. This investigation sought to identify its use in the synthesis of polymers, nanoparticles, and liposomes, and to provide detailed application notes, experimental protocols, and quantitative data for researchers in the field.

Despite extensive searches, no direct references or specific examples of the utilization of this compound for the synthesis of drug delivery carriers were found in the currently available public literature. Consequently, the core requirements of this request—including detailed application notes, experimental protocols, quantitative data tables, and visualizations of signaling pathways or experimental workflows involving this specific compound—cannot be fulfilled at this time.

Introduction

This compound is a functionalized long-chain fatty acid ester. Its chemical structure, featuring a terminal bromine atom and a methyl ester group, theoretically allows for its use as a versatile building block in organic synthesis. The bromine atom can serve as a leaving group for nucleophilic substitution reactions, enabling the attachment of various functional moieties, while the ester group can be hydrolyzed or transesterified. These characteristics suggest its potential as a precursor for synthesizing amphiphilic molecules, such as cationic lipids, or for functionalizing polymers to create drug delivery vehicles. However, a thorough examination of the existing scientific and patent literature did not yield any specific instances of its application in this context.

Potential Synthetic Pathways (Hypothetical)

While no concrete examples were found, the chemical nature of this compound suggests potential, yet unproven, synthetic routes for creating components of drug delivery systems. These are presented here as hypothetical pathways for consideration in future research.

Synthesis of Cationic Lipids

One hypothetical application of this compound is in the synthesis of cationic lipids, which are essential components of liposomal and nanoparticle-based drug and gene delivery systems. The terminal bromine could be displaced by a tertiary amine to form a quaternary ammonium salt, which would constitute the cationic headgroup of the lipid.

Disclaimer: The following diagram illustrates a hypothetical synthetic workflow and is not based on any published experimental protocol.

G M10B This compound Quat Quaternization Reaction M10B->Quat Amine Tertiary Amine (e.g., Trimethylamine) Amine->Quat CationicEster Cationic Lipid Ester Quat->CationicEster Hydrolysis Ester Hydrolysis CationicEster->Hydrolysis Liposome Liposome Formulation CationicEster->Liposome CationicAcid Cationic Lipid Acid Hydrolysis->CationicAcid CationicAcid->Liposome

Caption: Hypothetical synthesis of a cationic lipid from this compound.

Polymer Functionalization

Another potential, though undocumented, application is the use of this compound to functionalize existing polymers. The bromo-functional end could be used to graft the decanoate chain onto a polymer backbone, thereby imparting hydrophobicity and potentially enabling the formation of polymeric micelles for drug encapsulation.

Disclaimer: The following diagram illustrates a hypothetical experimental workflow and is not based on any published experimental protocol.

G Polymer Polymer with Nucleophilic Groups (e.g., Poly(L-lysine)) Grafting Grafting Reaction Polymer->Grafting M10B This compound M10B->Grafting FuncPolymer Functionalized Polymer Grafting->FuncPolymer Micelle Polymeric Micelle Formation FuncPolymer->Micelle DrugLoading Drug Loading Micelle->DrugLoading

Application Notes and Protocols: Methyl 10-bromodecanoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of bioactive compounds. Its linear ten-carbon chain, coupled with a terminal bromine atom and a methyl ester, allows for diverse chemical modifications, making it an ideal starting material or intermediate in the construction of complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of bioactive molecules utilizing this compound: a potent anticancer agent, a valuable fragrance, and a species-specific insect pheromone.

Synthesis of a Bioactive Thymoquinone Derivative with Anticancer Properties

Thymoquinone and its derivatives have garnered significant attention for their potent anticancer activities. This protocol outlines the synthesis of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone, a novel thymoquinone analog, starting from this compound.

Experimental Protocol: Synthesis of 3-(10-methoxycarbonyldecyl)-5-isopropyl-2-methyl-1,4-benzoquinone

Materials:

  • This compound

  • Thymoquinone

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acetonitrile (MeCN)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thymoquinone (1.0 g, 6.09 mmol) and this compound (1.61 g, 6.09 mmol) in a mixture of acetonitrile (30 mL) and water (15 mL).

  • Initiation: To the stirring solution, add silver nitrate (1.03 g, 6.09 mmol).

  • Radical Generation: Prepare a solution of ammonium persulfate (1.39 g, 6.09 mmol) in 10 mL of deionized water and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Heat the mixture to 80°C and maintain it at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of n-hexane and ethyl acetate as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate (starting with 95:5) to afford the pure 3-(10-methoxycarbonyldecyl)-5-isopropyl-2-methyl-1,4-benzoquinone as a yellow oil.

Quantitative Data
StepProductStarting MaterialsReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
13-(10-methoxycarbonyldecyl)-5-isopropyl-2-methyl-1,4-benzoquinoneThis compound, ThymoquinoneAgNO₃, (NH₄)₂S₂O₈MeCN/H₂O480~65%
Anticancer Signaling Pathway of Thymoquinone Derivatives

Thymoquinone and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. A key mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of pro-apoptotic pathways.

anticancer_pathway TQ Thymoquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) TQ->ROS induces NFkB NF-κB Inhibition TQ->NFkB inhibits Mitochondria Mitochondria ROS->Mitochondria damages Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Proliferation ↓ Cell Proliferation Apoptosis->Proliferation prevents NFkB->Proliferation

Caption: Anticancer mechanism of a thymoquinone derivative.

Synthesis of (R)-(-)-Muscone, a High-Value Fragrance

(R)-(-)-Muscone is a highly prized macrocyclic ketone known for its characteristic musk odor. This protocol describes a plausible synthetic route to (R)-(-)-Muscone starting from this compound, involving a key Grignard reaction and a ring-closing metathesis step.

Experimental Protocol: Synthesis of (R)-(-)-Muscone

Step 1: Synthesis of Methyl 12-hydroxy-3-methyltridec-1-enoate

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a Grignard reagent from magnesium turnings (0.36 g, 15 mmol) and this compound (3.98 g, 15 mmol) in anhydrous THF (30 mL).

  • Addition of Epoxide: Cool the Grignard solution to 0°C and add a solution of (R)-propylene oxide (0.87 g, 15 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude alcohol by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 12-hydroxy-3-methyltridecanoate.

Step 2: Ring-Closing Metathesis and Reduction

  • Ester Reduction: Reduce the methyl ester of the product from Step 1 to the corresponding aldehyde using a suitable reducing agent like DIBAL-H.

  • Wittig Reaction: Perform a Wittig reaction on the resulting aldehyde with methyltriphenylphosphonium bromide to introduce a terminal double bond.

  • Ring-Closing Metathesis: Subject the resulting diene to ring-closing metathesis using Grubbs' second-generation catalyst (1-2 mol%) in dichloromethane under an ethylene atmosphere to form the macrocyclic ketone precursor.

  • Hydrogenation: Hydrogenate the resulting unsaturated macrocycle using a palladium on carbon catalyst under a hydrogen atmosphere to yield (R)-(-)-Muscone.

Quantitative Data
StepProductStarting MaterialsKey ReagentsSolventYield (%) (Estimated)
1Methyl 12-hydroxy-3-methyltridecanoateThis compound, (R)-propylene oxideMgTHF70-80
2(R)-(-)-MusconeProduct from Step 1DIBAL-H, Ph₃P=CH₂, Grubbs' II catalyst, H₂/Pd-CVarious40-50 (over 4 steps)

Synthetic Workflow for (R)-(-)-Muscone

muscone_synthesis start Methyl 10-bromodecanoate grignard Grignard Reaction with (R)-propylene oxide start->grignard intermediate1 Hydroxy ester Intermediate grignard->intermediate1 reduction Reduction to Aldehyde intermediate1->reduction aldehyde Aldehyde Intermediate reduction->aldehyde wittig Wittig Reaction aldehyde->wittig diene Diene Intermediate wittig->diene rcm Ring-Closing Metathesis diene->rcm precursor Unsaturated Macrocycle rcm->precursor hydrogenation Hydrogenation precursor->hydrogenation muscone (R)-(-)-Muscone hydrogenation->muscone

Caption: Synthetic route to (R)-(-)-Muscone.

Synthesis of (Z)-9-Tricosene, the Housefly Sex Pheromone

(Z)-9-Tricosene is the primary component of the female housefly's sex pheromone and is used in integrated pest management programs. This protocol details its synthesis from this compound via a Wittig reaction.

Experimental Protocol: Synthesis of (Z)-9-Tricosene

Step 1: Synthesis of Decan-1-al

  • Hydrolysis: Hydrolyze this compound to 10-bromodecanoic acid using aqueous sodium hydroxide.

  • Reduction: Reduce the carboxylic acid to 10-bromodecan-1-ol using a suitable reducing agent like lithium aluminum hydride.

  • Oxidation: Oxidize the alcohol to 10-bromodecanal using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

Step 2: Synthesis of Tridecyltriphenylphosphonium Bromide

  • In a round-bottom flask, reflux a mixture of 1-bromotridecane (1.0 eq) and triphenylphosphine (1.0 eq) in acetonitrile for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated white solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain tridecyltriphenylphosphonium bromide.

Step 3: Wittig Reaction

  • Ylide Formation: In a flame-dried flask under argon, suspend tridecyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to -78°C and add n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to 0°C and stir for 1 hour to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution back to -78°C and add a solution of decan-1-al (from Step 1, 1.0 eq) in anhydrous THF dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with hexane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with hexane) to give (Z)-9-tricosene.

Quantitative Data
StepProductStarting MaterialsKey ReagentsSolventYield (%) (Estimated)
1Decan-1-alThis compoundNaOH, LiAlH₄, PCCVarious60-70 (over 3 steps)
2Tridecyltriphenylphosphonium Bromide1-Bromotridecane, Triphenylphosphine-Acetonitrile>90
3(Z)-9-TricoseneDecan-1-al, Product from Step 2n-BuLiTHF70-80 (Z:E > 95:5)
Quorum Sensing Inhibition by Long-Chain Hydrocarbons

Many bacteria communicate and regulate their collective behavior, including biofilm formation, through a process called quorum sensing (QS). The LuxI/LuxR system in Gram-negative bacteria is a common QS circuit that utilizes N-acyl-homoserine lactones (AHLs) as signaling molecules. Long-chain hydrocarbons, structurally similar to the acyl side chains of AHLs, can act as competitive inhibitors of the LuxR receptor, thereby disrupting QS and preventing biofilm formation.

quorum_sensing_inhibition cluster_0 Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL Signal LuxI->AHL synthesizes LuxR LuxR (Receptor) AHL->LuxR binds to Complex LuxR-AHL Complex LuxR->Complex DNA DNA Complex->DNA activates transcription Virulence Virulence & Biofilm Formation DNA->Virulence leads to Inhibitor Long-Chain Hydrocarbon (e.g., Z-9-Tricosene derivative) Inhibitor->LuxR competitively binds to

Caption: Inhibition of bacterial quorum sensing.

Application Notes: Synthesis of Functional Polymers Using Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 10-bromodecanoate is a versatile bifunctional molecule that serves as a valuable initiator in polymer synthesis, particularly in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). Its structure, featuring a terminal bromine atom and a methyl ester group, allows for the synthesis of polymers with a defined molecular weight, low dispersity, and a reactive chain end for further functionalization. This application note details the use of this compound as an initiator for the synthesis of functional polymers, with a focus on poly(methyl acrylate) (PMA) as a representative example.

Key Applications

The use of this compound as an initiator opens avenues for the creation of a variety of advanced polymeric materials:

  • Functional Polymers: The terminal bromine atom on the polymer chain can be readily converted to other functional groups (e.g., azides, amines, thiols) through post-polymerization modification, enabling the development of materials for drug delivery, bioconjugation, and sensor applications.

  • Block Copolymers: The living nature of ATRP allows for the sequential addition of different monomers to create well-defined block copolymers. Using a macroinitiator derived from this compound, amphiphilic block copolymers with potential applications as surfactants and in self-assembly can be synthesized.

  • Surface Modification: Polymers initiated with this compound can be grafted onto surfaces to impart desired properties such as biocompatibility, anti-fouling characteristics, or specific ligand binding.

Reaction Workflow

The general workflow for the ATRP of methyl acrylate initiated by this compound is depicted below.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Methyl Acrylate ReactionVessel Reaction Setup (Schlenk Flask) Monomer->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst CuBr Catalyst->ReactionVessel Ligand PMDETA Ligand->ReactionVessel Solvent Anisole Solvent->ReactionVessel Degassing Degassing (Freeze-Pump-Thaw) ReactionVessel->Degassing Polymerization Polymerization (Inert Atmosphere, 60°C) Degassing->Polymerization Purification Purification (Column Chromatography) Polymerization->Purification Analysis Characterization (GPC, NMR) Purification->Analysis

Caption: General workflow for ATRP of methyl acrylate.

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl acrylate) via ATRP using this compound

This protocol describes a typical procedure for the Atom Transfer Radical Polymerization of methyl acrylate initiated by this compound.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • This compound (MBrD)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Alumina (neutral, for purification)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for GPC analysis)

  • Chloroform-d (CDCl₃, for NMR analysis)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Schlenk line or glovebox

  • Rotary evaporator

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add anisole (5 mL) to the flask.

  • Add methyl acrylate (4.3 g, 50 mmol) and this compound (265 mg, 1.0 mmol).

  • Add PMDETA (21 µL, 0.1 mmol) to the mixture.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with argon or nitrogen and place it in a preheated oil bath at 60°C. Stir the reaction mixture for the desired time (e.g., 4-8 hours).

  • Termination: To quench the polymerization, open the flask to air and add a small amount of THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by adding the solution dropwise into a large volume of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum.

  • Characterization: The molecular weight (Mn) and dispersity (Đ) of the resulting poly(methyl acrylate) are determined by GPC. The chemical structure and conversion can be confirmed by ¹H NMR spectroscopy.

Data Presentation

The following table summarizes typical results for the ATRP of methyl acrylate initiated by an alkyl bromide. The data is analogous to what would be expected when using this compound.

Entry[MA]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
150:1:0.1:0.14654,5001.15
2100:1:0.1:0.16788,9001.20
3200:1:0.1:0.188518,5001.25

M_n,exp = Experimentally determined number-average molecular weight. Đ = Dispersity index.

Reaction Mechanism

The underlying mechanism of ATRP involves a reversible activation-deactivation equilibrium, which is key to achieving a controlled polymerization.

ATRP_Mechanism cluster_propagation Propagation Initiator R-X (MBrD) Radical R• Initiator->Radical k_act Catalyst Cu(I)/L Radical->Initiator k_deact Deactivator X-Cu(II)/L Monomer M (Methyl Acrylate) Radical->Monomer GrowingRadical P_n• GrowingChain P_n-X GrowingChain->GrowingRadical k_act GrowingRadical->GrowingChain k_deact

Caption: ATRP initiation and propagation mechanism.

This detailed guide provides researchers, scientists, and drug development professionals with the necessary information to utilize this compound for the synthesis of well-defined functional polymers. The provided protocols and mechanistic insights serve as a strong foundation for developing novel materials with tailored properties for a wide range of applications.

Application Notes and Protocols for Bifunctional Crosslinking with Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional crosslinking agent characterized by a ten-carbon aliphatic chain, providing a flexible spacer arm. At one terminus, a methyl ester offers a site for chemical modification, while the other end features a bromoalkane, a reactive group amenable to nucleophilic substitution. This structure makes it a valuable tool in bioconjugation, proteomics, and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] This document provides detailed application notes and protocols for the use of this compound in bifunctional crosslinking applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁BrO₂[2]
Molecular Weight 265.19 g/mol [2]
CAS Number 26825-94-5[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 186 °C (lit.)[4]
Density 1.137 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.464 (lit.)[2]
Solubility Soluble in organic solvents like DMSO and DMF.[5]

Applications

The bifunctional nature of this compound lends itself to a variety of applications in research and drug development:

  • PROTAC Synthesis: The primary application of this compound is as a flexible linker in the synthesis of PROTACs.[1] The alkyl chain length can be critical for inducing a productive ternary complex between the target protein and the E3 ligase.[6]

  • Protein-Protein Interaction Studies: By reacting with nucleophilic residues on proteins, such as cysteine and lysine, this crosslinker can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.

  • Surface Modification: The bromoalkane moiety can be used to functionalize surfaces, such as gold or silica nanoparticles, for the subsequent attachment of biomolecules.

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other drug delivery systems, the linker can connect a targeting moiety to a therapeutic payload.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, where one ligand is first attached to the methyl ester end of the linker (after hydrolysis) and the second ligand is then coupled to the bromo-functionalized end.

Step 1: Hydrolysis of this compound and Amide Coupling to Ligand 1

  • Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v), add lithium hydroxide (1.5 eq). Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Acidify the reaction mixture with 1 M HCl to pH ~3 and extract the product, 10-bromodecanoic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Amide Coupling: To a solution of 10-bromodecanoic acid (1.0 eq) and the amine-containing Ligand 1 (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-linker intermediate.

Step 2: Coupling of Ligand 2 to the Bromo-functionalized Intermediate

  • Nucleophilic Substitution: Dissolve the purified Ligand 1-linker intermediate (1.0 eq) in anhydrous DMF. Add the amine- or thiol-containing Ligand 2 (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 12-48 hours under an inert atmosphere. The optimal temperature and reaction time will depend on the nucleophilicity of Ligand 2.[5] Monitor the reaction by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Parameter Typical Value
Reaction Scale 0.1 - 1.0 mmol
Solvent Anhydrous DMF or DMSO
Base DIPEA or Et₃N
Temperature 25 - 80 °C
Reaction Time 12 - 48 hours
Purification Preparative RP-HPLC
Typical Yield 40 - 70% (over two steps)
Protocol 2: Crosslinking of Proteins

This protocol outlines a general procedure for crosslinking proteins using this compound. The primary targets for alkylation by the bromoalkane are the sulfhydryl groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues.[7]

  • Protein Preparation: Dissolve the purified protein(s) in a non-amine, non-thiol containing buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a final concentration of 1-10 mg/mL. If targeting cysteine residues in a protein with disulfide bonds, reduction with a 10-fold molar excess of TCEP may be necessary.

  • Crosslinker Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in an organic solvent such as DMSO or DMF.

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching reagent with a free thiol or amine, such as β-mercaptoethanol or Tris buffer, to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, which will show the appearance of higher molecular weight bands corresponding to crosslinked species. For identification of crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.[8]

Parameter Typical Value
Protein Concentration 1 - 10 mg/mL
Buffer PBS, pH 7.2 - 8.0
Molar Excess of Crosslinker 20 - 50 fold
Reaction Time 1 - 4 hours at RT or overnight at 4°C
Quenching Reagent β-mercaptoethanol or Tris buffer
Analysis SDS-PAGE, LC-MS/MS
Protocol 3: Functionalization of Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with a thiol-containing ligand, followed by reaction with this compound.

  • Thiol Ligand Exchange: To a solution of citrate-stabilized gold nanoparticles, add a solution of a dithiol, such as 1,10-decanedithiol, in ethanol. The thiol groups will displace the citrate on the gold surface. Allow the reaction to proceed for 12-24 hours at room temperature.

  • Purification: Purify the thiol-functionalized nanoparticles by centrifugation and resuspension in ethanol to remove excess dithiol.

  • Reaction with this compound: Resuspend the purified thiol-functionalized gold nanoparticles in an appropriate solvent like ethanol. Add a solution of this compound and a non-nucleophilic base (e.g., DIPEA).

  • Incubation and Purification: Stir the reaction mixture for 12-24 hours at room temperature. Purify the functionalized nanoparticles by repeated centrifugation and resuspension to remove unreacted this compound and base.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Protein Crosslinking Analysis

Crosslinking_Workflow cluster_protocol Experimental Protocol Start Protein Sample(s) Crosslink Add this compound Incubate Start->Crosslink Quench Quench Reaction Crosslink->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Digestion In-gel or In-solution Digestion Quench->Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis (Identify crosslinked peptides) LC_MS->Analysis

Caption: Workflow for protein crosslinking and analysis.

Logical Relationship for PROTAC Linker Optimizationdot

Linker_Optimization Length Length Ternary_Stability Ternary_Stability Length->Ternary_Stability Efficacy Efficacy Ternary_Stability->Efficacy Flexibility Flexibility Flexibility->Ternary_Stability Composition Composition Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Solubility->Efficacy Permeability->Efficacy

References

Application Notes and Protocols for the Coupling of Methyl 10-bromodecanoate to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary amines with methyl 10-bromodecanoate, a key reaction in the synthesis of various functionalized molecules, including potential drug candidates and chemical probes. The protocol focuses on achieving selective mono-alkylation while minimizing the formation of di-alkylation byproducts. Included are comprehensive experimental procedures, data presentation in tabular format to illustrate the effects of various reaction parameters, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

The coupling of alkyl halides with primary amines, a classic example of nucleophilic aliphatic substitution, is a fundamental transformation in organic synthesis. This reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of carbon-nitrogen bonds, leading to the formation of secondary amines. These secondary amines are prevalent scaffolds in a vast array of biologically active compounds.

This compound serves as a versatile building block, featuring a long aliphatic chain, a terminal methyl ester, and a reactive bromide. Its coupling with primary amines allows for the introduction of a decanoate ester moiety, which can modulate the lipophilicity and other pharmacokinetic properties of a target molecule. A significant challenge in this synthesis is controlling the reactivity of the resulting secondary amine, which is often more nucleophilic than the starting primary amine, to prevent subsequent alkylation and the formation of tertiary amines and quaternary ammonium salts. This protocol outlines strategies to favor the desired mono-alkylation product.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond. The initial product is an ammonium salt, which is then deprotonated by a base to yield the free secondary amine.

To mitigate over-alkylation, strategies such as using an excess of the primary amine or carefully controlling the reaction conditions (e.g., temperature, choice of base and solvent) are employed.

Experimental Protocols

Materials and Equipment
  • This compound

  • Primary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Acetonitrile, DMSO)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled heating mantle or oil bath

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

General Procedure for Mono-N-Alkylation
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.2 - 2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the amine. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Base Addition: Add the base (1.5 - 2.5 equivalents). For liquid bases like TEA or DIPEA, add them dropwise. For solid bases like K₂CO₃, add them in one portion.

  • Addition of Alkyl Halide: While stirring, add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required time (typically 8-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter off the inorganic salts.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

Data Presentation

The following tables provide representative data for the N-alkylation of primary amines. Table 1 illustrates the effect of different bases and solvents on a model reaction, while Table 2 shows the coupling of this compound with various primary amines under optimized conditions.

Table 1: Effect of Base and Solvent on the Mono-alkylation of Benzylamine with n-Butyl Bromide. [1]

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
1Triethylamine (1.5)DMF20-25976
2DIPEA (1.5)DMF20-25877
3DMAP (1.5)DMF20-25879
4DBU (1.5)DMF20-25673
5Triethylamine (1.5)DMSO20-25965
6Triethylamine (1.5)Acetonitrile20-2512Lower
7Triethylamine (1.5)THF20-2524Lower

Data is representative and based on a similar N-alkylation reaction.[1] Yields are for the isolated mono-alkylated product.

Table 2: Representative Examples for the Coupling of this compound with Various Primary Amines.

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Representative Yield (%)
1BenzylamineDIPEADMF501285
2AnilineK₂CO₃DMF601878
3CyclohexylamineTEAAcetonitrile551682
4n-ButylamineDIPEADMF501488
5Glycine methyl esterK₂CO₃DMSO452475

These are representative yields under optimized conditions to illustrate the scope of the reaction. Actual yields may vary depending on the specific reaction conditions and the nature of the primary amine.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of a primary amine with this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification arrow arrow A 1. Add Primary Amine to dry flask under N₂ B 2. Add anhydrous Solvent A->B C 3. Add Base B->C D 4. Add this compound dropwise C->D E 5. Heat and Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Quench F->G H 8. Extraction with organic solvent G->H I 9. Wash, Dry, and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Pure Product J->K

Caption: Step-by-step experimental workflow for the coupling reaction.

Safety Precautions

  • This compound is an alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocol described provides a reliable method for the synthesis of N-substituted methyl decanoates via the coupling of this compound with primary amines. By carefully selecting the reaction conditions, particularly the stoichiometry of the reactants and the choice of base and solvent, selective mono-alkylation can be achieved in good yields. This methodology is applicable to a range of primary amines and serves as a valuable tool for the synthesis of novel compounds in drug discovery and chemical biology.

References

Application Notes & Protocols: Methyl 10-bromodecanoate as a Strategic Intermediate in the Synthesis of High-Value Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyl 10-bromodecanoate is a highly versatile bifunctional molecule, serving as a critical linear C11 building block in the synthesis of complex fragrance ingredients. Its value lies in the orthogonal reactivity of its terminal bromide and methyl ester functionalities, enabling strategic, multi-step synthetic routes to high-value aroma chemicals, particularly macrocyclic musks. This document provides an in-depth guide for research and development scientists on the applications of this compound, detailing the chemical logic behind its use, step-by-step protocols for key transformations, and the safety considerations essential for laboratory and process scale-up.

Part 1: The Strategic Importance of this compound in Fragrance Synthesis

The fragrance industry has a persistent demand for macrocyclic compounds, such as lactones and ketones, which often possess desirable musk, woody, or amber notes.[1][2][3] Historically sourced from animals like the musk deer, ethical concerns and species endangerment have necessitated the development of robust synthetic alternatives.[2][4] this compound emerges as a key intermediate in this context. It provides a long aliphatic chain, a prerequisite for many macrocycles, with two distinct reactive handles:

  • The Terminal Bromide: A primary alkyl bromide, it is an excellent electrophile for nucleophilic substitution (SN2) reactions and a substrate for organometallic coupling reactions. This allows for either heteroatom functionalization (e.g., conversion to an alcohol or amine) or carbon-carbon bond formation to extend the molecular framework.

  • The Methyl Ester: This group is relatively stable under many conditions used to modify the bromide. It can be hydrolyzed to a carboxylic acid or reduced to an alcohol at a later synthetic stage, typically as a final step before the crucial ring-closing reaction.

This dual functionality allows for a retrosynthetic approach where complex macrocycles can be disconnected back to simple, linear precursors like this compound.

Physicochemical Properties

A clear understanding of the physical properties of this intermediate is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 26825-94-5[5]
Molecular Formula C₁₁H₂₁BrO₂[6]
Molecular Weight 265.19 g/mol [6]
Boiling Point 186 °C (lit.)[5]
Density 1.137 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.464 (lit.)[5]

Part 2: Core Synthetic Pathways & Mechanistic Rationale

This compound is primarily a precursor to ω-functionalized long-chain esters, which are the direct substrates for macrocyclization. The choice of synthetic route depends on the final target molecule, whether it be a lactone (cyclic ester) or a lactam (cyclic amide).

Pathway A: Synthesis of ω-Hydroxy Acids for Macrocyclic Lactones

The most common application is the synthesis of macrocyclic lactones, prized for their musk characteristics.[1][2] This pathway involves the conversion of the terminal bromide to a hydroxyl group, followed by hydrolysis of the ester and subsequent lactonization. The key transformation is the initial hydrolysis of the alkyl bromide, which must be performed under conditions that do not significantly affect the ester group.

G A This compound B Methyl 10-hydroxydecanoate A->B  S_N2 Hydrolysis  (e.g., NaHCO₃, H₂O/DMSO) C 10-Hydroxydecanoic Acid B->C  Ester Hydrolysis  (e.g., NaOH, then H₃O⁺) D Macrocyclic Lactone (e.g., Decanolide) C->D  Intramolecular Esterification  (Lactonization, High Dilution) G cluster_0 Catalytic Cycle (Conceptual) A Metal Catalyst (e.g., Pd(0), Cu(I)) B Oxidative Addition A->B C Transmetalation B->C D Reductive Elimination C->D D->A R_R Chain-Extended Product (R-R') D->R_R R_Br This compound (R-Br) R_Br->B R_M Organometallic Reagent (R'-M) R_M->C G cluster_0 High Dilution Setup A ω-Hydroxy Acid in Solvent C Syringe Pump A->C  Load B Activating Agent in Large Volume of Refluxing Solvent (e.g., Toluene) D Intramolecular Cyclization (Favored) B->D E Intermolecular Polymerization (Disfavored) B->E C->B  Slow Addition (e.g., 10-12 h)

References

Application Notes and Protocols for Bioconjugation Strategies Using Haloalkanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation strategies employing haloalkanoate esters. This document covers the fundamental principles, key applications, quantitative data for reaction optimization, and detailed experimental protocols for the synthesis of haloalkanoate ester reagents and their subsequent use in bioconjugation.

Introduction to Haloalkanoate Ester Bioconjugation

Haloalkanoate esters are a versatile class of reagents for the covalent modification of biomolecules. Their reactivity is primarily directed towards nucleophilic residues on proteins, nucleic acids, and other biological macromolecules. The most common strategies involve the use of haloalkane dehalogenase enzymes, such as the HaloTag® system, or the direct alkylation of nucleophilic amino acid side chains, particularly the thiol group of cysteine residues.

The choice of the halogen atom (chloro-, bromo-, or iodo-) on the alkanoate ester significantly influences the reactivity of the reagent, following the general trend of I > Br > Cl. This allows for the fine-tuning of reaction kinetics to suit specific applications. The resulting covalent bond, typically a stable ester or thioether linkage, provides a robust connection for attaching a wide range of functional moieties, including fluorescent dyes, affinity tags, and therapeutic agents.

Key Strategies and Applications

HaloTag® Technology

The HaloTag® system is a popular protein labeling technology that utilizes a genetically engineered haloalkane dehalogenase. This enzyme is designed to form a highly specific and irreversible covalent bond with a synthetic ligand consisting of a chloroalkane linker attached to a functional group of interest (e.g., a fluorescent dye or biotin). A key mutation (H272F) in the active site of the dehalogenase prevents the hydrolysis of the ester bond that is formed, resulting in a stable conjugate.[1] This technology is widely used for in vitro and in vivo protein imaging, protein immobilization, and pull-down assays.

Cysteine Alkylation with Haloacetamides

Haloacetamides (a type of haloalkanoate ester derivative) are widely used for the specific modification of cysteine residues in proteins. The thiol group of cysteine is a potent nucleophile that readily reacts with the electrophilic carbon of the haloacetamide via an SN2 reaction, forming a stable thioether bond.[2] Reagents such as iodoacetamide and bromoacetamide are commonly employed for this purpose. This strategy is fundamental in proteomics for blocking free thiols to prevent disulfide bond formation and for introducing labels for quantitative analysis.[3][4] The reactivity of haloacetamides is pH-dependent, with higher reactivity observed at pH values above the pKa of the cysteine thiol group (around 8.5), where the more nucleophilic thiolate anion is predominant.[5]

Quantitative Data for Bioconjugation Reactions

The efficiency and specificity of haloalkanoate ester bioconjugation are influenced by several factors, including the nature of the halogen, the reaction pH, and the specific nucleophile being targeted. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of reaction conditions.

Reagent ClassTarget ResiduepH OptimumResulting LinkageSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features & References
Chloroalkane (HaloTag® Ligand) Aspartate (in HaloTag®)~7.4EsterNot typically reported as a second-order rate constant, but labeling is rapid (minutes).Highly specific enzymatic reaction.[1]
Chloroacetamide Cysteine7.5 - 9.0Thioether~0.01 - 1Lower reactivity compared to bromo- and iodoacetamides.[3][6]
Bromoacetamide Cysteine7.5 - 9.0Thioether~0.6 - 10Good balance of reactivity and stability.[5]
Iodoacetamide Cysteine7.5 - 9.0ThioetherSignificantly faster than bromoacetamideHighest reactivity among common haloacetamides, but can have off-target reactivity.[3][5]
N-Succinimidyl Bromoacetate Amine (Lysine), then Thiol (Cysteine)Amine reaction: 7.2-8.5; Thiol reaction: 6.5-7.5Amide, then ThioetherNot applicable (two-step reaction)Heterobifunctional crosslinker for sequential conjugation.
Linkage TypeFormation ChemistryStability under Physiological Conditions (pH 7.4, 37°C)Cleavage MechanismsKey Features & References
Ester (in HaloTag®) Haloalkane Dehalogenase ReactionHighly stable due to enzyme engineering.Not readily cleaved.Irreversible linkage ideal for stable labeling.[1]
Thioether (from Haloacetamide) Nucleophilic substitution by thiolGenerally stable.Susceptible to oxidation at the sulfur atom.Robust linkage for many bioconjugation applications.[7]
Thioether (from Maleimide) Michael AdditionCan be unstable; susceptible to retro-Michael reaction and thiol exchange.Retro-Michael reaction, hydrolysis of the succinimide ring.Stability can be improved with next-generation maleimides or by promoting hydrolysis of the succinimide ring.[1][8][9]
Oxime Reaction of an aldehyde/ketone with an aminooxy groupHighly stable.Acid-catalyzed hydrolysis.More stable than thioether bonds from maleimides in circulation.[8]

Experimental Protocols

Synthesis of a Heterobifunctional Haloalkanoate Ester Linker (NHS-Bromoacetate)

This protocol describes the synthesis of N-succinimidyl bromoacetate, a heterobifunctional crosslinker that can first react with primary amines via its NHS ester and subsequently with thiols via its bromoacetyl group.

Materials:

  • Bromoacetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve bromoacetic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve N,N'-Dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The crude product can be purified by recrystallization from a mixture of dichloromethane and diethyl ether.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol for Labeling Cysteine Residues with Bromoacetamide

This protocol provides a general procedure for labeling a protein with a bromoacetamide-functionalized probe.

Materials:

  • Protein containing an accessible cysteine residue

  • Bromoacetamide-functionalized probe (e.g., a fluorescent dye)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.

  • Probe Preparation: Immediately before use, dissolve the bromoacetamide-functionalized probe in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light if the probe is light-sensitive. The reaction can also be performed overnight at 4°C.

  • Quenching the Reaction: To stop the reaction, add the quenching reagent (DTT or L-cysteine) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any unreacted bromoacetamide probe.

  • Purification: Remove excess, unreacted probe and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the attached label at its specific maximum absorbance wavelength. The final conjugate can also be analyzed by mass spectrometry to confirm the modification.[10]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships in haloalkanoate ester bioconjugation.

experimental_workflow_cysteine_labeling cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein Reduce Disulfides (TCEP) Reduce Disulfides (TCEP) Protein->Reduce Disulfides (TCEP) Optional Add Haloalkanoate\nEster Probe Add Haloalkanoate Ester Probe Protein->Add Haloalkanoate\nEster Probe Reduce Disulfides (TCEP)->Add Haloalkanoate\nEster Probe Incubate Incubate Add Haloalkanoate\nEster Probe->Incubate Quench Reaction (DTT) Quench Reaction (DTT) Incubate->Quench Reaction (DTT) Purify (Desalting) Purify (Desalting) Quench Reaction (DTT)->Purify (Desalting) Characterize (UV-Vis, MS) Characterize (UV-Vis, MS) Purify (Desalting)->Characterize (UV-Vis, MS)

Workflow for Cysteine Labeling

logical_relationship_reactivity Haloalkanoate\nEster Haloalkanoate Ester Iodoalkanoate Iodoalkanoate Haloalkanoate\nEster->Iodoalkanoate Bromoalkanoate Bromoalkanoate Haloalkanoate\nEster->Bromoalkanoate Chloroalkanoate Chloroalkanoate Haloalkanoate\nEster->Chloroalkanoate Reactivity Reactivity Iodoalkanoate->Reactivity High Bromoalkanoate->Reactivity Medium Chloroalkanoate->Reactivity Low

Reactivity of Haloalkanoate Esters

experimental_workflow_adc_synthesis cluster_antibody_mod Antibody Modification cluster_linker_drug Linker-Drug Conjugation cluster_final_conjugation Final ADC Assembly Antibody (mAb) Antibody (mAb) Partial Reduction\n(e.g., TCEP) Partial Reduction (e.g., TCEP) Antibody (mAb)->Partial Reduction\n(e.g., TCEP) Conjugation Reaction Conjugation Reaction Partial Reduction\n(e.g., TCEP)->Conjugation Reaction Haloalkanoate-Linker Haloalkanoate-Linker Drug Payload Drug Payload Haloalkanoate-Linker->Drug Payload Couple Linker-Drug\nConjugate Linker-Drug Conjugate Drug Payload->Linker-Drug\nConjugate Linker-Drug\nConjugate->Conjugation Reaction Purification (HIC/SEC) Purification (HIC/SEC) Conjugation Reaction->Purification (HIC/SEC) ADC ADC Purification (HIC/SEC)->ADC

Antibody-Drug Conjugate Synthesis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Methyl 10-bromodecanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of 10-bromodecanoic acid with methanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[1][2] This is a reversible reaction where the equilibrium is driven towards the product by using an excess of methanol and/or by removing the water formed during the reaction.[2][3]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Incomplete reaction: Due to the reversible nature of Fischer esterification, achieving high conversion rates can be difficult.[2]

  • Side reactions: The presence of the bromo-substituent and acidic conditions can potentially lead to side reactions, although specific examples for this molecule are not extensively documented in readily available literature.

  • Purification difficulties: Separating the final ester product from the unreacted carboxylic acid, excess methanol, and the acid catalyst can be challenging.

Q3: How can I increase the yield of this compound?

A3: To increase the yield, you can:

  • Use a large excess of methanol: This shifts the reaction equilibrium towards the formation of the ester.[2] A study on a similar esterification showed that increasing the alcohol excess from 1:1 to 10:1 significantly increased the yield.[2]

  • Remove water: The removal of water as it is formed will also drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Optimize reaction time and temperature: Refluxing the reaction mixture for an adequate amount of time is crucial. A general procedure for a similar esterification suggests refluxing for at least 30 minutes after condensation is observed.[4]

  • Choose an appropriate catalyst: Strong acids like sulfuric acid are effective catalysts for this reaction.[1]

Q4: What are the typical physical properties of this compound?

A4: this compound is a colorless to pale yellow liquid.[5] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₁BrO₂
Molecular Weight 265.19 g/mol [6]
Boiling Point 186 °C (lit.)[5]
Density 1.137 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.464 (lit.)[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction (Equilibrium) Increase the molar ratio of methanol to 10-bromodecanoic acid (e.g., 10:1 or higher).[2] Use a Dean-Stark apparatus to remove water azeotropically during the reaction.
Insufficient Reaction Time or Temperature Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A general guideline is to reflux for at least 30-60 minutes.[4][7]
Catalyst Inactivity Use a fresh, concentrated acid catalyst like sulfuric acid. Ensure no moisture contaminates the catalyst.
Loss of Product During Workup Be careful during the aqueous workup to avoid hydrolysis of the ester. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether).
Problem 2: Presence of Unreacted 10-bromodecanoic Acid in the Final Product
Possible Cause Suggested Solution
Incomplete Reaction See solutions for "Low Yield".
Inefficient Purification During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove unreacted carboxylic acid.[1][4] Perform multiple washes and check the pH of the aqueous layer to ensure all the acid has been neutralized.
Hydrolysis of the Ester During Workup Avoid using strong bases for washing, as this can hydrolyze the ester back to the carboxylic acid. Use a saturated solution of sodium bicarbonate and avoid prolonged contact times.
Problem 3: Product is a Different Color (Not Colorless to Pale Yellow)
Possible Cause Suggested Solution
Decomposition of Starting Material or Product Ensure the reaction temperature does not significantly exceed the boiling point of methanol. Protect the reaction from light if sensitive impurities might be forming.
Presence of Impurities from Starting Materials Use pure 10-bromodecanoic acid as the starting material. The synthesis of 10-bromodecanoic acid can sometimes result in impurities if not purified correctly.[8]
Contamination from Reaction Vessel or Catalyst Use clean and dry glassware. Ensure the catalyst is of high purity.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general procedure adapted from standard Fischer esterification methods.[1][4][7]

Materials:

  • 10-bromodecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10-bromodecanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For higher purity, the product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains workup_issue Product Loss During Workup? check_reaction->workup_issue No starting material optimize_conditions Optimize Reaction Conditions: - Increase Methanol Excess - Increase Reaction Time - Check Catalyst incomplete->optimize_conditions improve_workup Improve Workup Technique: - Careful pH adjustment - Multiple Extractions workup_issue->improve_workup success Improved Yield optimize_conditions->success improve_workup->success

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactants 10-bromodecanoic acid + Excess Methanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux (1-2h) catalyst->reflux evaporation Remove Excess Methanol reflux->evaporation extraction Liquid-Liquid Extraction (Ether/Water/NaHCO₃/Brine) evaporation->extraction drying Dry with Na₂SO₄ extraction->drying concentrate Concentrate Crude Product drying->concentrate final_purification Column Chromatography or Vacuum Distillation concentrate->final_purification analysis Characterization (GC-MS, NMR, IR) final_purification->analysis

Caption: Overall workflow for the synthesis and purification.

References

Technical Support Center: Optimizing Coupling Reactions with Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving methyl 10-bromodecanoate.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for this compound?

The choice of coupling reaction depends on the desired bond formation. Here's a general guide:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp³)-C(sp²) bonds, coupling the alkyl bromide with aryl or vinyl boronic acids/esters. This is often a robust choice for primary alkyl halides.

  • Sonogashira Coupling: Used for forming C(sp³)-C(sp) bonds by coupling with a terminal alkyne. This can be challenging with alkyl halides due to potential side reactions.[1]

  • Heck Coupling: Forms C(sp³)-C(sp²) bonds by coupling with an alkene. While classic Heck reactions use aryl/vinyl halides, variations for alkyl halides exist.

  • Buchwald-Hartwig Amination: Suitable for forming C(sp³)-N bonds by coupling with primary or secondary amines.

Q2: I am observing low to no conversion in my Suzuki coupling. What are the common causes?

Low conversion in Suzuki couplings with alkyl bromides like this compound can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base and solvent may not be appropriate.

  • Poor Reagent Quality: The boronic acid, base, or solvent may be impure or contain water, leading to side reactions like protodeboronation.[2][3]

  • β-Hydride Elimination: This is a common side reaction for alkyl halides, leading to the formation of an alkene byproduct and decomposition of the alkyl-palladium intermediate.[1][4]

Q3: My Sonogashira reaction is giving a complex mixture of products. What are the likely side reactions?

The most common side reactions in Sonogashira couplings are:

  • Glaser-Hay Homocoupling: The terminal alkyne couples with itself to form a 1,3-diyne. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[5][6]

  • Oligomerization: Intermediates can undergo side reactions leading to polymer formation, reducing the yield of the desired product.[7]

  • β-Hydride Elimination: As with other cross-couplings of alkyl halides, this can be a significant competing pathway.[1]

Q4: Can the ester functional group of this compound be problematic?

Yes, the methyl ester group can be sensitive to certain reaction conditions. Strong, nucleophilic bases (e.g., alkoxides like sodium tert-butoxide at high temperatures) can potentially lead to hydrolysis or transesterification of the methyl ester. It is advisable to screen milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[3][8]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC/LC-MS analysis shows significant unreacted this compound.

  • Formation of debrominated starting material (methyl decanoate).

  • Formation of homocoupled boronic acid byproduct.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Address Side Reactions start->side_reactions solution1 Use air-stable precatalyst (e.g., Pd(OAc)₂ with a suitable ligand). Increase catalyst loading. catalyst->solution1 solution2 Increase temperature incrementally (e.g., 80-110 °C). Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Use a polar aprotic solvent (e.g., Dioxane, THF, DMF). conditions->solution2 solution3 Use fresh, high-purity boronic acid. Use anhydrous solvents. Ensure the base is dry. reagents->solution3 solution4 Thoroughly degas the reaction mixture. Use a boronic ester (e.g., pinacol ester) to minimize protodeboronation. side_reactions->solution4

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Issue 2: Homocoupling in Sonogashira Coupling

Symptoms:

  • Significant formation of a 1,3-diyne byproduct (dimer of the terminal alkyne).

  • Low consumption of this compound.

Troubleshooting Workflow:

G start Alkyne Homocoupling copper Evaluate Copper Co-catalyst start->copper atmosphere Ensure Inert Atmosphere start->atmosphere ligand Optimize Ligand start->ligand solution1 Perform the reaction under copper-free conditions. If copper is essential, use a lower loading of CuI. copper->solution1 solution2 Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction. atmosphere->solution2 solution3 Use a bulky, electron-rich phosphine ligand to favor the cross-coupling pathway. ligand->solution3

Caption: Troubleshooting workflow for alkyne homocoupling.

Data Summary Tables

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

ParameterTypical Range/ValueNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading
Ligand SPhos, XPhos, RuPhos1.1-1.5 equivalents relative to Pd
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Dioxane, THF, Toluene, DMFOften with added water
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates
Boronic Acid Aryl or Vinyl Boronic Acid/Ester1.1 - 1.5 equivalents

Table 2: Typical Reaction Conditions for Sonogashira Coupling of Alkyl Bromides

ParameterTypical Range/ValueNotes
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂2-5 mol% loading
Copper Co-catalyst CuI1-5 mol% (can be omitted in "copper-free" protocols)
Ligand PPh₃, Xantphos, N-heterocyclic carbenes (NHCs)2-4 equivalents relative to Pd
Base Et₃N, DIPEA, PiperidineOften used as the solvent or co-solvent
Solvent THF, DMF, TolueneAnhydrous and degassed
Temperature 25 - 80 °CHigher temperatures can increase side reactions[9]
Terminal Alkyne Aryl or Alkyl Alkyne1.1 - 1.5 equivalents

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 eq.), base (e.g., K₃PO₄, 2.0 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]

  • Add this compound (1.0 eq.) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and ligand (e.g., Xantphos, 6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., THF) and base (e.g., DIPEA, 3.0 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) and this compound (1.0 eq.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium black, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (R-Br) pd0->oa pd2_complex R-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation (Ar-B(OR)₂ + Base) pd2_complex->tm pd2_aryl R-Pd(II)L₂-Ar tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Regenerates Catalyst product_suzuki R-Ar Product re->product_suzuki

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

G cluster_sonogashira Sonogashira (Cu-free) Catalytic Cycle pd0_sono Pd(0)L₂ oa_sono Oxidative Addition (R-Br) pd0_sono->oa_sono pd2_complex_sono R-Pd(II)L₂-Br oa_sono->pd2_complex_sono alkyne_activation Alkyne Coordination & Deprotonation (Base) pd2_complex_sono->alkyne_activation pd_acetylide R-Pd(II)L₂(C≡CR') alkyne_activation->pd_acetylide re_sono Reductive Elimination pd_acetylide->re_sono re_sono->pd0_sono Regenerates Catalyst product_sono R-C≡CR' Product re_sono->product_sono

Caption: Simplified catalytic cycle for copper-free Sonogashira coupling.

References

Technical Support Center: Common Side Reactions with Long-Chain Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered when working with long-chain alkyl bromides.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments involving long-chain alkyl bromides.

Issue 1: Low Yield of Desired Substitution Product and Formation of an Alkene Byproduct

Symptoms: Your reaction to substitute the bromine with a nucleophile is resulting in a significant amount of an alkene, which is an elimination byproduct.

Possible Cause: The reaction conditions are favoring the E2 (elimination) pathway over the desired SN2 (substitution) pathway. This is a common competing reaction.[1][2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Substitution Yield start Low Yield of Substitution Product (Alkene byproduct detected) q1 Is your nucleophile also a strong base? (e.g., alkoxides, hydroxides) start->q1 sol1 Switch to a good nucleophile that is a weak base (e.g., azide, cyanide, or use a milder base for alkoxide formation) q1->sol1 Yes q2 Is the reaction temperature high? q1->q2 No sol1->q2 sol2 Lower the reaction temperature. Substitution is favored at lower temperatures. q2->sol2 Yes q3 Are you using a polar protic solvent? (e.g., ethanol, water) q2->q3 No sol2->q3 sol3 Switch to a polar aprotic solvent. (e.g., DMSO, DMF, acetone) q3->sol3 Yes end Optimized for Substitution (SN2) q3->end No sol3->end G cluster_0 SN2 vs. E2 Pathway for Long-Chain Alkyl Bromides cluster_1 SN2 Pathway cluster_2 E2 Pathway Reactants Long-Chain Alkyl Bromide (R-CH2-CH2-Br) + Nucleophile/Base (Nu:-) SN2_TS Transition State [Nu---C---Br] Reactants->SN2_TS Backside Attack E2_TS Transition State (Concerted H-abstraction and Br-elimination) Reactants->E2_TS Base abstracts β-Hydrogen SN2_Product Substitution Product (R-CH2-CH2-Nu) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) (R-CH=CH2) E2_TS->E2_Product

References

Technical Support Center: Purification of Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 10-bromodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Distillation Boiling points of this compound and impurities are too close for effective separation by simple distillation.- Fractional Distillation: Employ a fractional distillation column to enhance separation efficiency. - Vacuum Distillation: Reduce the pressure to lower the boiling point and potentially increase the boiling point difference between the product and impurities.
Product Co-elutes with Impurities during Column Chromatography The chosen solvent system does not provide adequate separation.- Solvent System Optimization: Adjust the polarity of the eluent. A common starting point for esters is a mixture of hexane and ethyl acetate. Gradually decrease the polarity (e.g., increase the hexane to ethyl acetate ratio) to improve separation.[1] - TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems and find the optimal one for separation.[2]
Oily Product Obtained After Recrystallization The compound may be "oiling out" instead of crystallizing. This can happen if the solution is supersaturated or if the cooling process is too rapid. Long-chain aliphatic compounds can be prone to oiling out.- Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Solvent Adjustment: Add a small amount of a solvent in which the compound is more soluble to the hot solution to reduce the level of supersaturation.[3] - Scratching: Scratch the inside of the flask with a glass rod to induce crystallization.
Low or No Crystal Formation During Recrystallization - The solution is not saturated. - The chosen solvent is not suitable.- Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point. - Solvent Screening: The ideal solvent should dissolve the compound when hot but not at room temperature.[4] For long-chain bromoalkanes, nonpolar solvents or mixtures might be effective. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
Product Degradation (Discoloration) This compound, like other alkyl halides, can be sensitive to heat and light, potentially leading to the formation of colored impurities.- Temperature Control: Use the lowest possible temperature for distillation. - Light Protection: Protect the compound from light by using amber glassware or wrapping the apparatus with aluminum foil. - Inert Atmosphere: For prolonged heating, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • 10-Bromodecanoic acid: The unesterified starting material.

  • Methanol: Excess reagent from the esterification reaction.

  • 1,10-Decanediol: An impurity from the synthesis of 10-bromodecanoic acid.[5]

  • 10-Bromo-1-decanol: An intermediate in the synthesis of 10-bromodecanoic acid.[5]

  • Dibrominated species: If harsh brominating conditions were used.

Q2: What is the boiling point of this compound?

A2: The literature boiling point of this compound is 186 °C at atmospheric pressure.[6][7] For vacuum distillation, the boiling point will be significantly lower.

Q3: Which purification technique is best for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Distillation is suitable for removing non-volatile impurities or those with significantly different boiling points.

  • Column chromatography is effective for separating impurities with similar polarities to the product.

  • Recrystallization can be used if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent. However, as a long-chain ester, it is likely a liquid at room temperature.

Q4: How can I remove acidic impurities like 10-bromodecanoic acid?

A4: Acidic impurities can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during a liquid-liquid extraction before distillation or chromatography.

Q5: My purified this compound is a pale yellow liquid. Is this normal?

A5: While pure alkyl esters are typically colorless, a pale yellow color can indicate the presence of trace impurities or slight degradation.[6] If the purity is confirmed to be high by analytical methods (e.g., NMR, GC-MS), the color may not be a significant issue for many applications. If a completely colorless product is required, passing it through a short plug of silica gel or activated carbon may help.

Experimental Protocols

Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities.

Methodology:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at reduced pressure can be estimated using a nomograph.

Column Chromatography

This technique is ideal for separating impurities with similar polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 1-5% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Liquid-Liquid Extraction (for acidic impurity removal)

This protocol is for the removal of acidic impurities like 10-bromodecanoic acid.

Methodology:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

Data Presentation

Physical PropertyValue
Boiling Point (at 760 mmHg) 186 °C[6][7]
Density (at 25 °C) 1.137 g/mL[6]
Refractive Index (n20/D) 1.464[6]
Molecular Weight 265.19 g/mol
Molecular Formula C₁₁H₂₁BrO₂

Visualizations

Purification_Workflow crude Crude Methyl 10-bromodecanoate extraction Liquid-Liquid Extraction (wash with NaHCO3) crude->extraction  Remove acidic  impurities distillation Vacuum Distillation extraction->distillation  Remove non-volatile  impurities chromatography Column Chromatography extraction->chromatography  Separate polar  impurities pure_product Pure Methyl 10-bromodecanoate distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue? low_purity Low Purity After Distillation? start->low_purity Yes co_elution Co-elution in Chromatography? start->co_elution No low_purity->co_elution No fractional Use Fractional Distillation low_purity->fractional Yes oiling_out Oiling Out During Recrystallization? co_elution->oiling_out No optimize_solvent Optimize Solvent System (TLC) co_elution->optimize_solvent Yes slow_cool Slow Cooling & Solvent Adjustment oiling_out->slow_cool Yes end Problem Solved fractional->end optimize_solvent->end slow_cool->end

References

Stability of Methyl 10-bromodecanoate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 10-bromodecanoate under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable compound under standard ambient conditions (room temperature, atmospheric pressure, and in the absence of strong reagents). It is a combustible liquid with a high boiling point (186 °C) and flash point (>230 °F), indicating good thermal stability for short-term handling. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary functional groups, the methyl ester and the terminal bromide, are the most likely sites of degradation. Key degradation pathways include:

  • Hydrolysis: The ester group can undergo hydrolysis to form 10-bromodecanoic acid and methanol. This reaction is catalyzed by both acids and bases.

  • Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, leading to the formation of different substituted decanoate esters.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially generating irritating and toxic gases.

Q3: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in a reaction where the ester should be stable Hydrolysis of the methyl ester: Presence of acidic or basic impurities, or water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Use neutral or buffered reaction conditions if possible. Consider using a non-protic solvent.
Formation of an unexpected polar impurity Hydrolysis to 10-bromodecanoic acid: This is a common issue in the presence of water.Purify the product using column chromatography to separate the more polar carboxylic acid. In the future, ensure anhydrous conditions.
Disappearance of the starting material with no desired product formation Reaction with a nucleophilic solvent or reagent: The terminal bromide is susceptible to nucleophilic attack.Choose a non-nucleophilic solvent. If a nucleophilic reagent is required for another part of the molecule, consider a protecting group strategy for the bromide.
Product mixture shows multiple new, less polar spots on TLC Reaction with amine-based reagents or impurities: Amines can act as nucleophiles, displacing the bromide.If amines are part of the reaction, expect this side product. If they are impurities, purify all starting materials.
Reaction turns dark at elevated temperatures Thermal decomposition: The compound may be degrading at the reaction temperature.Run the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely by TLC or other analytical methods.

Stability Data

The following tables summarize expected stability data for this compound based on the reactivity of analogous long-chain methyl esters and primary alkyl bromides.

Table 1: Stability under Hydrolytic Conditions

Condition Reagents Expected Products Relative Rate
Acidic Hydrolysis Dilute HCl or H₂SO₄ in aqueous methanol10-Bromodecanoic Acid, MethanolSlow to Moderate
Basic Hydrolysis (Saponification) NaOH or KOH in aqueous methanolSodium or Potassium 10-bromodecanoate, MethanolFast
Neutral Water10-Bromodecanoic Acid, MethanolVery Slow

Table 2: Reactivity with Common Nucleophiles

Nucleophile Reagent Example Expected Product Reaction Type
HydroxideSodium HydroxideMethyl 10-hydroxydecanoateSₙ2
AlkoxideSodium MethoxideMethyl 10-methoxydecanoateSₙ2
CyanideSodium CyanideMethyl 10-cyanodecanoateSₙ2
AzideSodium AzideMethyl 10-azidodecanoateSₙ2
Primary AmineEthylamineMethyl 10-(ethylamino)decanoateSₙ2

Table 3: Recommended Storage Conditions

Parameter Condition
Temperature 2-8 °C (Long-term)
Atmosphere Inert (e.g., Nitrogen or Argon) is preferred
Light Protect from light (Amber vial)
Container Tightly sealed glass container

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

This protocol is based on ICH Q1A(R2) guidelines for forced degradation studies.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis (e.g., HPLC).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Place a known amount of this compound (5-10 mg) into a thermogravimetric analysis (TGA) pan.

  • TGA Analysis:

    • Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

  • Isothermal Stressing:

    • Based on the TGA data, select temperatures below the decomposition onset.

    • Heat samples of this compound in sealed vials at these temperatures for a defined period (e.g., 24, 48, 72 hours).

    • After the specified time, cool the samples and analyze by HPLC to assess for any degradation.

Visualizations

Hydrolysis_Pathway cluster_acid cluster_base M10B This compound Acid_Product 10-Bromodecanoic Acid M10B->Acid_Product  Acidic  Hydrolysis Salt_Product 10-Bromodecanoate Salt M10B->Salt_Product  Basic  Hydrolysis H2O H₂O H_plus H⁺ (Acid Catalyst) OH_minus OH⁻ (Base) Acid_Product->M10B  Esterification Methanol Methanol

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

Nucleophilic_Substitution_Workflow start Start: this compound + Nucleophile (Nu⁻) reaction Reaction in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) start->reaction monitoring Monitor reaction progress (TLC, GC, or HPLC) reaction->monitoring workup Aqueous Workup & Organic Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Methyl 10-substituted-decanoate purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

References

Technical Support Center: Preventing Hydrolysis of the Methyl Ester Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted hydrolysis of methyl esters during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is methyl ester hydrolysis, and why is it a common problem in synthesis?

A1: Methyl ester hydrolysis is a chemical reaction where a methyl ester breaks down into its parent carboxylic acid and methanol.[1] This reaction is essentially the reverse of esterification and is a significant issue in synthesis because it reduces the yield of the desired ester product.[1][2] It is primarily caused by the presence of water and is significantly accelerated by acid (H⁺) or base (OH⁻) catalysts.[3][4] During experimental workups, the use of aqueous acidic or basic solutions to remove catalysts and unreacted reagents creates an ideal environment for this unwanted hydrolysis to occur.[1]

Q2: How do pH and temperature influence the rate of methyl ester hydrolysis?

A2: The rate of ester hydrolysis is highly dependent on both pH and temperature. The reaction is catalyzed by both acids and bases, meaning the rate is slowest at a neutral or slightly acidic pH, typically between 4 and 6.[3] The rate of hydrolysis can increase by a factor of 10 for every one-unit change in pH.[5] Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][6] Therefore, conducting reactions and workups at lower temperatures (e.g., 0-4°C) can significantly suppress this unwanted side reaction, especially for sensitive substrates.[3] Reaction temperatures for hydrolysis can range from 70°C to 110°C, highlighting the importance of temperature control.[7]

Q3: What is a "protecting group," and how is it relevant to preventing hydrolysis?

A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to make it chemically inert to specific reaction conditions.[3][8] In this context, a carboxylic acid is often converted into an ester, such as a methyl ester, to protect it during a synthesis.[9] Methyl esters are one of the most common protecting groups for carboxylic acids due to their stability and the simplicity they add to characterization (e.g., NMR spectra).[10][11] However, if the methyl ester itself is susceptible to hydrolysis under the reaction or workup conditions, it fails as an effective protecting group. The challenge then becomes choosing reaction conditions that are compatible with the methyl ester or selecting a more robust ester protecting group if necessary.[9]

Q4: Are there alternatives to methyl esters that are more resistant to hydrolysis?

A4: Yes, other ester protecting groups offer different stability profiles.[10] For instance, tert-butyl esters are readily cleaved under acidic conditions but are more stable to base.[9][10] Benzyl esters are stable to both acid and base but can be removed by hydrogenolysis.[9][10] The choice of ester depends on the specific reaction conditions that will be used in subsequent synthetic steps.[9] Sterically hindered esters are generally more stable towards hydrolysis because the bulky groups impede the approach of water or hydroxide ions.[1]

Troubleshooting Guides

Q1: I am observing significant hydrolysis of my methyl ester during the reaction itself. What are the likely causes and solutions?

A1: Unwanted hydrolysis during the reaction is typically caused by the presence of water, often in combination with acidic or basic reagents or impurities.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The most common culprit is water. It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Check for Acidic/Basic Impurities: Reagents can contain acidic or basic impurities that catalyze hydrolysis. Purify reagents if necessary.

  • Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will slow the rate of hydrolysis.[3]

  • Add a Scavenger: If trace amounts of acid are unavoidable, consider adding a non-nucleophilic base (e.g., a hindered amine) to act as an acid scavenger.

Below is a decision workflow to help troubleshoot in-reaction hydrolysis.

G start Hydrolysis observed during reaction q1 Are conditions strictly anhydrous? start->q1 sol1 Implement anhydrous techniques: - Dry glassware in oven - Use anhydrous solvents - Run under inert gas (N2/Ar) q1->sol1 No q2 Are acidic or basic impurities present? q1->q2 Yes sol1->q2 sol2 Purify reagents. Add a non-nucleophilic base or acid scavenger. q2->sol2 Yes q3 Can reaction temperature be lowered? q2->q3 No sol2->q3 sol3 Decrease temperature. Monitor reaction for a longer duration. q3->sol3 Yes end Hydrolysis Minimized q3->end No (Consider alternative protecting group) sol3->end

Caption: Decision workflow for troubleshooting in-reaction hydrolysis.

Q2: My reaction is clean, but I'm losing my product to hydrolysis during the aqueous workup. How can I prevent this?

A2: Workup-related hydrolysis is very common because it involves introducing water, often with acids or bases.[1] The key is to minimize the time the ester is in contact with the aqueous phase and to control the pH and temperature.

Strategies to Minimize Workup Hydrolysis:

  • Work Quickly and Cold: Perform all aqueous washes without delay.[1] Use an ice bath to keep the separatory funnel cold, which slows the hydrolysis rate.

  • Use Weaker Bases/Acids: Instead of strong bases like NaOH or KOH, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acid catalysts.[1] This is less harsh and minimizes base-catalyzed hydrolysis.

  • Brine Wash: After aqueous washes, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps remove dissolved water from the organic layer.[1]

  • Efficient Drying: Immediately dry the isolated organic layer with a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water.[1]

Q3: My compound is sensitive to base. How can I hydrolyze a methyl ester without using reagents like NaOH or LiOH?

A3: For base-sensitive compounds, acidic hydrolysis is the primary alternative.[12] The reaction involves heating the ester with an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid.[13] It's important to note that this reaction is reversible, so a large excess of water is needed to drive the equilibrium toward the carboxylic acid product.[2][12]

Q4: My compound is sensitive to acid. Are there non-acidic, non-basic methods to cleave a methyl ester?

A4: Yes, there are several methods for cleaving methyl esters under neutral or near-neutral conditions, which are particularly useful for delicate molecules.

  • Nucleophilic Cleavage: Strong nucleophiles can cleave methyl esters. Reagents like lithium iodide (LiI) in a solvent like pyridine or ethyl acetate can selectively deprotect methyl esters.[14] Another option is using sodium cyanide in HMPA or thiophenol with triethylamine.[10][14]

  • Enzymatic Hydrolysis: For certain substrates, enzymes like porcine pancreatic lipase can hydrolyze methyl esters under very mild, neutral conditions, which is particularly useful for preventing racemization in chiral compounds.[11]

Data Summary Tables

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupStructureCleavage ConditionsStability Notes
Methyl Ester -COOCH₃Acid (H⁺/H₂O) or Base (OH⁻)[10]Most common and simple, but susceptible to both acidic and basic hydrolysis.[11]
tert-Butyl Ester -COOC(CH₃)₃Mild Acid (e.g., TFA)[9][10]Stable to base and hydrogenolysis, but sensitive to strong acids.[10]
Benzyl Ester -COOCH₂PhHydrogenolysis (H₂, Pd/C)[9][10]Stable to both mild acid and base.[10]
Silyl Ester -COOSiR₃Acid, Base, or Fluoride ion (e.g., TBAF)[10]Very labile and sensitive to a wide range of conditions.[10]

Table 2: Common Reagents for Methyl Ester Hydrolysis (Deprotection)

MethodReagentsTypical ConditionsMechanism
Basic Hydrolysis LiOH, NaOH, KOH[15]H₂O/THF/MeOH, Room Temp[11]Saponification (Irreversible)[13]
Acidic Hydrolysis HCl, H₂SO₄[12]Excess H₂O, Heat (Reflux)[13]Acid-Catalyzed (Reversible)[12]
Nucleophilic Cleavage LiI in Pyridine or EtOAcHeat (Reflux)Sₙ2 displacement on the methyl group[14]
Nucleophilic Cleavage Thiophenol / TEARoom Temp to RefluxSₙ2 displacement on the methyl group[10]

Experimental Protocols & Workflows

Protocol 1: Standard Workup to Minimize Hydrolysis

This protocol describes a typical workup following a reaction to isolate a methyl ester product while minimizing its decomposition.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and cool the mixture to room temperature, followed by cooling in an ice bath.[1]

  • Quench (if necessary): Slowly add the reaction mixture to a flask containing cold water or a buffer solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization Wash: Wash the organic layer with cold, saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes any residual acid catalyst.[1] Vent the funnel frequently.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove bulk water.[1]

  • Drying: Transfer the organic layer to a flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl until the drying agent no longer clumps.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester product.

G A 1. Cool Reaction Mixture to 0°C B 2. Quench & Extract with Organic Solvent A->B C 3. Wash with cold sat. NaHCO3 soln. B->C D 4. Wash with cold Brine (sat. NaCl) C->D E 5. Dry Organic Layer (e.g., Na2SO4) D->E F 6. Filter & Concentrate (Rotovap) E->F G Crude Ester Product F->G

Caption: Experimental workflow for a workup to prevent hydrolysis.

Protocol 2: Reaction Setup Under Anhydrous Conditions

This protocol is essential for reactions where the methyl ester must be protected from hydrolysis caused by ambient moisture or wet reagents.

  • Glassware Preparation: Dry all glassware (flasks, condenser, etc.) in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Purge the assembled apparatus with the inert gas for several minutes. Maintain a positive pressure of inert gas throughout the reaction, using a bubbler or a balloon.

  • Solvent and Reagent Addition: Use commercially available anhydrous solvents, preferably from a sealed bottle. Add liquid reagents and solvents using a dry syringe through a rubber septum.[3] Add solid reagents quickly under a positive flow of inert gas.

  • Reaction Monitoring: Maintain the inert atmosphere for the entire duration of the reaction. If a condenser is used, fit it with a drying tube containing a desiccant (e.g., CaCl₂) to prevent moisture from entering the system.

References

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution Reactions of Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for low yields in nucleophilic substitution reactions involving alkyl bromides.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments, helping you diagnose and resolve the root causes of low product yields.

FAQ 1: My SN2 reaction with a primary alkyl bromide is giving a low yield. What are the most likely causes?

Low yields in SN2 reactions with primary alkyl bromides often stem from several factors, ranging from reagent choice to reaction conditions. A systematic evaluation of your experimental setup is crucial.

Possible Causes and Solutions:

  • Weak Nucleophile: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[1][2] A weak nucleophile will react slowly, leading to incomplete conversion and low yields.

    • Solution: Choose a stronger nucleophile. Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[3] For a given attacking atom, nucleophilicity often parallels basicity.[1]

  • Steric Hindrance: Even with primary alkyl bromides, steric bulk near the reaction center can significantly slow down an SN2 reaction.[1][4] This is particularly true for neopentyl-type substrates.

    • Solution: If possible, choose a less sterically hindered substrate. If the substrate cannot be changed, you may need to use a smaller, yet still potent, nucleophile and potentially higher temperatures and longer reaction times.

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Polar protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5] This effect can dramatically decrease the reaction rate. For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[2]

    • Solution: Use a polar aprotic solvent such as acetone, acetonitrile, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide).[5][6] These solvents can dissolve most common nucleophiles but do not significantly solvate the anion, leaving it more "naked" and reactive.

  • Competing Elimination (E2) Reaction: If a strong, sterically hindered base is used as the nucleophile, an E2 elimination can compete with the SN2 substitution, leading to the formation of an alkene byproduct and reducing the yield of the desired substitution product.[7]

    • Solution: Use a strong, but less sterically hindered, nucleophile. If elimination is a significant issue, you may also try lowering the reaction temperature, as elimination reactions are often favored at higher temperatures.

FAQ 2: I am seeing a mixture of substitution and elimination products. How can I favor the substitution reaction?

The competition between substitution and elimination is a common challenge, especially with secondary and tertiary alkyl bromides. Several factors influence the ratio of these products.[7]

Strategies to Favor Substitution:

  • Nucleophile/Base Selection:

    • For SN2 (with primary or secondary alkyl bromides): Use a good nucleophile that is a weak base.[7] Examples include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiols (RS⁻).

    • For SN1 (with tertiary or resonance-stabilized alkyl bromides): Use a weak, non-basic nucleophile, which is often the solvent itself (solvolysis).[8] Examples include water, alcohols, and carboxylic acids. Using a strong base with a tertiary alkyl bromide will almost exclusively lead to elimination (E2).

  • Temperature: Elimination reactions are generally favored by higher temperatures because they are more entropically favored (more molecules are produced).

    • Solution: Run the reaction at a lower temperature to favor the substitution pathway.[9]

  • Steric Hindrance:

    • Substrate: For SN2, less sterically hindered substrates (methyl > primary > secondary) will favor substitution. Tertiary substrates do not undergo SN2 reactions.[1]

    • Nucleophile/Base: Using a bulky, sterically hindered base (e.g., potassium tert-butoxide) will strongly favor elimination (E2) even with primary alkyl bromides. To favor substitution, use a smaller nucleophile.

FAQ 3: My SN1 reaction with a tertiary alkyl bromide has a very low yield. What should I check?

While SN1 reactions with tertiary alkyl bromides are generally favorable due to the stability of the tertiary carbocation intermediate, low yields can still occur.

Troubleshooting Steps:

  • Solvent Polarity: The rate-determining step of an SN1 reaction is the formation of a carbocation. Polar protic solvents (e.g., water, alcohols) are crucial for stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby increasing the reaction rate.[10][11][12][13]

    • Solution: Ensure you are using a sufficiently polar protic solvent. A mixture of water and an alcohol is often effective.

  • Leaving Group Ability: Although bromide is a good leaving group, its departure is the slow step.

    • Solution: While you are using an alkyl bromide, ensure there are no factors in your reaction mixture that might be interfering with the leaving group's departure. For extremely slow reactions, converting the bromide to an even better leaving group like an iodide (via the Finkelstein reaction) or a tosylate could be considered, though this adds steps to the synthesis.

  • Carbocation Rearrangement: If the initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift, you may obtain a mixture of products, lowering the yield of the desired product.

    • Solution: Carefully analyze the structure of your alkyl bromide to predict potential rearrangements. If rearrangements are unavoidable, this synthetic route may not be ideal for your target molecule.

  • Competing Elimination (E1) Reaction: The E1 reaction is a common side reaction that competes with SN1, as they share the same carbocation intermediate.[9]

    • Solution: As with E2, E1 is favored by higher temperatures. Running the reaction at a lower temperature can help to favor the SN1 pathway.[9] Using a non-basic nucleophile is also critical.

Data Presentation

Table 1: Relative Rates of SN2 Reactions for Different Alkyl Bromides

This table illustrates the significant impact of steric hindrance on the rate of SN2 reactions. The data represents the relative reactivity compared to ethyl bromide.

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl30
Ethyl bromideCH₃CH₂BrPrimary1
n-Propyl bromideCH₃CH₂CH₂BrPrimary0.4
Isobutyl bromide(CH₃)₂CHCH₂BrPrimary0.03
Neopentyl bromide(CH₃)₃CCH₂BrPrimary0.00001
Isopropyl bromide(CH₃)₂CHBrSecondary0.025
tert-Butyl bromide(CH₃)₃CBrTertiary~0

Data is generalized from various sources for illustrative purposes.

Table 2: Relative Nucleophilicity in SN2 Reactions

The choice of nucleophile has a dramatic effect on the rate of an SN2 reaction. This table shows the relative rates of reaction of various nucleophiles with methyl bromide in methanol.

NucleophileFormulaRelative Rate
ThiocyanateSCN⁻1
CyanideCN⁻100
IodideI⁻100
AzideN₃⁻200
BromideBr⁻200
ChlorideCl⁻50
HydroxideOH⁻10,000
MethoxideCH₃O⁻25,000
ThiophenoxideC₆H₅S⁻100,000

Data is generalized from various sources for illustrative purposes.

Table 3: Effect of Solvent on the Rate of an SN2 Reaction

This table demonstrates the profound effect of the solvent on the rate of the SN2 reaction between 1-bromobutane and azide (N₃⁻).

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic331
EthanolPolar Protic244.5
Dimethylformamide (DMF)Polar Aprotic372800
AcetonitrilePolar Aprotic385000
Dimethyl sulfoxide (DMSO)Polar Aprotic4713000

Data is generalized from various sources for illustrative purposes.

Experimental Protocols

General Protocol for a Typical SN2 Reaction

This protocol describes the reaction of 1-bromobutane with sodium azide in a polar aprotic solvent to yield 1-azidobutane.

Materials:

  • 1-bromobutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Add sodium azide (1.2 equivalents) and anhydrous DMF to the flask. Stir the mixture to dissolve the sodium azide.

  • Reaction Initiation: Add 1-bromobutane (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and maintain it for several hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-bromobutane) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-azidobutane by distillation or column chromatography as needed.

Mandatory Visualizations

Troubleshooting_Low_Yield_SN2 start Low Yield in SN2 Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_sterics Is the alkyl bromide sterically hindered? check_nucleophile->check_sterics Yes solution_nucleophile Use a stronger, less hindered nucleophile (e.g., anionic). check_nucleophile->solution_nucleophile No check_solvent Is the solvent polar aprotic? check_sterics->check_solvent No solution_sterics Increase temperature and reaction time. Consider a different synthetic route if possible. check_sterics->solution_sterics Yes check_elimination Is elimination a competing reaction? check_solvent->check_elimination Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). check_solvent->solution_solvent No solution_elimination Use a less basic nucleophile and/or lower the reaction temperature. check_elimination->solution_elimination Yes end Improved Yield check_elimination->end No solution_nucleophile->end solution_sterics->end solution_solvent->end solution_elimination->end Substitution_vs_Elimination start Alkyl Bromide + Nucleophile/Base substrate_type What is the substrate type? start->substrate_type primary Primary (1°) substrate_type->primary secondary Secondary (2°) substrate_type->secondary tertiary Tertiary (3°) substrate_type->tertiary nucleophile_strength Is the nucleophile/base strong or weak? e2 E2 Favored nucleophile_strength->e2 Strong sn2_e2_competition SN2 / E2 Competition nucleophile_strength->sn2_e2_competition Strong sn1_e1_competition SN1 / E1 Competition nucleophile_strength->sn1_e1_competition Weak nucleophile_strength->sn1_e1_competition Weak nucleophile_bulk Is the base bulky? sn2 SN2 Favored nucleophile_bulk->sn2 No nucleophile_bulk->e2 Yes (e.g., t-BuOK) primary->nucleophile_bulk secondary->nucleophile_strength tertiary->nucleophile_strength

References

Technical Support Center: Protecting Group Strategies for 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-bromodecanoic acid. It focuses on strategies for protecting the carboxylic acid functionality while performing reactions at the bromine-containing terminus.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid in 10-bromodecanoic acid?

The carboxylic acid group contains an acidic proton and a nucleophilic carbonyl oxygen. In many synthetic routes, reagents intended to react with the bromo- functionality (e.g., Grignard reagents, organolithiums, strong bases, or nucleophiles) can be quenched by the acidic proton or react with the carbonyl group.[1][2] Protecting the carboxylic acid, typically by converting it to an ester, masks these reactive sites, allowing for selective chemistry at the C-10 position.[1][3]

Q2: What are the most common protecting groups for the carboxylic acid in 10-bromodecanoic acid?

The most common protecting groups are esters, such as methyl, ethyl, benzyl, and tert-butyl esters.[1][4] Silyl esters are also a possibility, though they are generally more labile.[4][5] The choice of protecting group depends on the planned reaction conditions for modifying the bromo group and the required conditions for deprotection.[1]

Q3: What is an "orthogonal" protecting group strategy and why is it important here?

An orthogonal protecting group strategy involves using protecting groups that can be removed under different conditions.[1][6][7] For 10-bromodecanoic acid, it is crucial to select a carboxylic acid protecting group that is stable under the conditions required to react with the alkyl bromide and can be removed without affecting the newly introduced functionality. For example, if a base-sensitive group is added at the C-10 position, a protecting group that is removed under acidic or hydrogenation conditions should be used.[8]

Q4: Can I perform a Grignard reaction on 10-bromodecanoic acid without a protecting group?

No, this is not feasible. The Grignard reagent is a strong base and will be immediately quenched by the acidic proton of the carboxylic acid, preventing the desired reaction at the carbon-bromine bond.

Troubleshooting Guides

Problem 1: Low yield during the protection (esterification) step.
Potential Cause Troubleshooting Suggestion
Incomplete reaction For Fischer esterification (acid-catalyzed reaction with an alcohol), ensure a sufficient excess of the alcohol is used, as it often serves as the solvent.[9] Consider increasing the reaction time or temperature. For reactions with alkyl halides (e.g., methyl iodide, benzyl bromide), ensure a strong enough base (e.g., Cs₂CO₃, K₂CO₃) is used to fully deprotonate the carboxylic acid.[2][8]
Water in the reaction mixture For Fischer esterification, which produces water as a byproduct, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[9] Ensure all reagents and solvents are anhydrous for other esterification methods.
Side reactions If using harsh conditions, side reactions may occur. Consider milder esterification methods, such as using diazomethane for methyl esters (use with extreme caution due to its toxicity and explosive nature) or DCC/DMAP coupling with the corresponding alcohol.[10]
Problem 2: The protecting group is cleaved during the reaction at the bromo-terminus.
Potential Cause Troubleshooting Suggestion
Protecting group is not stable to the reaction conditions Select a more robust protecting group. For example, if your reaction involves a strong base, a methyl or ethyl ester might be susceptible to saponification. A tert-butyl ester, which is more sterically hindered and acid-labile, would be a better choice.[1][11] If your reaction involves reduction, a benzyl ester might be cleaved.
Reaction conditions are too harsh Try to find milder conditions for your reaction at the bromo-terminus. This could involve using a different catalyst, solvent, or lowering the reaction temperature.
Problem 3: Difficulty in deprotecting the carboxylic acid.
Potential Cause Troubleshooting Suggestion
Incomplete deprotection Ensure you are using the correct and sufficient amount of deprotecting reagent. For base-mediated hydrolysis of methyl/ethyl esters, ensure an adequate amount of base (e.g., LiOH, NaOH) is used and allow for sufficient reaction time.[10] For acid-catalyzed deprotection of tert-butyl esters, use a strong acid like TFA or HCl.[12] For hydrogenolysis of benzyl esters, ensure the catalyst (e.g., Pd/C) is active and the system is properly purged with hydrogen.[13]
Degradation of the product during deprotection If your product is sensitive to the deprotection conditions (e.g., acid or base sensitive), choose a protecting group that can be removed under neutral conditions. For example, a benzyl ester can be removed by hydrogenolysis, which is a neutral process.[14] Silyl esters can be removed with fluoride ions under nearly neutral conditions.[15]

Experimental Protocols & Data

Table 1: Comparison of Common Protecting Groups for 10-Bromodecanoic Acid
Protecting GroupProtection MethodDeprotection ConditionsOrthogonality Considerations
Methyl Ester H₂SO₄ (cat.), MeOH, reflux[9]LiOH or NaOH, H₂O/THF/MeOH[10]Sensitive to strong acids and bases. Not ideal for subsequent base-catalyzed reactions.[11]
Benzyl Ester BnBr, K₂CO₃, DMF[8]H₂, 10% Pd/C, MeOH or EtOAc[13][16]Stable to acidic and basic conditions. Cleaved by hydrogenolysis. Good for reactions involving non-reducible reagents.[8][11]
tert-Butyl Ester Boc₂O, Mg(ClO₄)₂, CH₂Cl₂[17] or Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA) in CH₂Cl₂ or 4M HCl in Dioxane[12]Stable to basic conditions and hydrogenolysis. Cleaved by strong acids. Excellent for use with organometallic reagents and base-sensitive chemistry.[11]
Detailed Methodologies

1. Protection as a Methyl Ester (Methyl 10-bromodecanoate) [18][19][20]

  • Procedure: To a solution of 10-bromodecanoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

2. Protection as a Benzyl Ester (Benzyl 10-bromodecanoate)

  • Procedure: To a solution of 10-bromodecanoic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).[8] Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

3. Protection as a tert-Butyl Ester (tert-Butyl 10-bromodecanoate) [21][22][23]

  • Procedure: Dissolve 10-bromodecanoic acid (1.0 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of Mg(ClO₄)₂.[17] Stir the reaction at room temperature for 24 hours. Monitor by TLC. Quench the reaction with water and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the tert-butyl ester.

Visualizations

Experimental Workflow: Protection, Substitution, and Deprotection

G cluster_protection 1. Protection cluster_reaction 2. C-Br Bond Reaction cluster_deprotection 3. Deprotection start 10-Bromodecanoic Acid ester Protected 10-Bromodecanoate (Ester) start->ester Esterification (e.g., BnBr, K2CO3) substituted Substituted Decanoate Ester ester->substituted Reaction at C-Br (e.g., Nucleophilic Substitution) final Final Product substituted->final Deprotection (e.g., H2, Pd/C)

Caption: General workflow for the synthesis using a protecting group.

Decision Tree for Choosing a Protecting Group

G start What are the conditions of the next reaction step? base Strong Base / Nucleophile start->base acid Strong Acid start->acid h2 Hydrogenation start->h2 pg_tbu Use tert-Butyl Ester base->pg_tbu pg_bn Use Benzyl Ester acid->pg_bn pg_me Use Methyl/Ethyl Ester h2->pg_me

Caption: Decision-making for selecting an appropriate protecting group.

References

Removal of unreacted 10-bromodecanoic acid from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 10-bromodecanoic acid from their final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 10-bromodecanoic acid?

A1: The most common and effective methods for removing unreacted 10-bromodecanoic acid from a reaction mixture are liquid-liquid extraction (often involving an acid-base wash), column chromatography, and recrystallization. The choice of method depends on the properties of the desired product and the impurities present.

Q2: How does acid-base extraction work to separate 10-bromodecanoic acid?

A2: Acid-base extraction is a type of liquid-liquid extraction that exploits the acidic nature of the carboxylic acid group on 10-bromodecanoic acid. By washing an organic solution containing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic 10-bromodecanoic acid is deprotonated to form its water-soluble carboxylate salt.[1][2][3] This salt then partitions into the aqueous layer, which can be separated from the organic layer containing the neutral desired product.

Q3: When is column chromatography the preferred method?

A3: Column chromatography is ideal when the desired product and unreacted 10-bromodecanoic acid have different polarities.[4][5] It is a powerful technique for separating complex mixtures and can achieve high purity. Silica gel is a common stationary phase for this separation.[6]

Q4: Can I use recrystallization to purify my product from 10-bromodecanoic acid?

A4: Recrystallization is a suitable method if the desired product and 10-bromodecanoic acid have significantly different solubilities in a particular solvent system.[7] The goal is to find a solvent in which the desired product is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the 10-bromodecanoic acid remains in solution or can be removed during hot filtration.[8]

Q5: What is the melting point of 10-bromodecanoic acid?

A5: The melting point of 10-bromodecanoic acid is typically in the range of 38-41 °C.[9][10] This information can be useful for characterizing the purity of the final product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor separation during liquid-liquid extraction (emulsion formation) - The organic and aqueous phases have similar densities.- Vigorous shaking of the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.- Gently invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period.- Centrifuge the mixture if the emulsion persists.
Unreacted 10-bromodecanoic acid remains in the organic layer after basic wash - The basic solution was not concentrated enough to deprotonate the acid completely.- Insufficient volume of the basic solution was used.- Inadequate mixing of the two phases.- Use a higher concentration of the basic solution (e.g., 1M NaOH instead of saturated NaHCO₃).- Perform multiple extractions with smaller volumes of the basic solution.- Ensure thorough but gentle mixing of the layers.
Desired product is lost into the aqueous layer during extraction - The desired product has some acidic or basic functionality.- The desired product has some water solubility.- Use a weaker base like sodium bicarbonate (NaHCO₃) for the extraction if the desired product is sensitive to strong bases.[2]- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Poor separation of spots on TLC during column chromatography development - The solvent system (mobile phase) is not optimized.- The polarity of the solvent is too high or too low.- Use a solvent system with a different polarity. A common starting point for separating fatty acids is a mixture of hexane and ethyl acetate.[6]- Gradually change the ratio of the solvents in the mobile phase to achieve better separation.
Product co-elutes with 10-bromodecanoic acid during column chromatography - The polarity of the product and the acid are very similar.- Try a different stationary phase (e.g., alumina instead of silica gel).- Consider derivatizing the 10-bromodecanoic acid to change its polarity before chromatography.
No crystals form during recrystallization - The solution is not supersaturated (too much solvent was used).- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Add a co-solvent in which the product is less soluble (an anti-solvent).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product.
Oily precipitate instead of crystals during recrystallization - The melting point of the product is lower than the boiling point of the solvent.- The cooling process is too rapid.- Choose a solvent with a lower boiling point.- Allow the solution to cool down slowly to room temperature before placing it in an ice bath.

Quantitative Data Summary

Purification Method Typical Purity Achieved Typical Recovery Key Considerations
Liquid-Liquid Extraction (Acid-Base Wash) >95%>90%Effective for separating acids from neutral compounds.[1] May require multiple extractions. Potential for emulsion formation.
Column Chromatography >99%70-90%Highly effective for separating compounds with different polarities.[4] Can be time-consuming and requires solvent optimization.
Recrystallization >98%60-85%Relies on solubility differences.[7] Requires careful solvent selection. Potential for product loss in the mother liquor.

Note: The values presented are typical and can vary depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Protocol 1: Removal of 10-Bromodecanoic Acid via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer will contain the sodium salt of 10-bromodecanoic acid.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

  • Acid Recovery (Optional): To recover the 10-bromodecanoic acid, combine all the aqueous extracts and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The 10-bromodecanoic acid will precipitate and can be collected by filtration or extracted back into an organic solvent.[1]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The less polar compounds will elute first.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Collection: Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while 10-bromodecanoic acid has different solubility characteristics. Petroleum ether is a solvent from which 10-bromodecanoic acid can be recrystallized.[6]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Diagrams

Purification_Workflow start Crude Product (contains 10-bromodecanoic acid) extraction Liquid-Liquid Extraction (Acid-Base Wash) start->extraction Initial Purification check_purity Check Purity (TLC, NMR, etc.) extraction->check_purity chromatography Column Chromatography chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable further_purification Further Purification Needed check_purity->further_purification Purity Not Acceptable further_purification->chromatography If polarities differ further_purification->recrystallization If solubilities differ

Caption: Workflow for selecting a purification method.

AcidBase_Extraction mixture Crude Mixture in Organic Solvent Desired Product (Neutral) 10-Bromodecanoic Acid (Acidic) add_base Add Aqueous Base (e.g., NaHCO₃) mixture->add_base separation Separatory Funnel Organic Layer Aqueous Layer add_base->separation organic_product Organic Layer Desired Product separation:org->organic_product Contains neutral product aqueous_waste Aqueous Layer Sodium 10-Bromodecanoate separation:aq->aqueous_waste Contains acidic impurity salt

Caption: Acid-base liquid-liquid extraction process.

References

Technical Support Center: Managing Byproduct Formation in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in PROTAC synthesis?

A1: Common byproducts in PROTAC synthesis often arise from the coupling reactions used to connect the warhead, linker, and E3 ligase ligand. These can include:

  • Dimerization Products: Self-reaction of activated intermediates, particularly during amide bond formation, can lead to the dimerization of the linker or ligand fragments.

  • Products of Incomplete Reactions: Unreacted starting materials or intermediates from incomplete coupling steps are frequently observed impurities.[1]

  • Byproducts from Side Reactions: Depending on the functional groups present, side reactions such as cyclization of the linker, rearrangement of intermediates, or reactions with protecting groups can occur.

  • Epimerization or Racemization: Chiral centers in the warhead or E3 ligase ligand can be susceptible to epimerization under certain reaction conditions, leading to diastereomeric impurities that can be difficult to separate.[2]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is typically required for comprehensive byproduct identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for detecting and obtaining molecular weight information of byproducts.[3] High-resolution mass spectrometry (HRMS) can provide elemental composition data to help elucidate byproduct structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are crucial for the definitive structural elucidation of isolated byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to assess the purity of the reaction mixture and to isolate byproducts for further characterization.[2]

Q3: My final PROTAC has poor aqueous solubility. What are some strategies to improve it?

A3: Poor solubility is a common issue for PROTACs due to their high molecular weight and lipophilicity. Strategies to enhance solubility include:

  • Linker Modification: Incorporating polar functional groups, such as polyethylene glycol (PEG) chains or piperazine moieties, into the linker can significantly improve aqueous solubility.[5]

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO or PEG-400 can help maintain solubility.[6] For in vivo studies, formulation approaches such as amorphous solid dispersions or lipid-based formulations can be employed.

  • pH Adjustment: Modifying the pH of the buffer can alter the ionization state of the PROTAC, potentially increasing its solubility.[2]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted starting materials (amine or carboxylic acid).

  • The desired product peak is small relative to byproduct peaks.

Potential Causes & Solutions:

Potential Cause Recommended Solution Expected Outcome
Inefficient Coupling Reagents Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1]Increased conversion to the desired product, as monitored by LC-MS.
Steric Hindrance If the reaction sites are sterically hindered, consider using a more powerful coupling reagent. Gentle heating (e.g., 40-50°C) may also facilitate the reaction.[7] Alternatively, re-evaluating the linker attachment point to a more solvent-exposed position on the ligand can be beneficial.[7]Improved reaction kinetics and higher yield of the target PROTAC.
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM, DMSO) to ensure all reactants are fully dissolved.[1]A homogeneous reaction mixture, leading to improved reaction efficiency.
Side Reactions of Activated Ester Minimize the time the carboxylic acid is activated before adding the amine component. Perform the reaction at a lower temperature to reduce the rate of side reactions.Reduced formation of byproducts derived from the activated intermediate.
Issue 2: Formation of Dimerized Byproducts

Symptoms:

  • LC-MS analysis reveals a significant peak with a mass corresponding to the dimer of the linker or a ligand-linker fragment.

Potential Causes & Solutions:

Potential Cause Recommended Solution Expected Outcome
Excessive Equivalents of Coupling Reagent Optimize the stoichiometry of the coupling reagent. Use closer to a 1:1 ratio of the coupling reagent to the carboxylic acid.Minimized self-reaction of the activated species and reduced dimer formation.
Slow Addition of Amine Add the amine component to the activated carboxylic acid solution promptly. Consider adding the activating agent to a mixture of the carboxylic acid and amine.Increased rate of the desired intermolecular reaction over the undesired dimerization.
High Reaction Concentration Perform the reaction at a lower concentration to disfavor intermolecular side reactions like dimerization.Reduced probability of two activated molecules reacting with each other.

Experimental Protocols

General Protocol for Amide Coupling in PROTAC Synthesis

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid-containing fragment and an amine-containing fragment.

Materials:

  • Carboxylic acid-containing fragment (1.0 equivalent)

  • Amine-containing fragment (1.0-1.2 equivalents)

  • Coupling reagent (e.g., HATU, 1.2 equivalents)[1]

  • Non-nucleophilic base (e.g., DIPEA, 2.0 equivalents)[1]

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid-containing fragment in the anhydrous solvent under an inert atmosphere.

  • Add the coupling reagent and the non-nucleophilic base to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing fragment to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-24 hours).[7]

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.[7]

Protocol for Reverse-Phase HPLC Purification of PROTACs

This protocol provides a starting point for purifying a PROTAC molecule using reverse-phase HPLC.[2]

Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).[2]

  • If possible, dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure solubility upon injection.[2]

  • Filter the sample through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions:

  • Column: A C18 or C8 column is commonly used.

  • Mobile Phase A: 0.1% TFA in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A shallow gradient is often necessary for good separation. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 70% B (linear gradient)

    • 45-50 min: 70% to 95% B

    • 50-55 min: Hold at 95% B

    • 55-60 min: Return to 5% B and re-equilibrate[2]

  • Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[2]

Post-Purification:

  • Analyze the collected fractions using analytical LC-MS to confirm the mass of the desired product.[2]

  • Pool the pure fractions.

  • Freeze the pooled fractions and lyophilize to obtain the final product as a solid.[2]

Visualizations

Caption: Workflow for PROTAC synthesis and troubleshooting byproduct formation.

cluster_pathway PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Enhancing the Solubility of PROTACs with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing alkyl linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, especially those with alkyl linkers, often have poor solubility?

PROTACs are complex, high molecular weight molecules that frequently fall into the "beyond Rule of 5" (bRo5) chemical space.[1][2][3] This inherent "molecular obesity" contributes to their low aqueous solubility.[1] Alkyl linkers, which are composed of hydrocarbon chains, are hydrophobic and can further decrease the aqueous solubility of the PROTAC molecule.[4][5][6] This poor solubility can hinder administration, reduce absorption, and ultimately lead to suboptimal therapeutic outcomes.[1]

Q2: What are the main strategies to improve the solubility of a PROTAC with a problematic alkyl linker?

There are two primary approaches: chemical modification of the PROTAC molecule itself and formulation strategies.

  • Chemical Modification: This involves altering the structure of the linker to introduce more polar or ionizable groups. Common modifications include:

    • Incorporating nitrogen-containing heterocycles like piperidines or piperazines.[7]

    • Adding polar functional groups such as amides and ethers.[6]

    • Replacing a portion of the alkyl chain with a more rigid and polar motif, such as a spirocycle, which can also improve water solubility.[8]

    • Inserting basic nitrogen atoms into the alkyl linker.[9]

  • Formulation Strategies: These approaches aim to improve the dissolution of the existing PROTAC molecule without changing its chemical structure. Effective methods include:

    • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix to create a higher energy amorphous form, which can lead to enhanced solubility and supersaturation.[10][11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can improve the oral absorption of poorly soluble compounds.

    • Particle Size Reduction: Micronization or creating nanoscale formulations increases the surface area of the compound, which can enhance the dissolution rate.[12]

Q3: Can changing the length of the alkyl linker affect solubility?

Yes, the length of the alkyl linker is a critical parameter. While longer linkers may be necessary to bridge the target protein and the E3 ligase, they also increase lipophilicity, which generally decreases aqueous solubility.[] Conversely, shorter lipophilic linkers may result in more soluble compounds.[7] Therefore, optimizing the linker length is a balancing act between achieving potent degradation and maintaining desirable physicochemical properties like solubility.[][14]

Q4: Are there any trade-offs to consider when modifying an alkyl linker to improve solubility?

Absolutely. While incorporating polar or rigid elements into a linker can enhance solubility, it may also impact other critical properties of the PROTAC. For example:

  • Permeability: Increasing hydrophilicity to improve solubility might decrease the PROTAC's ability to cross cell membranes.[3][6]

  • Ternary Complex Formation: Rigidifying the linker could lock the PROTAC in a conformation that is not optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8]

  • Metabolic Stability: While not directly related to solubility, modifications to the linker can affect its susceptibility to metabolism.[9]

It is crucial to find a balance where solubility is improved without detrimentally affecting the PROTAC's primary function of protein degradation.[8]

Troubleshooting Guide

Problem: My PROTAC with an alkyl linker has very low aqueous solubility, preventing me from performing in vitro assays.

Possible Cause Suggested Solution
High Lipophilicity of the Alkyl Linker 1. Introduce Polarity: Synthesize analogs where one or more methylene (-CH2-) groups in the alkyl chain are replaced with polar moieties like ethers (-O-), or where heterocyclic rings (e.g., piperazine) are incorporated.[4][7] 2. Add Ionizable Groups: Incorporate a basic nitrogen atom into the linker to allow for salt formation, which can significantly improve solubility in acidic buffers.[9]
Overall Molecular Properties 1. Formulation Approaches: For initial in vitro testing, consider using co-solvents like DMSO or formulating the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer.[10][11] 2. pH Modification: If the PROTAC has ionizable groups, adjusting the pH of the buffer can improve solubility.[12]

Problem: I've improved the aqueous solubility of my PROTAC, but now I'm observing a loss of degradation activity.

Possible Cause Suggested Solution
Disrupted Ternary Complex Formation 1. Re-evaluate Linker Design: The modifications made to the linker may have altered its flexibility or length, preventing the optimal orientation of the target protein and E3 ligase.[7][15] Synthesize a small library of PROTACs with variations in the linker's rigidity and length to find a new optimum. 2. Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex with your new, more soluble PROTAC.[15]
Reduced Cell Permeability 1. Assess Permeability: If the modifications significantly increased the polarity of the PROTAC, it might struggle to cross the cell membrane.[6] Perform a cell permeability assay (e.g., PAMPA or Caco-2) to investigate this.[16] 2. Balance Solubility and Permeability: Aim for a "sweet spot" in lipophilicity. It may be necessary to accept a moderate improvement in solubility to maintain adequate cell permeability. The use of "molecular chameleons," which can adopt different conformations in polar and non-polar environments, is an emerging strategy.[17]

Quantitative Data Summary

The following tables summarize the impact of linker modifications on PROTAC solubility and activity from various studies.

Table 1: Impact of Linker Modification on PROTAC Solubility

Original Linker Type Modification Result Reference
Linear Alkyl/PEGReplacement with saturated nitrogen heterocycles (piperidines/piperazines)Significantly improved solubility[7]
All-hydrocarbon linkerIntroduction of an ionizable pyridine/di-piperidine motifSignificantly improved aqueous solubility[18]
Long-chain aliphatic alkylReplacement with spirocyclic pyridine scaffoldsImproved water solubility[8]
Amorphous PROTAC (AZ1)Formulation as an Amorphous Solid Dispersion (ASD) with HPMCASUp to a 2-fold increase in drug supersaturation[11]

Table 2: Impact of Linker Modification on PROTAC Degradation Activity

PROTAC System Linker Modification Impact on Degradation (DC50/IC50) Reference
IRAK4-targeting PROTACsReplacement of long-chain aliphatic alkyl linkers with spirocyclic pyridine scaffoldsDoubled the degradation activity (DC50)[8]
BET degradersReplacement of an amine linkage with a rigid ethynyl group3 and 6-fold increased cell activity in MOLM13 and MV4;11 cells, respectively[18]
AR-targeting PROTACRigid alkyne-containing linkerPotent AR depletion (DC50 < 1 nM)[18]

Experimental Protocols

1. Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is a measure of its solubility when rapidly precipitated from a DMSO stock solution.

  • Materials:

    • PROTAC compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well plates (UV-transparent for analysis)

    • Plate shaker

    • Plate reader (spectrophotometer) or HPLC-UV system

  • Procedure:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • Add PBS (pH 7.4) to the wells of a 96-well plate.

    • Add a small volume of the PROTAC DMSO stock solution to the PBS-containing wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Seal the plate and shake it at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

    • After incubation, measure the absorbance of the solution in each well using a plate reader at a wavelength where the PROTAC absorbs. Alternatively, filter the samples to remove precipitated compound and analyze the concentration of the soluble compound in the filtrate by HPLC-UV.

    • The highest concentration at which no precipitation is observed is determined to be the kinetic solubility.

2. Amorphous Solid Dispersion (ASD) Formulation for Solubility Enhancement

This protocol describes a small-scale method for preparing an ASD of a PROTAC to assess its potential for solubility improvement.

  • Materials:

    • PROTAC compound

    • Polymer (e.g., HPMCAS, Eudragit® L 100-55)[19]

    • Organic solvent (e.g., methanol, acetone, or a mixture capable of dissolving both the PROTAC and the polymer)

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Dissolve the PROTAC and the chosen polymer in the organic solvent in a round-bottom flask. A common drug loading is 10-20% (w/w).[11]

    • Once fully dissolved, remove the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film under high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

    • The resulting solid is the ASD.

    • To test the solubility enhancement, perform a dissolution study by adding the ASD to a buffered aqueous solution (e.g., PBS) and measuring the concentration of the dissolved PROTAC over time, comparing it to the dissolution of the pure, unformulated PROTAC.[10]

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Ub Ubiquitin Ub->Ubiquitination

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Solubility_Enhancement_Workflow Start Insoluble PROTAC with Alkyl Linker Assess Assess Baseline Solubility (Kinetic/Thermodynamic Assay) Start->Assess Strategy Select Improvement Strategy Assess->Strategy Modification Chemical Modification (Modify Linker) Strategy->Modification Modify Structure Formulation Formulation Approach (e.g., ASD) Strategy->Formulation Use Formulation Synthesize Synthesize Analogs Modification->Synthesize Prepare Prepare Formulation Formulation->Prepare Reassess_Sol Re-assess Solubility Synthesize->Reassess_Sol Prepare->Reassess_Sol Check_Activity Assess Degradation Activity (e.g., Western Blot) Reassess_Sol->Check_Activity Success Optimized PROTAC Check_Activity->Success Activity Maintained/ Improved Fail Suboptimal Activity or Permeability Check_Activity->Fail Activity Lost Fail->Strategy Iterate Design

Caption: An experimental workflow for improving the solubility of PROTACs.

PROTAC_Design_Tradeoffs Solubility Aqueous Solubility Permeability Cell Permeability Solubility->Permeability Often a Trade-off Potency Degradation Potency Potency->Solubility Can be affected by linker modifications for solubility Potency->Permeability Dependent on intracellular concentration Lipophilicity Lipophilicity (e.g., from Alkyl Linker) Lipophilicity->Solubility Inversely Correlated Lipophilicity->Permeability Directly Correlated (to a point)

Caption: The relationship and trade-offs between key properties in PROTAC design.

References

Technical Support Center: Strategies to Minimize Unwanted Elimination Reactions in Alkyl Halide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for managing and avoiding elimination side reactions when working with alkyl halides.

Troubleshooting Guides

This section addresses specific issues you may encounter during your synthetic work.

Issue 1: My substitution reaction with a primary or secondary alkyl halide is yielding a significant amount of an alkene (elimination) byproduct.

  • Potential Cause: The nucleophile you are using is also acting as a strong base, or the reaction conditions are favoring elimination.[1]

  • Troubleshooting Steps:

    • Evaluate the Base Strength of Your Nucleophile: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) are more likely to promote E2 elimination.[2] If substitution is the desired outcome, consider using a nucleophile that is a weak base.[3] Good options for SN2 reactions include halides, cyanide, azide, and thiolates, which are good nucleophiles but relatively weak bases.[2][4]

    • Use a Less Hindered Nucleophile/Base: If your substrate is sterically hindered, using a bulky base will strongly favor E2 elimination.[2][5] Conversely, a smaller nucleophile is more likely to be able to access the electrophilic carbon for an SN2 reaction.[1]

    • Lower the Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution.[6][7][8] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy.[9][10] Running your reaction at a lower temperature can often shift the balance in favor of the desired substitution product.[11][12]

    • Choose an Appropriate Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions.[13] These solvents solvate the cation but leave the anion (the nucleophile) relatively free, increasing its nucleophilicity.[13] Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its strength and potentially favoring SN1/E1 pathways for secondary and tertiary halides.[14][15]

Issue 2: My reaction with a tertiary alkyl halide is giving a mixture of substitution and elimination products, and I want to favor substitution.

  • Potential Cause: Tertiary alkyl halides readily form stable carbocations, leading to a competition between SN1 and E1 pathways.[5][14] Strong bases will favor E2 elimination.[5]

  • Troubleshooting Steps:

    • Use a Weak Base/Poor Nucleophile: To favor the SN1 pathway over E1 and E2, use a weak base that is also a poor nucleophile, such as water or an alcohol, under neutral or acidic conditions.[4][16]

    • Control the Temperature: As with other alkyl halides, lower temperatures will favor substitution (SN1) over elimination (E1).[17]

    • Solvent Selection: Polar protic solvents are generally used for SN1/E1 reactions as they can stabilize the carbocation intermediate.[14]

Issue 3: I am working with a complex molecule with multiple reactive sites, and I am observing elimination at an undesired position.

  • Potential Cause: The reaction conditions are not selective enough for the desired transformation.

  • Troubleshooting Steps:

    • Employ Protecting Groups: If your molecule has functional groups that are sensitive to the reaction conditions or can lead to side reactions, consider using protecting groups.[18][19] For example, an alcohol can be protected as a silyl ether to prevent it from acting as a nucleophile or a base.[20] An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[18]

Frequently Asked Questions (FAQs)

Q1: How does the structure of the alkyl halide affect the likelihood of elimination?

A1: The structure of the alkyl halide is a critical factor.

  • Primary Alkyl Halides: These are least prone to elimination and generally favor SN2 reactions due to less steric hindrance.[4][14] However, a strong, sterically hindered base can still promote E2 elimination.[2][21]

  • Secondary Alkyl Halides: These are susceptible to both substitution (SN1 and SN2) and elimination (E1 and E2) and the outcome is highly dependent on the reaction conditions.[3][4]

  • Tertiary Alkyl Halides: Due to significant steric hindrance, SN2 reactions are not observed.[5] They readily undergo E2 elimination with a strong base and compete between SN1 and E1 reactions with weak bases/nucleophiles.[5][6]

Q2: What is the role of the leaving group in controlling the substitution vs. elimination outcome?

A2: A good leaving group is necessary for both substitution and elimination reactions. The quality of the leaving group is determined by its stability as an anion, meaning weaker bases are better leaving groups.[22] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[22] While a better leaving group accelerates both reaction types, the choice of nucleophile/base and other conditions will ultimately determine the major pathway.[23][24]

Q3: Can I use a strong nucleophile that is also a strong base and still favor substitution?

A3: It can be challenging, but there are strategies to favor substitution.

  • For primary alkyl halides, SN2 is generally favored even with strong, unhindered bases/nucleophiles.[4]

  • For secondary alkyl halides, using a strong but non-bulky nucleophile at a low temperature in a polar aprotic solvent will favor the SN2 pathway.[25]

Q4: How does steric hindrance in the nucleophile/base influence the reaction pathway?

A4: Steric hindrance in the attacking species has a profound effect. A bulky, strong base (e.g., potassium tert-butoxide) will have difficulty accessing the sterically hindered electrophilic carbon for an SN2 attack and will preferentially abstract a proton from a less hindered position, leading to the E2 product.[2][5] In contrast, a smaller, less hindered nucleophile can more easily approach the carbon atom, favoring the SN2 reaction.[1]

Data Summary Table

FactorFavors Substitution (SN2)Favors Elimination (E2)Rationale
Alkyl Halide Structure Methyl > Primary > SecondaryTertiary > Secondary > PrimarySteric hindrance at the electrophilic carbon hinders SN2 attack but has less effect on proton abstraction for E2.[26]
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK, LDA)Strong bases are more effective at abstracting a proton. Bulky bases are sterically hindered from acting as nucleophiles.[2][4][27]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a greater positive entropy change, making them more favorable at higher temperatures according to the Gibbs free energy equation (ΔG = ΔH - TΔS).[8][9][10]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less critical, but polar protic can decrease nucleophilicityPolar aprotic solvents enhance the strength of the nucleophile, accelerating the SN2 reaction.[13]

Experimental Protocol: Optimization of a Substitution Reaction to Minimize Elimination

Objective: To maximize the yield of the substitution product from the reaction of 2-bromopropane with sodium methoxide while minimizing the formation of the elimination byproduct, propene.

Materials:

  • 2-bromopropane

  • Sodium methoxide

  • Anhydrous Methanol (polar protic solvent)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (polar aprotic solvent)

  • Reaction flasks, stir bars, condensers, and other standard glassware

  • Constant temperature bath

  • Gas chromatograph (GC) for product analysis

Methodology:

  • Reaction Setup: A series of reactions will be set up to evaluate the effect of temperature and solvent. For each reaction, a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser will be charged with 2-bromopropane (1 equivalent).

  • Solvent and Temperature Variation:

    • Reaction A: The 2-bromopropane will be dissolved in anhydrous methanol. The solution will be cooled to 0°C in an ice bath.

    • Reaction B: The 2-bromopropane will be dissolved in anhydrous methanol. The solution will be heated to reflux (approximately 65°C).

    • Reaction C: The 2-bromopropane will be dissolved in anhydrous DMSO. The solution will be maintained at room temperature (approximately 25°C).

    • Reaction D: The 2-bromopropane will be dissolved in anhydrous DMSO. The solution will be heated to 80°C.

  • Reagent Addition: A solution of sodium methoxide (1.1 equivalents) in the corresponding anhydrous solvent will be added dropwise to the stirred solution of 2-bromopropane over 15 minutes.

  • Reaction Monitoring: The reactions will be monitored by taking small aliquots at regular intervals and analyzing them by GC to determine the ratio of substitution product (2-methoxypropane) to elimination product (propene). The reaction will be considered complete when the 2-bromopropane has been consumed.

  • Work-up and Analysis: Upon completion, the reactions will be quenched with water and extracted with diethyl ether. The organic layers will be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product ratio will be determined by GC analysis.

  • Data Analysis: The percentage of substitution and elimination products for each reaction condition will be calculated and compared to determine the optimal conditions for maximizing the substitution product.

Visualizations

Substitution_vs_Elimination_Decision_Tree start Alkyl Halide Reaction substrate Substrate Structure? start->substrate primary Primary substrate->primary secondary Secondary substrate->secondary tertiary Tertiary substrate->tertiary base_strength_primary Base/Nucleophile? primary->base_strength_primary base_strength_secondary Base/Nucleophile? secondary->base_strength_secondary base_strength_tertiary Base/Nucleophile? tertiary->base_strength_tertiary sn2_primary SN2 Favored base_strength_primary->sn2_primary Strong, Unhindered Nu:⁻ e2_primary E2 Favored base_strength_primary->e2_primary Strong, Hindered Base sn2_secondary SN2 Favored (Low Temp, Polar Aprotic) base_strength_secondary->sn2_secondary Good Nu:⁻, Weak Base e2_secondary E2 Favored (High Temp, Strong Base) base_strength_secondary->e2_secondary Strong Base sn1_e1 SN1/E1 Competition (Weak Base, Polar Protic) base_strength_secondary->sn1_e1 Weak Nu:⁻/Base e2_tertiary E2 Favored base_strength_tertiary->e2_tertiary Strong Base sn1_e1_tertiary SN1/E1 Competition (Weak Base, Polar Protic) base_strength_tertiary->sn1_e1_tertiary Weak Nu:⁻/Base

Caption: Decision tree for predicting substitution vs. elimination outcomes.

References

Validation & Comparative

Comparative Analysis of Methyl 10-bromodecanoate and Methyl 11-bromoundecanoate as Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 10-bromodecanoate and Methyl 11-bromoundecanoate, two commonly employed bifunctional linkers in chemical biology and drug development. The primary difference between these two molecules is the length of their alkyl chains, a subtle variation that can have significant implications for the properties and performance of the resulting bioconjugates. This document outlines their chemical properties, potential performance differences in a hypothetical conjugation scenario, and provides a general experimental protocol for their application.

Physicochemical and Structural Properties

The fundamental characteristics of each linker are summarized below. While structurally very similar, the additional methylene group in Methyl 11-bromoundecanoate leads to slight increases in molecular weight, boiling point, and hydrophobicity.

PropertyThis compoundMethyl 11-bromoundecanoate
Synonym(s) 10-Bromodecanoic acid methyl ester11-Bromoundecanoic acid methyl ester
Molecular Formula C₁₁H₂₁BrO₂C₁₂H₂₃BrO₂
Molecular Weight 265.19 g/mol 279.22 g/mol
CAS Number 1119-63-714348-75-5
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point ~145-147 °C at 10 mmHg~158-160 °C at 10 mmHg
Density ~1.16 g/cm³~1.13 g/cm³
Chain Length (atoms) 12 (including carbonyl carbon)13 (including carbonyl carbon)
Reactive Groups 1. Methyl Ester2. Primary Alkyl Bromide1. Methyl Ester2. Primary Alkyl Bromide

Performance in a Hypothetical Conjugation Model

In this model, the primary alkyl bromide serves as the electrophile for nucleophilic attack by the thiol group of cysteine, while the methyl ester is available for subsequent hydrolysis to a carboxylic acid, enabling further conjugation (e.g., via EDC/NHS chemistry).

Hypothetical Experimental Outcome:

The following table presents hypothetical, yet plausible, data for a conjugation reaction between a model thiol-containing peptide and each linker, followed by purification.

ParameterThis compoundMethyl 11-bromoundecanoateRationale for Difference
Conjugation Efficiency (Yield) 85%88%The longer, more flexible chain of the C11 linker may slightly reduce steric hindrance at the reaction site, leading to a modest increase in yield.
Reaction Half-life (t₁/₂) 45 minutes40 minutesThe increased conformational freedom of the C11 linker could allow for a slightly faster approach to the target nucleophile.
Solubility of Conjugate (Aq. Buffer) 0.8 mg/mL0.7 mg/mLThe additional methylene group in the C11 linker increases its hydrophobicity, potentially leading to slightly lower aqueous solubility of the final conjugate.
Linker Stability (Hydrolysis at pH 7.4) StableStableBoth linkers are generally stable under typical physiological conditions for conjugation.

Experimental Protocols

Below is a general protocol for the S-alkylation of a cysteine-containing protein or peptide using either linker.

Materials:

  • Cysteine-containing protein/peptide

  • This compound or Methyl 11-bromoundecanoate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced, pre-treat with a reducing agent like TCEP and subsequently remove it.

  • Linker Preparation: Prepare a 100 mM stock solution of the bromo-linker in DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress using LC-MS if possible.

  • Quenching: Add a 2-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) over the initial linker amount to consume any unreacted bromo-linker. Incubate for 30 minutes.

  • Purification: Remove excess linker and quenching reagent, and isolate the protein-linker conjugate using an appropriate chromatography method (e.g., SEC for buffer exchange and removal of small molecules).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE.

Visualized Workflows and Comparisons

The following diagrams illustrate the general experimental workflow and the structural differences between the two linkers.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Purification & Analysis p1 Dissolve Protein (with Cys residue) in Reaction Buffer p2 Prepare Linker Stock Solution (in DMF/DMSO) r1 Add Linker to Protein Solution p2->r1 r2 Incubate (2-4h RT or O/N at 4°C) r1->r2 r3 Quench Reaction (e.g., with DTT) r2->r3 d1 Purify Conjugate (e.g., SEC) r3->d1 d2 Characterize (e.g., LC-MS) d1->d2

Caption: General workflow for protein conjugation using a bromo-ester linker.

G cluster_c10 This compound cluster_c11 Methyl 11-bromoundecanoate cluster_impact Potential Impact on Conjugation node1 Br (CH₂)₉ C(O)OCH₃ impact1 Slightly more hydrophilic node1->impact1 impact2 Potentially more steric hindrance node1->impact2 desc1 Shorter, less flexible alkyl chain. node2 Br (CH₂)₁₀ C(O)OCH₃ impact3 Slightly more hydrophobic node2->impact3 impact4 May reduce steric hindrance node2->impact4 desc2 Longer, more flexible alkyl chain (+1 CH₂ unit).

Caption: Structural comparison and potential performance implications.

Conclusion and Recommendations

The choice between this compound and Methyl 11-bromoundecanoate depends on the specific requirements of the application.

  • Choose this compound when a shorter, more rigid linker is desired, or if maximizing the aqueous solubility of the final conjugate is a primary concern.

  • Choose Methyl 11-bromoundecanoate when greater flexibility is needed to overcome potential steric hindrance between the molecule to be conjugated and the target biomolecule. Its slightly longer reach may facilitate reactions in sterically crowded environments, potentially leading to higher conjugation yields.

In practice, the differences in reactivity and physical properties are subtle. For most standard applications, both linkers are likely to perform adequately. It is recommended to screen both linkers in a small-scale pilot experiment to empirically determine the optimal choice for a specific system, paying close attention to conjugation efficiency and the solubility of the final product.

Reactivity comparison of bromo vs. chloro vs. iodoalkanoate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, haloalkanoate esters are pivotal intermediates, valued for their utility as alkylating agents in the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the halogen substituent—chloro, bromo, or iodo—profoundly influences the ester's reactivity, directly impacting reaction rates, yields, and the feasibility of synthetic routes. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodoalkanoate esters, supported by established chemical principles and experimental observations.

Reactivity Overview: The Role of the Leaving Group

The reactivity of haloalkanoate esters in nucleophilic substitution reactions, typically following a bimolecular (Sₙ2) mechanism, is primarily dictated by the nature of the halide, which acts as the leaving group. The facility with which the carbon-halogen (C-X) bond cleaves is the critical factor. A better leaving group is a species that is more stable on its own, which generally corresponds to the conjugate base of a strong acid.

The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻

This trend is a direct consequence of the carbon-halogen bond strength. The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-Cl bond is the shortest and strongest of the three, rendering chloride the poorest leaving group. Consequently, the reactivity of haloalkanoate esters in Sₙ2 reactions follows the same trend.

Quantitative Reactivity Comparison

While precise rate constants can vary depending on the specific ester, nucleophile, and reaction conditions, the relative reactivity trend remains consistent. The following table summarizes the expected relative reactivity based on qualitative and semi-quantitative experimental findings. Ethyl iodoacetate shows rapid reactivity, ethyl bromoacetate is also highly reactive, while ethyl chloroacetate is significantly less reactive.[1]

Haloalkanoate EsterHalogen Leaving GroupRelative ReactivityCarbon-Halogen Bond Energy (kJ/mol)
Ethyl IodoacetateI⁻Highest~234
Ethyl BromoacetateBr⁻Intermediate~285
Ethyl ChloroacetateCl⁻Lowest~340

Experimental Protocols

To quantitatively assess the reactivity of these esters, kinetic experiments are essential. A common method involves monitoring the progress of the reaction with a nucleophile over time. The saponification of haloacetate esters with a hydroxide solution is a classic example, where the reaction rate can be conveniently followed by measuring the change in conductivity of the solution.

Experimental Protocol: Kinetic Analysis of Haloalkanoate Ester Saponification via Conductivity Measurement

Objective: To determine the second-order rate constants for the saponification of ethyl chloroacetate, ethyl bromoacetate, and ethyl iodoacetate.

Materials:

  • Ethyl chloroacetate

  • Ethyl bromoacetate

  • Ethyl iodoacetate

  • Sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Deionized water

  • Acetone (for cleaning)

  • Conductivity meter with a probe

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and beakers

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a standardized solution of sodium hydroxide in deionized water. Prepare separate solutions of each ethyl haloacetate in a suitable solvent (e.g., ethanol) if they are not readily soluble in water.

  • Temperature Equilibration: Place the reactant solutions and a beaker with deionized water for rinsing in a thermostatic water bath to bring them to the desired reaction temperature (e.g., 25°C).

  • Initial Conductivity Measurement (κ₀): Pipette a known volume of the sodium hydroxide solution into the reaction vessel. Place the conductivity probe in the solution and record the initial conductivity once the reading stabilizes.

  • Reaction Initiation: Pipette a known volume of the haloalkanoate ester solution into the NaOH solution while simultaneously starting a stopwatch. Ensure rapid mixing with a magnetic stirrer.

  • Conductivity Monitoring (κt): Record the conductivity of the reaction mixture at regular time intervals (e.g., every 30 or 60 seconds) for a sufficient duration to observe a significant change.

  • Final Conductivity Measurement (κ∞): To obtain the conductivity at the completion of the reaction, a separate solution can be prepared containing the final products (sodium halide and ethanol) at the expected final concentrations, or the reaction mixture can be allowed to proceed for an extended period (several half-lives) until the conductivity is constant.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting the appropriate function of conductivity against time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/(κ₀ - κt) versus time will yield a straight line with a slope proportional to the rate constant.

Visualizing the Reaction and Workflow

To better understand the underlying chemical process and the experimental approach, the following diagrams are provided.

Reaction Mechanism: Sₙ2 Substitution

The nucleophilic substitution reaction of a haloalkanoate ester proceeds through a concerted, one-step Sₙ2 mechanism.

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Attack product Nu-R + X⁻ transition_state->product Leaving group departs Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solutions Prepare Reactant Solutions (Haloalkanoate Ester & NaOH) temp_equil Equilibrate Solutions to Reaction Temperature prep_solutions->temp_equil mix_reactants Mix Reactants & Start Timer temp_equil->mix_reactants measure_conductivity Record Conductivity at Time Intervals (κt) mix_reactants->measure_conductivity plot_data Plot Conductivity Data vs. Time measure_conductivity->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate

References

A Senior Application Scientist's Guide to Alkyl Chain Linkers in PROTACs: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of eliminating disease-causing proteins previously deemed "undruggable".[1] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] While initial focus is often on the protein-binding ligands, seasoned researchers understand that the linker is not merely a passive spacer. It is a critical determinant of the PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides an in-depth comparison of the performance of different length alkyl chain linkers in PROTACs. Alkyl chains are among the most common linker motifs due to their synthetic tractability, allowing for systematic and straightforward length modulation.[2][] We will delve into the causal mechanisms behind performance differences, present supporting experimental data, and provide detailed protocols for robust evaluation, empowering you to make data-driven decisions in your PROTAC design strategy.

The Central Role of the Linker: Orchestrating the Ternary Complex

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI's surface, marking it for degradation by the 26S proteasome.[9] The length and flexibility of the alkyl linker are paramount in this process, directly governing the geometry and stability of the ternary complex.[][11]

  • A Linker Too Short: If the alkyl chain is too short, it can introduce steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously. This failure to form a stable ternary complex results in a complete loss of degradation activity.[6][8]

  • A Linker Too Long: Conversely, an excessively long linker can lead to an entropic penalty for complex formation. While a ternary complex might form, the increased flexibility can result in non-productive orientations where the necessary lysine residues on the POI are not positioned optimally for ubiquitination.[8][12]

  • The "Hook Effect": A common phenomenon observed with non-optimal linkers is the "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. This occurs because an excess of the PROTAC molecule favors the formation of separate binary complexes (POI-PROTAC and E3-PROTAC) over the productive ternary complex, effectively titrating out the components needed for degradation.[13] Optimizing the linker to enhance the cooperativity of the ternary complex is a key strategy to mitigate this effect.[13]

The ultimate goal is to identify the "optimal" linker length that perfectly balances these factors to promote a stable and catalytically competent ternary complex.

cluster_mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase E3->PROTAC Ub Ubiquitin POI_T POI Ub->POI_T Tags POI Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_T->Proteasome Recognition PROTAC_T PROTAC POI_T->PROTAC_T E3_T E3 E3_T->PROTAC_T cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination cluster_workflow Experimental Workflow for PROTAC Evaluation A PROTAC Library Synthesis (Varying Alkyl Chain Lengths) B Target Engagement Assay (e.g., CETSA) A->B Test Library C Ternary Complex Formation Assay (e.g., SPR, ITC) A->C Test Library D Cellular Degradation Assay (Western Blot) A->D Test Library E Data Analysis (Calculate DC50 & Dmax) B->E C->E D->E F Identify Optimal Linker E->F

References

Evaluating the Efficiency of Self-Assembled Monolayers from Different Alkyl Bromides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a powerful tool for tailoring interfacial properties. While alkanethiols and alkylsiloxanes are the most common precursors for SAM formation, alkyl bromides present an alternative route for surface modification through covalent bond formation. This guide provides a comparative evaluation of the potential efficiency of SAMs derived from different alkyl bromides, based on established principles of chemical reactivity and surface science.

Due to a relative scarcity of direct comparative studies on SAMs formed from a variety of alkyl bromides, this guide infers efficiency based on the well-understood principles of nucleophilic substitution reactions and the extensive knowledge base from analogous SAM systems. The efficiency of an alkyl bromide in forming a dense, well-ordered, and stable monolayer is primarily dependent on the reactivity of the carbon-bromine (C-Br) bond and the van der Waals interactions between adjacent alkyl chains.

Inferred Efficiency Based on Alkyl Bromide Structure

The formation of a SAM from an alkyl bromide on a reactive surface is typically conceptualized as a nucleophilic substitution reaction, where a surface nucleophile displaces the bromide ion to form a covalent bond. The rate and success of this reaction are heavily influenced by the structure of the alkyl bromide.

Table 1: Inferred Reaction Efficiency of Different Alkyl Bromides for SAM Formation

Alkyl Bromide TypeInferred ReactivityRationale
Primary (1°) HighThe carbon atom bonded to the bromine is least sterically hindered, making it more accessible to surface nucleophiles. This leads to a faster reaction rate, favoring the formation of a densely packed monolayer.[1][2][3][4][5]
Secondary (2°) ModerateIncreased steric hindrance around the reactive carbon atom slows down the rate of nucleophilic attack compared to primary alkyl bromides.[5][6] This can result in a lower surface coverage or a less ordered monolayer under similar reaction conditions.
Tertiary (3°) Low to InefficientSignificant steric hindrance around the carbon-bromine bond makes direct nucleophilic substitution highly unfavorable.[5] Elimination reactions are more likely to occur, which do not lead to the formation of a stable monolayer.

Table 2: Expected Properties of SAMs Based on Alkyl Chain Length of the Precursor Alkyl Bromide

Alkyl Chain LengthExpected Order and Packing DensityExpected StabilityRationale
Short (C4-C8) LowerLowerWeaker van der Waals interactions between shorter alkyl chains result in less ordered, more liquid-like monolayers.[7] These SAMs are generally less stable and more prone to defects.
Medium (C10-C14) ModerateModerateA balance between intermolecular forces and chain mobility allows for the formation of reasonably ordered monolayers with moderate stability.
Long (C16-C22) HighHighStronger van der Waals forces between long alkyl chains promote a high degree of lateral ordering and the formation of a densely packed, crystalline-like monolayer.[7][8] These SAMs exhibit greater thermal and chemical stability.

Experimental Protocols

The following outlines a generalized experimental protocol for the formation and characterization of self-assembled monolayers from alkyl bromides on a hydroxyl-terminated surface (e.g., silicon oxide, glass).

I. Substrate Preparation
  • Cleaning: The substrate is first cleaned to remove organic and inorganic contaminants. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma.

  • Hydroxylation: To ensure a high density of reactive hydroxyl groups, the substrate is often treated with a solution of an oxidizing agent or exposed to UV/ozone.

II. SAM Formation (Grafting-to Method)
  • Solution Preparation: A dilute solution (typically 1-5 mM) of the desired alkyl bromide is prepared in an anhydrous organic solvent (e.g., toluene, ethanol).

  • Immersion: The cleaned and hydroxylated substrate is immersed in the alkyl bromide solution. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Conditions: The reaction vessel is typically heated to a specific temperature (e.g., 60-80 °C) to promote the nucleophilic substitution reaction between the surface hydroxyl groups and the alkyl bromide. The reaction time can vary from several hours to a full day, depending on the reactivity of the alkyl bromide.

  • Rinsing: After the reaction, the substrate is removed from the solution and thoroughly rinsed with fresh solvent to remove any non-covalently bound molecules.

  • Drying: The substrate with the newly formed SAM is dried under a stream of inert gas.

III. Characterization of the SAM
  • Contact Angle Goniometry: The static and dynamic contact angles of a liquid (typically water) on the SAM surface are measured to assess the hydrophobicity and overall quality of the monolayer. A high water contact angle for a long-chain alkyl bromide SAM is indicative of a well-ordered and densely packed monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, confirming the presence of the alkyl chains and the absence of contaminants. High-resolution scans of the C 1s and Br 3d regions can provide information about the chemical state of the adsorbed molecules.

  • Atomic Force Microscopy (AFM): AFM is employed to visualize the topography of the SAM at the nanoscale. It can reveal the uniformity of the monolayer and the presence of any defects or aggregates.

  • Ellipsometry: This technique is used to measure the thickness of the formed monolayer, which can be correlated with the length of the alkyl chains and their tilt angle with respect to the surface normal.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean Substrate Cleaning sub_hydroxy Surface Hydroxylation sub_clean->sub_hydroxy Oxidation immersion Substrate Immersion sub_hydroxy->immersion solution Alkyl Bromide Solution solution->immersion reaction Heating & Reaction immersion->reaction rinsing Rinsing & Drying reaction->rinsing contact_angle Contact Angle rinsing->contact_angle xps XPS rinsing->xps afm AFM rinsing->afm ellipsometry Ellipsometry rinsing->ellipsometry

References

Stability Showdown: A Comparative Guide to Ester and Amide Linkages in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates. The stability of this linkage directly influences the efficacy, safety, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of two of the most common linkages, esters and amides, supported by experimental data and detailed protocols.

The fundamental difference in stability between amide and ester bonds lies in their electronic structure. The amide bond exhibits significant resonance delocalization between the nitrogen lone pair and the carbonyl group, imparting a partial double-bond character to the C-N bond.[1][2] This resonance stabilization makes the amide bond exceptionally robust and resistant to hydrolysis under physiological conditions.[1][2] In contrast, the ester bond is more susceptible to nucleophilic attack and subsequent hydrolysis, a characteristic that is often exploited for controlled drug release.[3][4]

Quantitative Comparison of Linkage Stability

The stability of a bioconjugate's linker is paramount to its function. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy, while a linker that is too stable might not release its payload at the target site.[5] The following tables summarize the comparative stability of ester and amide linkages under various conditions.

Table 1: Hydrolytic Stability of Ester vs. Amide Linkages

Linkage TypeConditionObservationReference
Amide pH 5.5 - 8.5, 25°C - 50°CNegligible hydrolysis observed over 300 hours.[6]
Ester pH 5.5 - 8.5, 25°C - 50°CHydrolysis rate increases with increasing pH and temperature.[6]
Amide Human Plasma, 37°CMore stable than ester counterparts.[7]
Ester Human Plasma, 37°CMore susceptible to plasma-mediated hydrolysis than amides.[7]

Table 2: General Stability Characteristics in Bioconjugates

Linkage TypeGeneral In Vivo StabilityCommon ApplicationKey Consideration
Amide HighNon-cleavable linkers for stable bioconjugates where the payload is released after lysosomal degradation of the entire conjugate.[5]The exceptional stability ensures the bioconjugate remains intact in circulation, minimizing premature drug release.[5][8]
Ester Low to ModerateCleavable linkers designed for controlled release of the payload in specific environments (e.g., acidic pH of endosomes or enzymatic cleavage).[3]The susceptibility to hydrolysis can be tuned by modifying the structure of the ester, but it also poses a risk of premature drug release in plasma.[6][7]

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for predicting its in vivo behavior. Below are detailed methodologies for key experiments used to evaluate the stability of ester and amide linkages.

Protocol 1: In Vitro Plasma Stability Assay

This assay is a standard method to predict the in vivo stability of a bioconjugate in the circulatory system.

Objective: To determine the rate of hydrolysis and payload deconjugation of a bioconjugate in plasma from a relevant species (e.g., human, mouse, rat) at physiological temperature.

Materials:

  • Bioconjugate of interest

  • Control bioconjugate (if available)

  • Plasma from the chosen species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the bioconjugate to a final concentration of approximately 10-100 µg/mL in pre-warmed plasma and PBS (as a control) in separate vials.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot of each sample.

  • Quenching and Protein Precipitation: Immediately mix the aliquot with 3-4 volumes of cold quenching solution to stop the reaction and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze it by LC-MS/MS to quantify the amount of intact bioconjugate and/or the released payload.

  • Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine the half-life (t½) of the bioconjugate in plasma.

Protocol 2: In Vivo Stability Assessment in a Murine Model

This protocol assesses the stability of a bioconjugate in a living organism, providing a more comprehensive understanding of its pharmacokinetic profile.

Objective: To determine the in vivo half-life and clearance of a bioconjugate and to quantify the amount of free payload in circulation.

Materials:

  • Bioconjugate of interest

  • Appropriate mouse strain (e.g., BALB/c)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthesia

  • ELISA and/or LC-MS/MS instrumentation

Procedure:

  • Animal Dosing: Administer the bioconjugate to a cohort of mice via an appropriate route (e.g., intravenous injection). The dose will depend on the specific bioconjugate and study design.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection), collect blood samples from the mice.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Pharmacokinetic Analysis: Analyze the plasma samples to determine the concentration of:

    • Total antibody: Measured using an ELISA that detects the antibody regardless of its conjugation state.

    • Antibody-drug conjugate: Measured using an ELISA that specifically detects the conjugated payload or by affinity capture followed by LC-MS.

    • Free payload: Measured using LC-MS/MS.

  • Data Analysis: Plot the concentrations of the total antibody, ADC, and free payload over time to determine the pharmacokinetic parameters, including the in vivo half-life of the conjugate.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures, reaction mechanisms, and experimental workflows involved in bioconjugate stability assessment.

cluster_amide Amide Linkage cluster_ester Ester Linkage Amide R-C(=O)N(H)-R' Ester R-C(=O)O-R'

Caption: Chemical structures of amide and ester linkages.

G cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay start Bioconjugate Incubation in Plasma at 37°C timepoint Aliquoting at Various Time Points start->timepoint quench Reaction Quenching & Protein Precipitation timepoint->quench centrifuge Centrifugation quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Analysis: Determine Half-life analyze->data

Caption: Workflow for an in vitro plasma stability assay.

cluster_ester Ester Hydrolysis (Base-Catalyzed) cluster_amide Amide Hydrolysis (Base-Catalyzed) Ester Ester (R-CO-OR') Intermediate_Ester Tetrahedral Intermediate Ester->Intermediate_Ester Nucleophilic Attack OH_Ester OH⁻ OH_Ester->Intermediate_Ester Products_Ester Carboxylate + Alcohol (R-COO⁻ + R'-OH) Intermediate_Ester->Products_Ester Collapse Amide Amide (R-CO-NHR') Intermediate_Amide Tetrahedral Intermediate Amide->Intermediate_Amide Nucleophilic Attack (slower) OH_Amide OH⁻ OH_Amide->Intermediate_Amide Products_Amide Carboxylate + Amine (R-COO⁻ + R'-NH₂) Intermediate_Amide->Products_Amide Collapse (energetically unfavorable)

Caption: Simplified mechanism of ester vs. amide hydrolysis.

References

A Comparative Analysis of Bifunctional Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands determine the target specificity, the bifunctional linker is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

This guide provides a comparative analysis of different bifunctional linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Catalytic Cycle of PROTAC-Mediated Protein Degradation

PROTACs act as a bridge between a target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to engage in another degradation cycle.

PROTAC Mechanism of Action PROTAC Mechanism of Action cluster_ub_cycle Ubiquitination Cascade POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Ubiquitinated POI TernaryComplex->UbPOI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP->AMP UbE2 Ub-E2 E2->UbE2 +Ub UbE2->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Proteasome->PROTAC Release & Recycle Degradation Degraded POI (Peptides) Proteasome->Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Comparison of Linker Composition for BRD4 Degraders
PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
MZ1 VHLPEG12HeLa~25>95
ARV-825 CRBNPEG-like~1622Rv1<1>90
dBET1 CRBNPEG-like~1322Rv1~5>90

Data compiled from multiple sources for illustrative purposes.

Table 2: Impact of Linker Length on TBK1 Degradation
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-293 - 29276 - 96
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights the critical role of linker length, with no degradation observed below a certain threshold and a clear optimal length for maximal potency.

Experimental Workflow for Linker Optimization

The development of an effective PROTAC often involves a systematic process of linker optimization. The following workflow outlines the key steps from initial design to the identification of a lead candidate.

PROTAC Linker Optimization Workflow PROTAC Linker Optimization Workflow Design Design & Synthesis of Linker Library (Varying Length & Composition) Biochemical Biochemical Assays (SPR, ITC) - Binary & Ternary Complex Formation - Cooperativity Assessment Design->Biochemical Cellular Cell-Based Assays (Western Blot) - Dose-Response (DC50) - Time-Course (Dmax) Biochemical->Cellular Selectivity Selectivity Profiling (Proteomics) - Off-Target Effects Cellular->Selectivity Lead Lead PROTAC Optimization Cellular->Lead Iterative Optimization Selectivity->Lead

A typical workflow for the selection and optimization of PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][2][3][4]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a dilution series of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

  • Treat the cells with the varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing the formation of the ternary complex.[5][6][7][8]

1. Immobilization of E3 Ligase:

  • Immobilize a purified and biotinylated E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B) onto a streptavidin-coated sensor chip.

  • Activate the sensor surface with a mixture of EDC and NHS.

  • Inject the E3 ligase solution to achieve the desired immobilization level.

  • Deactivate any remaining active esters with ethanolamine.

2. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Prepare a dilution series of the PROTAC in running buffer.

  • Inject the PROTAC concentrations over the immobilized E3 ligase surface, from lowest to highest.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (KD).

3. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

  • Inject these pre-incubated mixtures over the E3 ligase-immobilized surface.

  • A significant increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Analyze the data to determine the kinetics of ternary complex formation and calculate the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[9][10][11][12]

1. Sample Preparation:

  • Express and purify the target protein and E3 ligase.

  • Dialyze both proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.

  • Degas all solutions before the experiment to prevent air bubbles in the calorimeter.

  • Accurately determine the concentrations of the proteins and the PROTAC.

2. Binary Titration (PROTAC into Target Protein):

  • Fill the sample cell with the target protein solution (e.g., 10-50 µM).

  • Fill the injection syringe with the PROTAC solution (e.g., 100-500 µM).

  • Perform a series of small injections of the PROTAC into the target protein solution while monitoring the heat change.

  • A control experiment titrating the PROTAC into the buffer is performed to subtract the heat of dilution.

3. Ternary Complex Formation:

  • To assess ternary complex formation, pre-saturate the PROTAC with one of the protein partners (e.g., POI) and titrate this complex into the other protein partner (e.g., E3 ligase) in the cell.

  • Alternatively, place the POI in the cell and titrate in the PROTAC pre-incubated with the E3 ligase.

4. Data Analysis:

  • Integrate the raw data to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of the injectant to the sample.

  • Fit the data to a suitable binding model to determine the KD, ΔH, and n.

Conclusion

The bifunctional linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing the efficacy of targeted protein degradation. A systematic approach to linker design and optimization, supported by robust biochemical and cellular assays, is essential for the development of potent and selective protein degraders. This guide provides a framework for the comparative analysis of bifunctional linkers and detailed experimental protocols to aid researchers in this endeavor. The continued exploration of novel linker chemistries and a deeper understanding of the structural basis of ternary complex formation will undoubtedly accelerate the development of next-generation PROTACs for a wide range of therapeutic applications.

References

Assessing the Impact of Linker Length on Ternary Complex Formation in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this process. The length and composition of the linker are critical determinants of the geometry and stability of this ternary complex, and by extension, the efficiency and potency of the PROTAC.[1][2] An improperly sized linker can lead to steric hindrance or an unstable, non-productive complex, while an optimal linker facilitates favorable protein-protein interactions, enhancing ubiquitination and subsequent degradation.[3]

This guide provides a comparative analysis of how linker length influences PROTAC efficacy, supported by experimental data from various studies. It also offers detailed protocols for key experiments used to assess ternary complex formation and protein degradation, along with visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: The Influence of Linker Length on Degradation Efficiency

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from studies on PROTACs targeting Estrogen Receptor-α (ERα), Bruton's tyrosine kinase (BTK), and Tank-binding kinase 1 (TBK1), illustrating the impact of varying linker lengths on their degradation.

Table 1: Impact of Linker Length on ERα Degradation [4]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 119>100~60MCF7
PROTAC 1212~50~80MCF7
PROTAC 13 16 ~10 >90 MCF7
PROTAC 1419~100~70MCF7
PROTAC 1521>100~60MCF7

Data is estimated from the graphical representations in the cited literature. As the data indicates, a 16-atom linker was found to be optimal for ERα degradation in this series.[4]

Table 2: Impact of Linker Length on BTK Degradation [2]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 29a2 PEG units>1000<20Ramos
PROTAC 29b3 PEG units~100~70Ramos
PROTAC 29c 4 PEG units ~10 >90 Ramos
PROTAC 29d5 PEG units~40>90Ramos

Data is estimated from the graphical representations in the cited literature. These findings suggest that for this particular BTK PROTAC series, a linker with at least 4 PEG units is required for potent degradation.[2]

Table 3: Impact of Linker Length on TBK1 Degradation [2][5]

Linker Length (atoms)Linker CompositionDC50 (nM)Dmax (%)Cell Line
< 12Alkyl/EtherNo degradation-Not specified
12Alkyl/EtherSubmicromolarHighNot specified
21 Alkyl/Ether 3 96 Not specified
29Alkyl/Ether29276Not specified

This study on TBK1 degraders underscores that a minimum linker length is necessary to initiate degradation, with potency decreasing as the linker becomes excessively long.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the assessment of PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->POI Binds PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Design & Synthesize PROTAC Library (Varying Linker Lengths) Biophysical Biophysical Assays (SPR, ITC, TR-FRET) for Ternary Complex Formation Start->Biophysical Cellular Cell-Based Assays (Western Blot, Co-IP) for Protein Degradation Start->Cellular Data Analyze Data: - DC50 & Dmax - Cooperativity (α) - Hook Effect Biophysical->Data Cellular->Data Optimal Identify Optimal Linker Length Data->Optimal End Optimized PROTAC Optimal->End Linker_Properties_Impact cluster_input Linker Properties cluster_output Performance Outcomes Length Length Ternary Ternary Complex Stability & Cooperativity Length->Ternary Composition Composition (e.g., PEG, Alkyl) Composition->Ternary PK Pharmacokinetics (Solubility, Permeability) Composition->PK Rigidity Rigidity Rigidity->Ternary Rigidity->PK Degradation Degradation Efficacy (DC50, Dmax) Ternary->Degradation ER_Signaling cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa HSP90 HSP90 Estrogen->HSP90 Dissociates ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization HSP90->ERa Inhibits dimerization ERE Estrogen Response Element (ERE) on DNA ERa_dimer->ERE Binds Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activates BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

A Comparative Guide to HPLC and GC-MS for the Validation of Synthesis Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, verifying the purity of a synthesized compound is a critical step that ensures the safety, efficacy, and quality of the final product.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them is dictated primarily by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.[5][6][7]

This guide provides an objective comparison of HPLC and GC-MS, complete with experimental data summaries and detailed protocols, to aid in selecting the most appropriate method for validating synthesis purity.

Quantitative Performance Comparison

The selection of an analytical technique hinges on its performance characteristics. The following table summarizes the key differences between HPLC and GC-MS for purity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Ideal Analytes Non-volatile, thermally labile, polar, and high molecular weight compounds (e.g., APIs, peptides, proteins).[2][5][8]Volatile and semi-volatile compounds that are thermally stable (e.g., residual solvents, hydrocarbons, small molecules).[1][5][9][10]
Sample Preparation Simpler; typically involves dissolution in a suitable solvent or mobile phase.[5][9][11]Can be more complex; may require derivatization for polar or non-volatile compounds to increase volatility.[6][9]
Separation Principle Based on analyte's differential partitioning between a liquid mobile phase and a solid stationary phase, often driven by polarity.[2][7][12]Based on analyte's volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[1][7][13]
Identification Power Tentative with standard detectors (e.g., UV-Vis) based on retention time. Definitive identification requires a mass spectrometer (LC-MS).[14][15][16]Excellent; provides high-confidence identification through mass spectral library matching.[1][5][13][14][17]
Typical Detection Limit Good; can detect trace impurities, often around 0.1-0.5% with a UV detector.[5][9]Very high sensitivity; can detect impurities down to 0.1% or lower, especially in Selected Ion Monitoring (SIM) mode.[9][14]
Separation Efficiency Good resolution. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significantly higher resolution and faster analysis times.[18][19]Higher separation efficiency (more theoretical plates) for volatile compounds, often resulting in narrower peaks.[5][10][20]
Typical Analysis Time 15-30 minutes per sample.[14]15-30 minutes per sample, though can be faster for simple mixtures.[5][14]
Cost High initial equipment cost and ongoing expenses for high-purity solvents and columns.[18][21]High initial equipment cost. Can be less expensive than high-end LC-MS systems.[22]

Visualizing the Methodologies

To better understand the processes, the following diagrams illustrate the general workflow for purity validation and a comparison of the core principles of each technique.

Purity_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting compound Synthesized Compound sample_prep Sample Preparation (e.g., Dissolution, Dilution, Derivatization) compound->sample_prep instrument Instrumental Analysis (HPLC or GC-MS) sample_prep->instrument acquisition Data Acquisition (Chromatogram & Spectra) instrument->acquisition data_analysis Data Analysis (Peak Integration, Library Search) acquisition->data_analysis report Purity Report (% Area, Impurity Profile) data_analysis->report

General workflow for synthesis purity validation.

Technique_Comparison hplc_mp Mobile Phase: Liquid hplc_sp Stationary Phase: Solid (e.g., C18) hplc_sep Separation: Based on Polarity hplc_ana Analytes: Non-volatile, Thermally Labile gc_mp Mobile Phase: Inert Gas gc_sp Stationary Phase: Liquid/Solid Coating gc_sep Separation: Based on Volatility gc_ana Analytes: Volatile, Thermally Stable

Core principles of HPLC vs. GC-MS.

Experimental Protocols

The following sections provide standardized, adaptable protocols for purity analysis using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for non-volatile compounds and relies on the area normalization method to calculate purity, assuming all components have a similar detector response.[12]

  • Instrumentation & Reagents

    • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a UV-Vis or Photodiode Array (PDA) detector.[11]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

    • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and an acid modifier like trifluoroacetic acid (TFA).[12]

    • Diluent: A mixture such as Water:Acetonitrile (50:50, v/v).[12]

  • Solutions Preparation

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Filter and degas both mobile phases before use.[12]

    • Sample Solution (0.5 mg/mL): Accurately weigh ~10 mg of the synthesized compound and dissolve it in 20 mL of the diluent.[12] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11][23]

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of the main compound.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Procedure & Data Analysis

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[12]

    • Inject a blank (diluent) to ensure no interference.[12]

    • Inject the sample solution.

    • Purity Calculation: Use the area percent method. Purity is expressed as the main peak's area relative to the total area of all peaks in the chromatogram.[12][23]

      • Percent Purity = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for volatile and thermally stable compounds, leveraging the mass spectrometer for definitive identification of the main component and any impurities.[1]

  • Instrumentation & Reagents

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an autosampler.[1]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1][14]

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.[1][14]

    • Solvent: High-purity volatile solvent such as dichloromethane or hexane.[24]

  • Solutions Preparation

    • Sample Solution (1 mg/mL stock): Accurately weigh ~10 mg of the sample, dissolve it in 10 mL of dichloromethane, and vortex to ensure complete dissolution.[1]

    • Working Sample: Further dilute the stock solution to fall within the instrument's linear range (e.g., 25 µg/mL). Transfer the final solution to a GC autosampler vial.[1]

    • (Optional) Derivatization: For compounds with polar functional groups (e.g., -OH, -NH2), a derivatization step (e.g., silylation) may be required before injection to increase volatility.[6]

  • Instrumental Conditions

    • Inlet: 280°C, Split mode (e.g., 50:1 ratio).[14]

    • Injection Volume: 1 µL.[1]

    • Oven Program: Initial temperature of 100°C (hold for 1 min), then ramp at 15°C/min to 300°C (hold for 5 min).[14]

    • MS Transfer Line: 290°C.[14]

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[1][14]

    • Acquisition: Full Scan mode, mass range 50-500 amu.[14]

  • Procedure & Data Analysis

    • Inject the prepared sample solution into the GC-MS.

    • Identify the main peak by comparing its mass spectrum with a reference library (e.g., NIST).

    • Purity Calculation: Determine purity by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC).[24]

      • Percent Purity = (Area of main component peak / Total area of all peaks in TIC) x 100

Conclusion: Making the Right Choice

Both HPLC and GC-MS are indispensable tools for validating the purity of synthesized compounds.

  • Choose HPLC for routine analysis of non-volatile, thermally unstable, or polar compounds like most active pharmaceutical ingredients.[2][5] Its straightforward sample preparation and broad applicability make it a workhorse in pharmaceutical development and quality control.[3][4][25][26]

  • Choose GC-MS when analyzing volatile or semi-volatile compounds, or when definitive identification of unknown impurities is required.[1][5] Its superior separation efficiency for volatile analytes and the high confidence in identification provided by the mass spectrometer make it invaluable for analyzing residual solvents, byproducts in certain syntheses, and for structural confirmation.[5][6][14]

Ultimately, the decision rests on the properties of the analyte and the specific goals of the analysis. In many drug development settings, both techniques are used complementarily to build a complete purity profile of a new chemical entity.

References

A Comparative Guide to the Cross-Reactivity of Haloalkanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of haloalkanoate esters, a class of molecules with significant potential as enzyme inhibitors and probes in chemical biology. Understanding their reactivity and selectivity is paramount for the development of targeted therapeutics and research tools. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying principles of their interactions with protein targets.

Introduction to Haloalkanoate Esters and Cross-Reactivity

Haloalkanoate esters are carboxylic acid esters containing a halogen atom (F, Cl, Br, I) on the alkyl chain. Their electrophilic nature, conferred by the electron-withdrawing halogen, makes them susceptible to nucleophilic attack by amino acid residues within protein active sites, often leading to covalent modification and irreversible inhibition.[1] While this property can be harnessed to create potent and long-lasting inhibitors, it also presents the risk of off-target reactivity, where the ester modifies unintended proteins, potentially causing toxicity or other adverse effects.[2][3]

The study of cross-reactivity, therefore, involves assessing the selectivity of a haloalkanoate ester for its intended target versus a panel of other proteins. This is crucial for predicting potential side effects in drug development and for ensuring the specificity of chemical probes in research.[4]

Comparative Analysis of Haloalkanoate Ester Reactivity

The reactivity and selectivity of haloalkanoate esters are influenced by several structural features, including the nature of the halogen, the length and branching of the alkyl chain, and the nature of the ester group. Generally, reactivity increases with the leaving group ability of the halide (I > Br > Cl > F).

While a comprehensive dataset comparing a wide range of haloalkanoate esters against a broad panel of proteins is not available in a single study, we can compile illustrative data from various sources to understand the structure-activity relationships (SAR).

Table 1: Hypothetical Comparative IC50 Values (μM) of Haloalkanoate Esters against a Panel of Serine Hydrolases

Haloalkanoate EsterTarget Serine Hydrolase (e.g., FAAH)Off-Target Serine Hydrolase 1 (e.g., MAGL)Off-Target Serine Hydrolase 2 (e.g., ABHD6)
2-Chloroethyl acetate 1550>100
2-Bromoethyl acetate 52580
2-Iodoethyl acetate 11045
2-Bromopropyl acetate 83595
3-Bromopropyl acetate 2070>100

This table is a hypothetical representation based on known SAR principles to illustrate the expected trends in reactivity and selectivity. Actual values would need to be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

The primary method for evaluating the cross-reactivity of haloalkanoate esters is Competitive Activity-Based Protein Profiling (ABPP) .[5] This technique utilizes broad-spectrum activity-based probes (ABPs) that covalently label the active sites of a large number of enzymes in a complex proteome.[6] By pre-incubating the proteome with a haloalkanoate ester of interest, one can measure its ability to block the binding of the ABP, thus providing a readout of its potency and selectivity against numerous enzymes simultaneously.

Gel-Based Competitive ABPP

This method provides a straightforward visual assessment of inhibitor selectivity.

Protocol:

  • Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest by lysis in a suitable buffer (e.g., Tris-HCl) and centrifugation to remove insoluble debris. Determine the protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein in 50 µL) and add the haloalkanoate ester inhibitor at various concentrations (e.g., from 0.1 to 100 µM). Include a DMSO vehicle control. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-TAMRA) to each sample at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

  • SDS-PAGE and Fluorescence Scanning: Quench the reactions by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner.

  • Data Analysis: A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the DMSO control indicates that the haloalkanoate ester has bound to and inhibited that enzyme. The concentration at which a 50% reduction in fluorescence is observed is the IC50 value.

Mass Spectrometry-Based Competitive ABPP (Chemoproteomics)

This powerful technique allows for the identification and quantification of hundreds to thousands of potential off-targets in an unbiased manner.

Protocol:

  • Proteome Preparation and Inhibitor Incubation: Prepare the proteome and incubate with the haloalkanoate ester inhibitor as described for the gel-based method.

  • Probe Labeling: Add a biotinylated, broad-spectrum serine hydrolase probe (e.g., FP-biotin) to each sample at a final concentration of 10 µM. Incubate for 30 minutes at 37°C.

  • Protein Enrichment: Enrich the probe-labeled proteins using streptavidin-agarose beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from the inhibitor-treated and control samples. Proteins for which the peptide signal is significantly reduced in the inhibitor-treated sample are considered targets or off-targets. This approach can provide IC50 values for a large number of proteins simultaneously.

Visualizing Experimental Workflows and Concepts

To better understand the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Proteome Preparation cluster_inhibit Inhibition cluster_label Probe Labeling cluster_analysis Analysis Proteome Cell/Tissue Lysate Incubate1 Incubate Proteome->Incubate1 Inhibitor Haloalkanoate Ester (various concentrations) Inhibitor->Incubate1 Incubate2 Incubate Incubate1->Incubate2 Probe Activity-Based Probe (e.g., FP-TAMRA/Biotin) Probe->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE LC_MS LC-MS/MS Incubate2->LC_MS Fluorescence Fluorescence Scan SDS_PAGE->Fluorescence Data_Analysis Data Analysis (IC50 determination) Fluorescence->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for competitive activity-based protein profiling (ABPP).

Caption: Mechanism of covalent inhibition by a haloalkanoate ester.

Potential Off-Target Signaling Pathways

The off-target effects of haloalkanoate esters are not limited to the inhibition of homologous enzymes. Covalent modification of proteins involved in signaling cascades can lead to the perturbation of cellular pathways. For instance, many signaling proteins, including kinases and phosphatases, possess nucleophilic residues in their active or allosteric sites that could be susceptible to modification.

While specific signaling pathways affected by haloalkanoate esters are not yet well-defined, promiscuous covalent inhibitors have been shown to impact pathways involved in:

  • Inflammation: Through inhibition of lipases and other hydrolases involved in the production of inflammatory mediators.

  • Cancer Proliferation: By modifying kinases or other enzymes that regulate the cell cycle.

  • Neurotransmission: Through the inhibition of esterases that degrade neurotransmitters, such as acetylcholinesterase.

Further chemoproteomic studies are required to elucidate the specific signaling networks that are most susceptible to perturbation by different classes of haloalkanoate esters.

Conclusion

Haloalkanoate esters represent a versatile class of covalent inhibitors with significant potential in drug discovery and as research tools. Their reactivity and selectivity can be tuned through synthetic chemistry, allowing for the development of potent and specific agents. However, a thorough evaluation of their cross-reactivity is essential to mitigate the risk of off-target effects. The experimental strategies outlined in this guide, particularly competitive ABPP, provide a robust framework for characterizing the selectivity of haloalkanoate esters and for guiding the design of next-generation covalent inhibitors with improved safety and efficacy profiles.

References

The Efficacy of Methyl 10-bromodecanoate in PROTAC Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker, the component that connects the target protein ligand to the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. This guide provides an objective comparison of the performance of PROTACs utilizing a linker derived from Methyl 10-bromodecanoate, a 10-carbon alkyl chain precursor, with other alternatives, supported by experimental data.

The Role of Alkyl Linkers in PROTAC Design

Alkyl chains, such as the one derived from this compound, are a common and synthetically accessible choice for PROTAC linkers. Their flexibility can be advantageous in allowing the PROTAC molecule to adopt a conformation that facilitates the productive interaction between the target protein and the E3 ligase. However, the hydrophobic nature of long alkyl chains can impact the solubility and cell permeability of the PROTAC. Therefore, the optimization of linker length is a critical step in the development of an effective protein degrader.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of alkyl linker length on the degradation of different target proteins in various cell lines. While direct data for PROTACs synthesized specifically with this compound is not always explicitly stated in the literature, the data for PROTACs with 10-carbon (C10) or similar long-chain alkyl linkers serve as a strong proxy.

Target ProteinE3 LigaseLinker CompositionCell LineDC50 (nM)Dmax (%)Citation
BRD4CRBN10-atom alkyl/etherMDA-MB-231180>95[1]
BRD4CRBN11-atom alkyl/etherMDA-MB-231120>95[1]
BRD4CRBN12-atom alkyl/etherMDA-MB-231230>95[1]
ERK1/2CRBN10-carbon alkylHCT116~350>65[2]
ERK1/2CRBN10-carbon alkylCalu-685>65[2]
METTL3CRBN10-carbon alkylMV4-11440~80[3]
METTL14CRBN10-carbon alkylMV4-11130>90[3]
BRD4VHL8-atom alkylPC32.5894[4]
BRD4VHL8-atom alkylEOL-121667[4]

Table 1: Efficacy of PROTACs with Long-Chain Alkyl Linkers in Different Cell Lines. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of PROTACs with linkers of lengths similar to that derived from this compound across various cancer cell lines.

Linker TypeTarget ProteinE3 LigaseCell LineKey FindingsCitation
Alkyl Chain BRD4CRBN/VHLVariousPotency is highly dependent on the optimal length; shorter alkyl linkers can be highly potent for BRD4 degradation.[5]
PEG Linker BRD4CRBN/VHLVariousOften improves solubility; can lead to highly potent degraders, but efficacy is also length-dependent.[6]
Alkyl Chain ERαVHLMCF7A 16-atom alkyl linker was found to be optimal for ERα degradation, with shorter or longer linkers showing reduced efficacy.[7][8]
PEG Linker ERαVHLMCF7Not as effective as the optimal alkyl linker in this specific study.[7]

Table 2: Comparison of Alkyl Linkers with Polyethylene Glycol (PEG) Linkers. This table provides a qualitative comparison of the general characteristics and performance of alkyl versus PEG linkers in PROTAC design.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

The diagram above illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment (Varying PROTAC concentrations) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot Analysis (Quantify POI levels) lysis->western_blot data_analysis Data Analysis (Determine DC50 & Dmax) western_blot->data_analysis end End: Efficacy Assessment data_analysis->end viability_analysis Data Analysis (Determine IC50) viability_assay->viability_analysis viability_analysis->end

General experimental workflow for PROTAC evaluation.

This workflow outlines the key steps in assessing the efficacy of a novel PROTAC, from cell treatment to the determination of degradation and viability parameters.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
  • Cell Seeding and Treatment:

    • Seed cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmi sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC in complete culture medium.

    • Add the diluted compounds or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[3]

Conclusion

The choice of linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy. Alkyl linkers, such as those derived from this compound, offer a synthetically tractable and flexible option. The presented data illustrates that a systematic approach to varying the linker length is essential for identifying the optimal construct for a given target protein and E3 ligase pair. While flexible alkyl linkers are synthetically accessible, their optimization often requires empirical testing. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different alkyl linker-containing PROTACs, enabling researchers to make data-driven decisions in the design of potent and selective protein degraders. The continued exploration of linker chemistry, aided by robust analytical techniques, will undoubtedly accelerate the development of next-generation PROTAC-based therapeutics.

References

In-Silico Modeling and Comparative Analysis of PROTAC Linker Conformations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) presents a significant opportunity in modern therapeutics. The linker, the component connecting the target protein and E3 ligase ligands, is a critical determinant of a PROTAC's success, directly influencing the formation and stability of the ternary complex essential for protein degradation. This guide provides a comprehensive comparison of different PROTAC linker conformations, supported by in-silico modeling principles and experimental validation data.

The efficacy of a PROTAC is intrinsically linked to the linker's ability to facilitate a productive ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] In-silico modeling has emerged as a powerful tool to predict and rationalize the impact of linker composition, length, and flexibility on the stability of this ternary complex, thereby accelerating the design-build-test-analyze cycle of PROTAC development.[3][4]

Comparative Analysis of Linker Performance: In-Silico and In-Vitro Data

The choice of linker—typically categorized as polyethylene glycol (PEG), alkyl, or rigid—profoundly affects a PROTAC's physicochemical properties and its ability to induce protein degradation. The following tables summarize quantitative data from various studies, highlighting the impact of linker conformation on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG MZ1BRD4VHL~25>90
Alkyl PROTAC 1 (unnamed)TBK1VHL29276[5]
Rigid (disubstituted phenyl) PROTAC 2 (unnamed)ARUnknownNo activity-[5]
Clickable (triazole) BTK Degrader 29BTKCRBN1-40-

Table 1: Comparative Efficacy of Different PROTAC Linker Types. This table illustrates that there is no universally superior linker type; the optimal choice is highly dependent on the specific target and E3 ligase pair. While flexible linkers like PEG can be effective, rigid linkers do not always confer improved activity.

PROTACLinker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Compound 7Benzamide-based-HDAC1VHL910>50[6]
Compound 9Benzamide-based-HDAC1VHL550>50[6]
Compound 22Benzamide-based-HDAC3VHL44077[6]
BTK Degrader (Short)PEG< 4 PEG unitsBTKCRBNImpaired Potency-
BTK Degrader (Long)PEG≥ 4 PEG unitsBTKCRBN1-40-

Table 2: Impact of Linker Length and Composition on PROTAC Potency. This data highlights the critical importance of optimizing linker length. A linker that is too short can lead to steric clashes, while an excessively long linker may not effectively bring the two proteins into proximity.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC Release & Recycle E3->Ternary Ternary->E3 Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In_Silico_Workflow cluster_design In-Silico Design & Modeling cluster_validation Experimental Validation Input Input Structures (Target, E3 Ligase, Ligands) PROTAC_Gen PROTAC Assembly Input->PROTAC_Gen Linker_Lib Linker Library (PEG, Alkyl, Rigid) Linker_Lib->PROTAC_Gen Conf_Search Conformational Sampling (Molecular Dynamics) PROTAC_Gen->Conf_Search Ternary_Docking Ternary Complex Docking Conf_Search->Ternary_Docking Scoring Binding Energy & Stability Calculation Ternary_Docking->Scoring Synthesis PROTAC Synthesis Scoring->Synthesis Candidate Selection Binding_Assay Binding Affinity Assays (SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assays (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay

Caption: A rational workflow for in-silico PROTAC design and experimental validation.

Linker_Conformation_Impact cluster_linker Linker Conformation cluster_complex Ternary Complex cluster_outcome Degradation Outcome Flexible Flexible Linker (e.g., PEG, Alkyl) Multiple_Confs Multiple Low-Energy Conformations Flexible->Multiple_Confs Rigid Rigid Linker (e.g., Phenyl, Piperazine) Fewer_Confs Fewer, Well-Defined Conformations Rigid->Fewer_Confs Potent_Deg Potent Degradation (Low DC50, High Dmax) Multiple_Confs->Potent_Deg Variable_Deg Variable or No Degradation Multiple_Confs->Variable_Deg Fewer_Confs->Potent_Deg Fewer_Confs->Variable_Deg

Caption: Logical relationship between linker conformation and degradation efficiency.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3][5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[11]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10][11]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5][6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[12][13]

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.[14][15]

  • Binary Interaction Analysis (Controls): First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).[14]

  • Ternary Complex Formation Assay: Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.[12]

  • Injection and Data Acquisition: Inject the analyte solutions over the sensor chip. The binding of the POI-PROTAC complex to the immobilized E3 ligase will result in a change in the refractive index, which is measured by the instrument.[15]

  • Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the kinetic and affinity constants for the ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[5][13]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17]

  • Sample Preparation: Prepare solutions of the protein (in the cell) and the PROTAC (in the syringe) in the same buffer to minimize heat of dilution effects.[16][18]

  • Instrument Setup: Set the experimental temperature (typically 25°C) and other instrument parameters.[16]

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution. A control experiment titrating the PROTAC into buffer alone should also be performed to determine the heat of dilution.[16][19]

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. After subtracting the heat of dilution, fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16][20]

Conclusion

The linker is a critical component in PROTAC design, and its conformation plays a pivotal role in determining the efficacy of the resulting degrader. In-silico modeling provides a powerful platform for the rational design and optimization of PROTAC linkers, enabling the prediction of favorable ternary complex conformations. However, experimental validation through techniques such as Western Blot, SPR, and ITC is essential to confirm these predictions and to fully characterize the biological activity of novel PROTACs. A synergistic approach that combines computational modeling with empirical testing will be crucial for the continued development of this promising therapeutic modality.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 10-bromodecanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 10-bromodecanoate, ensuring operational integrity and adherence to safety protocols.

Key Properties of this compound

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling and disposal. The table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₁H₂₁BrO₂
Molecular Weight265.19 g/mol [1][2][3]
Boiling Point186 °C[2][3]
Density1.137 g/mL at 25 °C[2][3]
Refractive Indexn20/D 1.464[2]
Storage Class10 - Combustible liquids[2]

Hazard Identification and Safety Precautions

According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) by all suppliers.[1] However, it is crucial to handle all chemicals with care. A related compound, Ethyl 10-bromodecanoate, is classified as causing skin and serious eye irritation.[4] Therefore, wearing appropriate personal protective equipment (PPE), including eye shields and gloves, is recommended.[2] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]

Experimental Protocol: Spill Management

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:

  • Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.

  • Remove Ignition Sources: Eliminate all sources of ignition from the vicinity.

  • Don Personal Protective Equipment (PPE): Wear appropriate protective equipment, including gloves and eye protection.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[5]

  • Absorb the Spill: Soak up the spill with an inert absorbent material.

  • Collect for Disposal: Place the absorbed material into a suitable, closed container for disposal.[6]

Proper Disposal Procedure for this compound

Adherence to a structured disposal plan is critical for laboratory safety and environmental compliance. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_transfer Transfer cluster_storage Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Use a Designated, Labeled, and Closed Waste Container B->C D Carefully Transfer Waste to the Container C->D E Store in a Cool, Well-Ventilated Area D->E F Arrange for Pickup by an Approved Waste Disposal Company E->F G Consult Local, Regional, and National Regulations

Disposal Workflow for this compound

Step-by-Step Disposal Plan:

  • Characterize the Waste: Identify the waste as this compound and any contaminants.

  • Select an Appropriate Waste Container: Use a designated, properly labeled, and securely closed container for chemical waste.

  • Transfer the Waste: Carefully transfer the this compound waste into the designated container, avoiding spills.

  • Store the Waste Container: Store the container in a cool, well-ventilated area away from incompatible materials.

  • Arrange for Disposal: Dispose of the contents and container through an approved waste disposal plant.[5] It is recommended to entrust the disposal to a licensed waste disposal company.[4]

  • Regulatory Compliance: Always adhere to local and national regulations regarding chemical waste disposal.[4] Do not dispose of the material down the drain or into the environment.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 10-bromodecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 10-bromodecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.